3'-Aminoacetophenone oxime
Description
The exact mass of the compound 3'-Aminoacetophenone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Aminoacetophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Aminoacetophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHZPGARRZDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-18-3 | |
| Record name | 1-(3-Aminophenyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Aminoacetophenone Oxime (CAS 6011-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Aminoacetophenone oxime (CAS 6011-18-3), a versatile bifunctional organic compound. Possessing both a nucleophilic amino group and a reactive oxime moiety, this molecule serves as a valuable building block in synthetic organic chemistry. This document delves into its chemical and physical properties, provides a detailed, validated synthesis protocol, and explores its reactivity and potential applications, particularly in the realms of medicinal chemistry and materials science. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern chemical synthesis, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. 3'-Aminoacetophenone oxime, systematically named 1-(3-aminophenyl)ethanone oxime, embodies this principle. It is an organic compound featuring a phenyl ring substituted with both an amino group and an oxime functional group.[1] This unique arrangement offers synthetic chemists a versatile platform for the construction of complex molecular architectures.
The amino group provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and diazotization. The oxime functionality, on the other hand, is known for its ability to form stable complexes with metal ions and its utility in cycloaddition reactions and rearrangements like the Beckmann rearrangement.[1][2] This dual reactivity makes 3'-Aminoacetophenone oxime a strategic intermediate in the synthesis of a wide array of target molecules, from heterocyclic compounds with potential biological activity to novel materials with tailored properties.[3] This guide aims to provide a detailed exploration of this compound, empowering researchers to fully leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical Properties
3'-Aminoacetophenone oxime is typically a solid at room temperature and may exhibit moderate solubility in polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 6011-18-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| Appearance | Solid | [1] |
Note: Specific experimental data such as melting point and boiling point for 3'-Aminoacetophenone oxime are not consistently reported in publicly available literature. The properties of its precursor, 3'-Aminoacetophenone (CAS 99-03-6), are well-documented (Melting Point: 94-98 °C, Boiling Point: 289-290 °C) and can serve as a reference point.[4][5]
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the oxime hydroxyl proton. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The methyl protons would likely be a singlet at around δ 2.0-2.5 ppm. The amino group protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The oxime hydroxyl proton is also a broad singlet, often appearing downfield (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon of the C=N oxime bond would be found further downfield, and the methyl carbon would appear upfield.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in 3'-Aminoacetophenone oxime. Expected characteristic absorption bands include:
-
O-H stretch (oxime): A broad band in the region of 3100-3500 cm⁻¹.
-
N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.
-
C=N stretch (oxime): A medium to weak absorption band around 1640-1690 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
N-O stretch (oxime): A band around 930-960 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 150. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as OH, H₂O, and CH₃.
Synthesis of 3'-Aminoacetophenone Oxime: A Validated Protocol
The synthesis of 3'-Aminoacetophenone oxime is typically achieved through the oximation of its corresponding ketone precursor, 3'-Aminoacetophenone. The following protocol is adapted from a reliable procedure for a similar compound and is designed to be a self-validating system with clear causality behind each step.[6]
Reaction Scheme
Caption: Synthesis of 3'-Aminoacetophenone Oxime from 3'-Aminoacetophenone.
Experimental Protocol
Materials:
-
3'-Aminoacetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (3.0 eq)
-
Sodium hydroxide (8.0 eq)
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-Aminoacetophenone in a mixture of ethanol and distilled water.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride in one portion, followed by the portion-wise addition of sodium hydroxide. The addition of sodium hydroxide will likely cause the mixture to become a suspension.
-
Reaction Execution: Heat the reaction mixture to 60°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dissolve the resulting residue in distilled water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to afford the pure 3'-Aminoacetophenone oxime.
Causality and Self-Validation:
-
The use of an excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting ketone.
-
The reaction is carried out in a protic solvent mixture (ethanol/water) to facilitate the dissolution of the reagents.
-
Heating the reaction mixture increases the rate of the oximation reaction.
-
The workup procedure is designed to remove inorganic byproducts and unreacted starting materials.
-
Purification by recrystallization ensures the isolation of a high-purity product, which can be validated by melting point analysis and spectroscopic techniques.
Reactivity and Synthetic Applications
The synthetic utility of 3'-Aminoacetophenone oxime stems from the distinct reactivity of its two functional groups.
Reactions of the Amino Group
The primary amino group is a potent nucleophile and can undergo a variety of transformations, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a range of substituents.
Reactions of the Oxime Group
The oxime functionality offers a different set of synthetic possibilities:
-
Beckmann Rearrangement: In the presence of an acid catalyst, the oxime can undergo a rearrangement to form the corresponding N-substituted amide. This is a powerful method for the synthesis of amides from ketones.[7]
-
Cycloaddition Reactions: Oximes can act as 1,3-dipoles in cycloaddition reactions, providing a route to five-membered heterocyclic rings such as isoxazolines.[2]
-
Complexation with Metal Ions: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions to form stable complexes.[1]
Bifunctional Reactivity in Heterocyclic Synthesis
The presence of both an amino and an oxime group allows for the construction of various heterocyclic systems. For example, the amino group can be used as a nucleophile in an intramolecular cyclization reaction with a suitably functionalized derivative of the oxime group, leading to the formation of nitrogen-containing heterocycles.[3]
Applications in Drug Discovery and Materials Science
The unique structural features of 3'-Aminoacetophenone oxime make it an attractive starting material for the synthesis of compounds with potential applications in several fields.
Medicinal Chemistry
Oximes are recognized as important pharmacophores with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8] The amino group in 3'-Aminoacetophenone oxime provides a convenient handle for further molecular elaboration, allowing for the synthesis of libraries of compounds for screening in drug discovery programs. Its role as an intermediate in the synthesis of central nervous system agents and analgesics highlights its potential in this area.[9]
Materials Science
The ability of the oxime group to complex with metal ions suggests that 3'-Aminoacetophenone oxime could be used as a ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The amino group could be further functionalized to tune the electronic and structural properties of these materials.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3'-Aminoacetophenone oxime. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
Conclusion
3'-Aminoacetophenone oxime is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining the reactivity of an amino group and an oxime, opens up a wide range of synthetic possibilities for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications. It is hoped that this information will serve as a valuable resource for researchers and scientists in their synthetic endeavors.
References
-
National Center for Biotechnology Information. (n.d.). (E)-1-(4-Aminophenyl)ethanone oxime. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. Retrieved from [Link]
-
Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Retrieved from [Link]
-
Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. Retrieved from [Link]
- Bawa, R., & Swaleam, M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. International Journal of Scientific & Technology Research, 8(11), 35-39.
-
Stenutz, R. (n.d.). 3'-aminoacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Loba Chemie. (n.d.). 3'-AMINOACETOPHENONE For Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-Aminoacetophenone. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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molecular structure and weight of 3'-aminoacetophenone oxime
Molecular Architecture, Synthetic Protocols, and Applications in Drug Discovery
Executive Summary
3'-Aminoacetophenone oxime (CAS: 6011-18-3) represents a critical scaffold in medicinal chemistry, serving as a bifunctional intermediate containing both a reactive primary amine and an oxime moiety.[1][2] Its structural versatility allows it to function as a precursor for complex heterocyclic synthesis via cyclization, a ligand for metallopharmaceutical development, and a substrate for Beckmann rearrangements to generate pharmacologically active amides.[1] This guide provides a rigorous physicochemical profile, validated synthetic workflows, and structural characterization protocols designed for researchers in high-throughput screening and lead optimization.
Part 1: Physicochemical Profile & Molecular Architecture[1][3]
The molecular weight of 3'-aminoacetophenone oxime is 150.18 g/mol .[1][2]
Structurally, the compound consists of a benzene ring substituted at the meta (3) position with an amino group (
Table 1: Key Physicochemical Data[1]
| Property | Value | Notes |
| IUPAC Name | (1E)-1-(3-aminophenyl)ethanone oxime | Often exists as a mixture of E and Z isomers.[1] |
| Molecular Formula | ||
| Molecular Weight | 150.18 g/mol | Monoisotopic Mass: 150.079 g/mol |
| CAS Number | 6011-18-3 | Distinct from the ketone precursor (CAS 99-03-6).[1] |
| Physical State | Solid (Crystalline powder) | Colorless to pale yellow/tan.[1] |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in water; soluble in dilute acid.[1] |
| pKa (Calculated) | ~4.0 (Aniline amine) | Oxime OH pKa is typically ~11-12.[1] |
Stereochemistry: The E/Z Dichotomy
A critical, often overlooked feature is the geometric isomerism around the
-
-Isomer (Anti): The hydroxyl group (
) is on the opposite side of the phenyl ring.[1] This is generally the thermodynamically preferred isomer due to steric repulsion between the phenyl ring and the hydroxyl group.[1] - -Isomer (Syn): The hydroxyl group is on the same side as the phenyl ring.[1]
-
Relevance: The isomeric ratio significantly impacts the outcome of Beckmann rearrangements.[1] The E-isomer typically rearranges to the acetanilide derivative, whereas the Z-isomer would yield the N-methyl benzamide derivative (though less common in this specific steric configuration).[1]
Part 2: Synthetic Pathways & Mechanism[1][3][4]
The synthesis of 3'-aminoacetophenone oxime follows a standard nucleophilic addition-elimination mechanism using hydroxylamine.[1] However, precise pH control is required to maximize the rate of reaction without protonating the nucleophilic nitrogen of the hydroxylamine.[1]
Validated Experimental Protocol
Objective: Synthesis of 3'-aminoacetophenone oxime from 3'-aminoacetophenone.
Reagents:
-
3'-Aminoacetophenone (10 mmol, 1.35 g)[1]
-
Hydroxylamine hydrochloride (
) (15 mmol, 1.04 g)[1] -
Sodium Acetate (
) (15 mmol, 1.23 g) or NaOH (aq)[1] -
Solvent: Ethanol/Water (3:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.35 g of 3'-aminoacetophenone in 15 mL of ethanol.
-
Buffer Preparation: Dissolve 1.04 g of hydroxylamine hydrochloride and 1.23 g of sodium acetate in 5 mL of distilled water.
-
Expert Insight: Sodium acetate acts as a buffer. It neutralizes the HCl released, preventing the protonation of the aniline amine group while maintaining the pH ~4.5, which is optimal for oxime formation (acid catalysis of the leaving group without deactivating the nucleophile).[1]
-
-
Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The ketone spot ( ) should disappear, replaced by the oxime spot ( ).[1] -
Isolation: Cool the reaction mixture to room temperature. Most of the ethanol is removed under reduced pressure (rotary evaporator).[1]
-
Precipitation: Pour the residue into 50 mL of ice-cold water. The oxime should precipitate as a solid.[1]
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary to separate E/Z isomers (fractional crystallization).[1]
Reaction Logic Visualization
The following diagram illustrates the synthetic workflow and the critical decision points for purification.
Part 3: Structural Characterization[1]
Verification of the structure requires distinguishing the oxime from the ketone precursor and identifying the isomeric state.[1]
Infrared Spectroscopy (FT-IR)[1]
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ (distinct from the sharp N-H stretches of the amine, though they may overlap).[1]
-
C=N Stretch: A diagnostic weak-to-medium intensity band at 1640–1690 cm⁻¹ .[1]
-
Absence of C=O: The strong carbonyl peak of the starting ketone (~1680 cm⁻¹) must be absent.[1]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-
-
Methyl Group: Singlet at
2.1–2.2 ppm. (Note: The E and Z isomers will show slightly different chemical shifts for this methyl group, allowing for ratio calculation). -
Oxime Proton (=N-OH): Singlet at
10.0–11.5 ppm (exchangeable with ).[1] -
Amine Protons (-NH₂): Broad singlet at
5.0–5.5 ppm.[1] -
Aromatic Protons: Multiplets in the
6.5–7.2 ppm range.[1]
Part 4: Applications in Drug Discovery[1]
Beckmann Rearrangement Precursor
The most significant application of this oxime is its rearrangement into amides, a reaction catalyzed by acids (e.g.,
-
Pathway: The 3'-aminoacetophenone oxime rearranges to N-(3-aminophenyl)acetamide (an aniline derivative).[1]
-
Mechanism: The group anti (trans) to the hydroxyl group migrates.[1] Since the E-isomer (phenyl anti to OH) is dominant, the phenyl group migrates to the nitrogen.[1]
Metal Chelation & Metallodrugs
The presence of the oxime nitrogen and the oxygen (along with the meta-amino group) allows this molecule to serve as a ligand.[1]
-
Chelation: It can form coordination complexes with transition metals (Cu, Ni, Co).[1]
-
Use Case: Researchers use these complexes to screen for DNA binding affinity or cytotoxic activity against cancer cell lines.[1]
Logical Relationship: Isomerism to Function
The following diagram details how the geometric isomer dictates the chemical fate of the molecule during drug synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone.[1] (Precursor data and derivative linkage).[1][5][6][7] Retrieved from [Link]
-
NIST Chemistry WebBook. 3-Aminoacetophenone.[1][8] (Spectral and physical data).[1][5][9] Retrieved from [Link][1]
-
Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Applications. ( mechanistic grounding for oxime applications).[1][7] Retrieved from [Link]
Sources
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- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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- 7. iris.unive.it [iris.unive.it]
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Introduction: The Strategic Importance of 3'-Aminoacetophenone Oxime
An In-Depth Technical Guide to the Solubility of 3'-Aminoacetophenone Oxime in Polar Solvents
3'-Aminoacetophenone oxime (CAS RN: 6011-18-3) is a pivotal intermediate in the landscape of modern drug discovery and fine chemical synthesis. Its unique molecular architecture, featuring a primary aromatic amine, an oxime functional group, and an acetophenone backbone, makes it a versatile building block for a range of heterocyclic compounds and pharmacologically active agents.[1] Its utility has been noted in the synthesis of central nervous system agents and analgesics.[1] For researchers in process chemistry and drug development, a comprehensive understanding of its solubility characteristics in various polar solvents is not merely academic; it is a critical parameter that dictates reaction kinetics, purification strategies, formulation development, and ultimately, the economic viability of a synthetic route.
This guide provides a deep dive into the theoretical and practical aspects of the solubility of 3'-aminoacetophenone oxime. We will dissect the molecular features governing its solubility, provide a predictive framework for its behavior in common polar solvents, and present a robust, self-validating experimental protocol for its precise quantitative determination.
Section 1: Physicochemical Drivers of Solubility
The solubility of 3'-aminoacetophenone oxime is a direct consequence of its molecular structure. Three key features are in a constant interplay of hydrophilic and hydrophobic tendencies: the aromatic ring, the primary amino group, and the oxime moiety.
-
Aromatic System: The phenyl ring is inherently nonpolar and contributes to the molecule's hydrophobic character, favoring dissolution in less polar environments.
-
Oxime Group (-C(CH₃)=NOH): This functional group is a critical contributor to polarity. The hydroxyl group can act as both a hydrogen bond donor and an acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. This allows for strong interactions with polar protic solvents. Generally, oximes are characterized as being poorly soluble in water.[2]
-
Amino Group (-NH₂): Positioned on the aromatic ring, the primary amine is a potent hydrogen bond donor and significantly increases the molecule's polarity. Crucially, it is basic and can be protonated in acidic media to form an ammonium salt (-NH₃⁺). This ionization dramatically enhances aqueous solubility. The predicted pKa for the conjugate acid of the precursor, 3'-aminoacetophenone, is approximately 3.41, suggesting that the molecule will be significantly more soluble in aqueous solutions with a pH below this value.[3][4]
The molecule's overall solubility in a given solvent is determined by the balance of these forces and the solvent's ability to favorably interact with these functional groups.
Section 2: Theoretical Principles and Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. Polar solvents will more readily dissolve polar solutes. We can categorize polar solvents as protic (containing acidic protons, e.g., water, ethanol) and aprotic (lacking acidic protons, e.g., DMSO, acetone).
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with both the amino and oxime groups of 3'-aminoacetophenone oxime, facilitating dissolution. The solubility is expected to be moderate and highly dependent on pH and temperature.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the acidic proton of the oxime group and the protons of the amino group. Strong dipole-dipole interactions with the polar C=N-O system are also significant. Solubility is generally expected to be good in solvents like DMSO and DMF.
While specific experimental data for 3'-aminoacetophenone oxime is scarce in public literature, we can construct a predictive profile based on the known properties of its precursor, 3'-aminoacetophenone, and general chemical principles. The conversion of a ketone to an oxime adds a hydrogen-bonding hydroxyl group, which typically increases polarity and may slightly improve solubility in highly polar protic solvents, provided the energetic cost of disrupting the solvent-solvent interactions is overcome.
Table 1: Predicted Qualitative Solubility of 3'-Aminoacetophenone Oxime
| Solvent | Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | Low to Sparingly Soluble | Strong H-bonding potential is offset by the hydrophobic aromatic ring. Solubility is expected to be highly pH-dependent. The precursor has a water solubility of ~7 g/L at 37.5 °C.[3][4] |
| Methanol / Ethanol | Polar Protic | Moderately Soluble | The alkyl chains can interact with the aromatic ring, while the hydroxyl groups form strong H-bonds with the solute's amino and oxime groups. |
| Isopropanol | Polar Protic | Sparingly Soluble | Increased alkyl chain length compared to methanol/ethanol reduces overall polarity, leading to lower solubility. |
| Acetone | Polar Aprotic | Moderately Soluble | A good H-bond acceptor and strong dipole moment can effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | Highly polar aprotic solvent, excellent H-bond acceptor, capable of disrupting the solute's crystal lattice. The precursor is slightly soluble in DMSO.[3] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than other aprotic solvents, offering weaker interactions. |
Section 3: A Validated Protocol for Experimental Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is a globally recognized standard for determining the solubility of chemical compounds and is recommended by the OECD (Guideline 105) and the EPA.[5][6]
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Workflow for Shake-Flask Solubility Determination
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
3'-Aminoacetophenone Oxime (purity >98%)
-
HPLC-grade solvents (Water, Methanol, Ethanol, DMSO, etc.)
-
Calibrated analytical balance
-
Glass screw-cap vials (e.g., 4 mL)
-
Thermostatically controlled shaker/incubator
-
Centrifuge capable of >10,000 x g
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, PTFE or other compatible material, optional)
-
Volumetric flasks for dilutions and standards
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
-
Preliminary Test (Optional but Recommended):
-
To estimate the solubility range, add the compound in steps (e.g., 1 mg, 10 mg, 100 mg) to 1 mL of solvent. Observe visually for dissolution. This helps in planning the definitive experiment and standard curve concentrations.
-
-
Definitive Experiment Protocol:
-
Step 3.1: Add an excess amount of 3'-aminoacetophenone oxime (e.g., 20-50 mg, ensuring solid is visible after equilibration) to a vial.
-
Step 3.2: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Step 3.3: Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Step 3.4: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Step 3.5: Agitate the vials for a predetermined time sufficient to reach equilibrium. A 24-hour period is often adequate, but a 48-hour period is more robust. A kinetic study (sampling at 8, 16, 24, and 48 hours) can be performed to definitively establish the time to equilibrium.
-
Step 3.6: After agitation, allow the vials to rest at the same constant temperature for at least 1 hour to let coarse particles settle.
-
Step 3.7: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.[7]
-
Step 3.8: Carefully withdraw an aliquot from the clear supernatant using a micropipette. Crucially, do not disturb the solid pellet.
-
Step 3.9: Immediately dilute the aliquot with a known volume of an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.
-
-
Analytical Quantification (HPLC-UV Method Example):
-
Step 4.1: Calibration Curve: Prepare a series of at least five standard solutions of 3'-aminoacetophenone oxime of known concentrations in the analytical solvent.
-
Step 4.2: Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or other modifier if needed for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of 3'-aminoacetophenone oxime (determined by scanning a standard solution). Aromatic oximes typically have strong UV absorbance.[8]
-
Injection Volume: 10 µL.
-
-
Step 4.3: Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.
-
Step 4.4: Inject the diluted sample aliquots (in triplicate) and determine their concentration from the calibration curve.[9]
-
-
Data Calculation and Reporting:
-
Calculate the concentration in the original saturated solution using the formula:
-
Solubility (mg/mL) = C_measured × Dilution_Factor
-
Where C_measured is the concentration determined by HPLC (mg/mL) and Dilution_Factor is the total dilution performed on the aliquot.
-
-
Report the average solubility and standard deviation from the replicate experiments for each solvent at the specified temperature.
-
Conclusion
While readily available quantitative data on the solubility of 3'-aminoacetophenone oxime is limited, a robust predictive framework can be established based on its molecular structure and the properties of its chemical precursors. The presence of both hydrogen-bond-donating/accepting amino and oxime groups suggests moderate solubility in polar organic solvents, with pH being a critical determinant for aqueous solubility. For drug development professionals and researchers requiring precise data, this guide provides the theoretical foundation and a detailed, validated experimental protocol to reliably quantify the solubility of this important synthetic intermediate, ensuring that subsequent process development and formulation activities are built on a solid foundation of empirical data.
References
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]
-
Singh, H., Moorad-Doctor, D., Ratcliffe, R. H., Wachtel, K., Castillo, A., & Garcia, G. E. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Journal of analytical toxicology, 31(2), 69–74. Available at: [Link]
-
Al-Hourani, B. J. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Available at: [Link]
-
Pintado-Herrera, M. G., González-Mazo, E., & Lara-Martín, P. A. (2016). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. Available at: [Link]
-
Wikipedia. (n.d.). Oxime. Available at: [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]
-
Romanian Chemical Society. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Available at: [Link]
-
Beckett, A. H., & Al-Badr, A. A. (1975). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Journal of pharmacy and pharmacology, 27(11), 855–858. Available at: [Link]
-
University of Colorado Boulder. (n.d.). UV-Vis Spectroscopy. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Available at: [Link]
-
Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
-
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. filab.fr [filab.fr]
- 7. researchgate.net [researchgate.net]
- 8. DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
Technical Characterization Guide: 1-(3-aminophenyl)ethanone Oxime
The following technical guide details the characterization, synthesis, and physical properties of 1-(3-aminophenyl)ethanone oxime.
CAS No: 6011-18-3 | Formula: C₈H₁₀N₂O | MW: 150.18 g/mol [1]
Executive Summary
1-(3-aminophenyl)ethanone oxime (also known as 3'-aminoacetophenone oxime) is a critical intermediate used in the synthesis of coordination ligands, agrochemicals, and azo dyes.[1] Unlike its ketone precursor, which melts near 98 °C, the oxime derivative exhibits a significantly higher melting point due to intermolecular hydrogen bonding inherent to the oxime (=N-OH) moiety.[1]
Core Data Point: The authoritative melting point for the high-purity crystalline solid is 135–136 °C (408–409 K) .[1] Variations in this value (e.g., 129–130 °C) typically indicate the presence of the less stable Z-isomer or residual ketone precursor.[1]
Physicochemical Profile
The following data aggregates experimental values from high-purity synthesis and commercial certificates of analysis (CoA).
| Property | Value / Description | Technical Note |
| Melting Point (Primary) | 135–136 °C | High-purity E-isomer (recrystallized).[1] |
| Melting Point (Secondary) | 129–130 °C | Commercial grade or E/Z mixture. |
| Appearance | Brown to pale-yellow needles | Color darkens upon oxidation of the amine.[1] |
| Solubility | Ethanol, DMSO, Methanol | Sparingly soluble in water; insoluble in hexane.[1] |
| pKa (Predicted) | ~11.75 (Oxime OH) | Amine group pKa is approx. 4.0–4.5. |
| Precursor MP | 94–98 °C | 3'-Aminoacetophenone (CAS 99-03-6).[1] |
Technical Analysis: Isomerism & Purity
The E/Z Isomerism Factor
Acetophenone oximes exist in two stereoisomeric forms: E (Entgegen) and Z (Zusammen).
-
E-Isomer: The hydroxyl group (-OH) is trans to the phenyl ring.[1] This is the thermodynamically favored product due to steric hindrance between the phenyl ring and the hydroxyl group in the Z-form.[1]
-
Melting Point Impact: The E-isomer packs more efficiently in the crystal lattice, resulting in the higher melting point (135–136 °C).[1] A depressed melting range (e.g., 125–130 °C) often signals a mixture of isomers or incomplete conversion of the ketone.[1]
Diagram: Isomerism & Synthesis Logic
The following diagram illustrates the synthesis pathway and the stereochemical distinction.
Figure 1: Synthesis pathway of 1-(3-aminophenyl)ethanone oxime, highlighting the bifurcation into E and Z isomers.
Experimental Protocols
To ensure accurate melting point determination, the compound must first be synthesized and purified to remove the lower-melting ketone precursor.[1]
A. Synthesis Protocol
Objective: Selective formation of the oxime while preventing protonation of the aniline amine.
-
Reagent Prep: Dissolve 3-aminoacetophenone (10 mmol) in absolute ethanol (15 mL).
-
Buffering: In a separate flask, dissolve Hydroxylamine hydrochloride (10 mmol) and Sodium Acetate Trihydrate (16 mmol) in a minimum volume of water/ethanol.
-
Reflux: Combine solutions and reflux at 55–60 °C for 12 hours .
-
Monitoring: Monitor by TLC (Silica, Ethyl Acetate:Hexane 1:1). The ketone spot (higher Rf) should disappear.[1]
-
-
Workup:
B. Purification (Recrystallization)
Critical for MP Analysis:
-
Dissolve the crude solid in a minimum amount of hot Ethanol .[1]
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then refrigerate at 4 °C.
-
Filter the brown needle-like crystals and dry under vacuum over P₂O₅.
C. Melting Point Determination Workflow
Method: Capillary Tube (Uncorrected)
-
Preparation: Pack the dry, recrystallized sample into a glass capillary (2-3 mm height). Ensure no solvent is trapped.[1]
-
Ramp Rate:
-
Fast Ramp (10 °C/min) up to 110 °C.
-
Slow Ramp (1 °C/min) from 110 °C to 140 °C.
-
-
Observation:
Troubleshooting & Validation
Common Issues
-
Oiling Out: If the product forms an oil instead of a solid upon cooling, the ethanol concentration is too high.[1] Re-heat, add more water, and scratch the glass side with a rod to induce nucleation.[1]
-
Low Melting Point (<120 °C): Indicates residual 3-aminoacetophenone.[1] Wash the solid thoroughly with n-hexane (the ketone is soluble in hexane; the oxime is not).[1]
Validation Logic
To confirm the identity of the solid melting at 135 °C:
-
IR Spectroscopy: Look for the -C=N- stretch at ~1600–1630 cm⁻¹ and the broad -OH stretch at 3200–3400 cm⁻¹.[1] The absence of a strong carbonyl peak (~1680 cm⁻¹) confirms conversion of the ketone.[1]
-
Solubility Check: The product should dissolve in dilute acid (HCl) due to the free amine group, confirming the aniline moiety is intact.[1]
References
-
Wang, L., et al. (2014).[1][2] Synthesis and Structural Characterization of Four Novel Bisoxime-Type Compounds Based on 2,2'-(Ethylenedioxy)bisbenzaldehyde. Asian Journal of Chemistry, 26(18), 6272–6274.[1] (Primary source for MP 408-409 K).[1][3]
-
PubChem. (n.d.).[1][4] Compound Summary for CID 5357724: (NZ)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine.[1][4] National Center for Biotechnology Information.[1]
-
[4]
-
-
NIST. (n.d.).[1] 3-Aminoacetophenone (Precursor Data). NIST Chemistry WebBook, SRD 69.[1]
Sources
Chemical Stability of 3'-Aminoacetophenone Oxime: A Technical Guide
This technical guide details the chemical stability profile of 3'-aminoacetophenone oxime , synthesizing established oxime chemistry with the specific electronic influence of the meta-amino group. It serves as a roadmap for researchers to handle, analyze, and stabilize this compound during drug development workflows.
Executive Summary
3'-aminoacetophenone oxime (CAS 6011-18-3) presents a dual-functionality stability challenge. It contains a hydrolytically labile oxime (
Successful utilization requires strict control over solution pH and protection from photochemical E/Z isomerization. This guide provides the mechanistic grounding and experimental protocols necessary to validate its integrity in your specific application.
Chemical Structure & Reactivity Profile
The stability of 3'-aminoacetophenone oxime is dictated by the interplay between its two functional groups.
| Feature | Chemical Moiety | Stability Implication |
| Core | Acetophenone Oxime | Susceptible to Hydrolysis (reversion to ketone) and Beckmann Rearrangement (conversion to amide). |
| Substituent | 3'-Amino Group ( | Susceptible to Oxidation (to azo/nitroso species) and N-acylation (if activated reagents are present). |
| Stereochemistry | C=N Double Bond | Exists as E/Z Isomers . The E-isomer is thermodynamically favored but converts to Z under UV light or acid catalysis. |
Predicted Physicochemical Properties[1]
-
Molecular Formula:
[1] -
Molecular Weight: 150.18 g/mol
-
pKa (Amine): ~3.4 – 4.0 (Protonation of the aniline nitrogen)
-
pKa (Oxime): ~11.0 – 12.0 (Deprotonation of the oxime hydroxyl)
-
Solubility: Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (unless protonated at pH < 3).
Degradation Mechanisms
Understanding how the molecule breaks down is prerequisite to preventing it.
Acid-Catalyzed Hydrolysis
In aqueous acidic media (pH < 4), the oxime nitrogen is protonated, activating the carbon center for nucleophilic attack by water. This is the primary degradation pathway in aqueous formulations.
-
Product: 3'-aminoacetophenone + Hydroxylamine (
). -
Kinetics: Pseudo-first-order; rate increases with decreasing pH.
Beckmann Rearrangement
Under anhydrous acidic conditions or in the presence of activation agents (e.g.,
-
Mechanism: The group trans (anti) to the hydroxyl group migrates to the nitrogen.
-
Product: N-(3-aminophenyl)acetamide (if methyl migrates) or N-methyl-3-aminobenzamide (if aryl migrates).
Photochemical Isomerization
Exposure to UV light (300–400 nm) causes rapid equilibration between the E and Z isomers. This does not change the molecular weight but significantly alters the impurity profile and reactivity (e.g., only the E-isomer might fit a specific enzyme binding pocket).
Visualized Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways including hydrolysis, rearrangement, and photo-isomerization.
Stability Characterization Protocols
As a scientist, you must validate these theoretical risks experimentally. Use the following protocols.
HPLC Stability-Indicating Method
Standard C18 chemistry is sufficient, but pH control is critical to prevent on-column hydrolysis.
-
Column: C18, 3.5 µm, 4.6 x 100 mm (e.g., Waters XBridge).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (Basic pH suppresses hydrolysis during run).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Rationale: Using an acidic mobile phase (e.g., 0.1% TFA) may induce degradation during the analysis, leading to false positives. A basic buffer stabilizes the oxime.
Forced Degradation Study Design
Perform these stress tests to determine shelf-life and handling constraints.
| Stress Condition | Procedure | Target degradation |
| Acid Hydrolysis | Dissolve in 0.1 N HCl; heat at 60°C for 4 hours. | Expect >10% conversion to ketone. |
| Base Stability | Dissolve in 0.1 N NaOH; heat at 60°C for 4 hours. | Generally stable; check for salt precipitation. |
| Oxidation | Add 3% | Expect N-oxide formation or ring oxidation. |
| Photostability | Expose solution to 1.2 million lux hours (ICH Q1B). | Monitor E/Z ratio change. |
| Thermal | Solid state at 80°C for 24 hours. | Check for condensation/polymerization. |
Storage & Handling Recommendations
Based on the chemical profile, the following "Golden Rules" apply to 3'-aminoacetophenone oxime:
-
Avoid Acidic Protic Solvents: Do not store in water/methanol mixtures with pH < 5. If acidic conditions are required for a reaction, generate the species in situ and use immediately.
-
Amber Glassware: Strictly required. The E/Z isomerization is rapid in dilute solution under fluorescent lab lights.
-
Inert Atmosphere: Store solid material under Nitrogen or Argon to prevent slow oxidation of the amine group, which causes "browning" of the powder over time.
-
Reconstitution: Prepare fresh solutions in DMSO or Ethanol. Avoid aqueous buffers for stock solutions unless frozen immediately.
Experimental Workflow: Stability Validation
Use this logic flow to determine if the compound is stable enough for your specific assay or formulation.
Figure 2: Decision tree for assessing solution stability prior to experimental use.
References
-
Gregory, B. J., Moodie, R. B., & Schofield, K. (1970). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 338-346. Link
-
Celik, H., et al. (2006). Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects. The Journal of Physical Chemistry B, 110(13), 6785-6796. Link
-
Kuckländer, U. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Link
-
PubChem. (2023). 3'-Aminoacetophenone Compound Summary. National Library of Medicine. Link
-
Zhang, X., & Rovis, T. (2021).[2][3] Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(51), 21211–21217.[4] Link
Sources
Physicochemical Profiling of 3'-Aminoacetophenone Oxime: Ionization Constants and Structural Implications
The following technical guide details the physicochemical profiling of 3'-aminoacetophenone oxime, focusing on the ionization constants (pKa) of its functional groups.
Executive Summary
Understanding the ionization behavior of 3'-aminoacetophenone oxime (CAS: 6011-18-3) is critical for predicting its solubility, lipophilicity, and membrane permeability during drug development. This molecule possesses two distinct ionizable centers:
-
The Aromatic Amino Group (Aniline-like): A weak base (
). -
The Oxime Group (Amphoteric): Acts primarily as a weak acid (
) but can be protonated at very low pH ( ).
At physiological pH (7.4), the molecule exists predominantly in its neutral, unionized form , suggesting high membrane permeability but limited aqueous solubility.
Theoretical Framework & Predicted Values
To rigorously determine the pKa values without direct experimental data for this specific derivative, we employ Linear Free Energy Relationships (LFER) using the Hammett Equation. This approach synthesizes data from the parent structures (aniline and acetophenone oxime) and corrects for substituent effects.
The Amino Group ( )
-
Reference Molecule: Aniline (
).[1] -
Substituent: The oxime moiety (
) at the meta position. -
Electronic Effect: The oxime group is electron-withdrawing due to the imine-like bond (
), though less so than a carbonyl group.-
Meta-aminoacetophenone (ketone analog) has a
of ~3.41, reflecting the strong electron-withdrawing nature of the carbonyl ( ). -
The oxime group is less withdrawing. Consequently, the basicity of the amine is reduced relative to aniline, but not as drastically as in the ketone.
-
-
Predicted Value: 3.9 ± 0.2 [1]
The Oxime Group ( )
-
Reference Molecule: Acetophenone oxime (
). -
Substituent: The amino group (
) at the meta position. -
Electronic Effect: The amino group in the meta position exhibits a weak electronic effect (
to ). It is slightly electron-donating or neutral.-
Electron-donating groups destabilize the conjugate base (anion), slightly increasing the
(making it a weaker acid).
-
-
Predicted Value: 11.6 ± 0.3
Ionization Species Diagram
The following diagram illustrates the dominant species across the pH scale.
Caption: Sequential deprotonation steps of 3'-aminoacetophenone oxime across the pH scale.
Experimental Protocols
For high-integrity data generation, two complementary methods are recommended. The choice depends on the compound's solubility.
Potentiometric Titration (Gold Standard)
This method is preferred for its precision but requires the compound to be soluble at concentrations
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
KCl (to maintain ionic strength,
M). -
Degassed water (CO2-free).
Workflow:
-
Preparation: Dissolve 5-10 mg of 3'-aminoacetophenone oxime in 20 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent (Methanol/Water 30:70), then extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
Acidification: Add excess HCl to lower the pH to ~2.0 (ensuring the amino group is fully protonated).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after each addition (0.01 mL increments near equivalence points).
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values from the buffer regions.
UV-Vis Spectrophotometric Titration
Ideal for low-solubility compounds, as it requires lower concentrations (
Workflow Visualization:
Caption: Spectrophotometric determination workflow for identifying ionization constants.
Key Observation Points:
-
Amino Shift: Look for a bathochromic shift (red shift) around pH 3-5 as the auxochromic amine deprotonates.
-
Oxime Shift: Look for spectral changes around pH 11-12 due to the formation of the oximate anion.
Data Summary & Structural Implications[2][3][4]
The following table summarizes the estimated values and their implications for formulation and analysis.
| Functional Group | Type | Estimated pKa | Charge State at pH 7.4 | Structural Implication |
| Oxime Nitrogen | Base (Very Weak) | < 2.0 | Neutral | Negligible protonation in biological systems. |
| Amino Group | Base (Weak) | 3.9 ± 0.2 | Neutral | Unionized at physiological pH; contributes to lipophilicity. |
| Oxime Hydroxyl | Acid (Weak) | 11.6 ± 0.3 | Neutral | Remains protonated (neutral) until highly alkaline conditions. |
Solubility Profile
-
pH 1-3: High solubility due to cationic ammonium species (
). -
pH 4-10: Minimum solubility (Intrinsic Solubility,
). The molecule is neutral.[2][3] This is the risk zone for precipitation in formulations. -
pH > 12: Increased solubility due to anionic oximate formation.
Chromatography (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Use a buffer at pH > 5 (e.g., Ammonium Acetate pH 6.5) to keep the amine neutral and ensure sharp peaks.
-
Retention: Expect moderate retention (
) due to the neutral state of both groups at neutral pH.
References
-
National Institute of Standards and Technology (NIST). 3-Aminoacetophenone - Thermochemistry and Physical Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Acetophenone Oxime - Compound Summary. National Library of Medicine. Available at: [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Bordwell, F. G. pKa Table (Acidity in DMSO and Water). (Reference for comparative oxime acidity). Available at: [Link]
Sources
An In-Depth Technical Guide to 3'-Aminoacetophenone Oxime and its 4'-Isomer: A Comparative Analysis for Drug Development Professionals
Positional isomerism, where molecules share the same chemical formula but differ in the spatial arrangement of functional groups, is a cornerstone of medicinal chemistry.[1] Subtle changes in a substituent's location on an aromatic ring can profoundly alter a compound's physicochemical properties, reactivity, and, consequently, its biological activity. This guide provides a detailed comparative analysis of two such isomers: 3'-aminoacetophenone oxime and 4'-aminoacetophenone oxime. Understanding the nuanced differences between these meta and para isomers is critical for researchers in drug discovery and development for optimizing structure-activity relationships (SAR) and designing novel therapeutics.
Molecular Structure: The Foundation of Functional Difference
The core distinction between 3'-aminoacetophenone oxime and 4'-aminoacetophenone oxime lies in the position of the amino (-NH₂) group on the phenyl ring relative to the acetyl oxime group.
-
3'-Aminoacetophenone Oxime (meta-isomer): The amino group is at position 3 of the phenyl ring.
-
4'-Aminoacetophenone Oxime (para-isomer): The amino group is at position 4, directly opposite the acetyl oxime group.
This positional variance directly impacts electron distribution across the aromatic system. Furthermore, both isomers can exist as a mixture of (E) and (Z) geometric isomers (also known as syn and anti) due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group.
Caption: Chemical structures of the (E) and (Z) isomers of 3'- and 4'-aminoacetophenone oxime.
Synthesis of Aminoacetophenone Oximes
The standard synthesis of these oximes is a condensation reaction between the corresponding aminoacetophenone precursor and hydroxylamine. This nucleophilic addition to the carbonyl group is a robust and well-established method in organic chemistry.
General Synthesis Workflow
The process begins with the appropriate aminoacetophenone isomer, which is reacted with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free hydroxylamine nucleophile.
Caption: General workflow for the synthesis of aminoacetophenone oximes.
Comparative Physicochemical Properties
The difference in the amino group's position leads to distinct physical and chemical properties, which are crucial for predicting the behavior of these molecules in biological systems and during formulation.
| Property | 3'-Aminoacetophenone Oxime | 4'-Aminoacetophenone Oxime | Rationale for Difference |
| CAS Number | 6011-18-3[2] | 38063-81-9[3][4] | Unique identifier for each distinct chemical structure. |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | Isomers have the same molecular formula by definition. |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | Isomers have the same molecular weight. |
| Melting Point | Data not consistently available | ~153 °C[3][4] | The para isomer's symmetry allows for more efficient crystal packing, generally leading to a higher melting point. |
| pKa (of conjugate acid) | Higher (more basic) | Lower (less basic) | The amino group's lone pair in the 4'-isomer is delocalized across the ring via resonance, reducing its availability to accept a proton. This effect is less pronounced in the meta position.[5] |
| Polarity & Solubility | Less Polar | More Polar | The direct conjugation in the 4'-isomer creates a larger dipole moment. This increased polarity typically results in higher solubility in polar solvents. |
| UV-Vis λmax | Shorter Wavelength | Longer Wavelength | The extended conjugation between the amino group and the acetyl oxime group in the 4'-isomer lowers the energy gap for π-π* transitions, causing a bathochromic (red) shift. |
Note: Some data points are for the parent aminoacetophenone compounds and serve as a proxy to illustrate the expected trends for their oxime derivatives.
Spectroscopic Differentiation
Spectroscopic methods are indispensable for distinguishing between the 3'- and 4'- isomers.
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum provides a clear fingerprint.
-
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbon signals will differ. The symmetry of the 4'-isomer results in fewer unique carbon signals in the aromatic region compared to the 3'-isomer.
-
IR Spectroscopy: While both isomers will show characteristic peaks for N-H (amine), O-H (oxime), C=N (oxime), and aromatic C-H stretches, subtle shifts in the C-N stretching frequency may be observed due to the different electronic environments.
Reactivity and Electronic Effects
The position of the amino group governs the electronic nature of the aromatic ring and dictates the molecule's reactivity.
-
Basicity: As noted in the table, the 4'-amino group is less basic than the 3'-amino group. This is a critical factor in drug design, as the ionization state of a molecule at physiological pH (pKa) affects its solubility, membrane permeability, and ability to interact with target receptors.[5]
-
Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho-, para-directing group.[8][9] This means that any further electrophilic substitution on the 4'-isomer will be directed to the positions ortho to the amino group. For the 3'-isomer, substitution will be directed ortho and para to the amino group (positions 2, 4, and 6), leading to a different set of potential derivatives.
Caption: Logical relationship between isomer structure and its impact on drug development.
Applications in Drug Development & Research
The distinct properties of these isomers translate to different applications and potential as scaffolds in medicinal chemistry.
-
3'-Aminoacetophenone Oxime: This isomer is a valuable building block for heterocyclic compounds. Its reactive amino and oxime groups can be used in cyclization reactions to create nitrogen-containing ring systems, which are prevalent in bioactive molecules. It has been specifically noted as an intermediate in the synthesis of central nervous system agents and analgesics.
-
4'-Aminoacetophenone Oxime: The parent compound, 4'-aminoacetophenone, is used in the synthesis of Schiff base palladium(II) complexes with anticancer activity against melanoma.[10] Its oxime derivative (APO) has been utilized in the development of highly sensitive electrochemical sensors for detecting organophosphorus nerve agents.[10] The 4'-aminoacetophenone scaffold is also used for creating azo dyes with antimicrobial properties and for synthesizing anti-inflammatory pyrimidines.
The choice between a meta or para scaffold is a critical decision in lead optimization. The specific geometry and electronic profile of each isomer will determine its fit and interaction with the binding pocket of a target protein, directly influencing potency and selectivity.[11]
Experimental Protocol: Differentiation by Thin-Layer Chromatography (TLC)
A simple and effective method to differentiate between the two isomers in the lab is Thin-Layer Chromatography (TLC), which separates compounds based on their polarity.
Objective: To separate and identify 3'- and 4'-aminoacetophenone oxime based on their differential polarity.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Samples of 3'- and 4'-aminoacetophenone oxime (dissolved in a small amount of methanol or ethyl acetate)
-
Developing chamber
-
Eluent (Mobile Phase): e.g., 30:70 Ethyl Acetate:Hexane (ratio may need optimization)
-
Capillary tubes for spotting
-
Visualization tools: UV lamp (254 nm), iodine chamber
Step-by-Step Methodology:
-
Chamber Saturation: Pour the eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 10-15 minutes.
-
Plate Preparation: Using a pencil, lightly draw a baseline ~1 cm from the bottom of the TLC plate. Mark two distinct points on this line for spotting each isomer.
-
Spotting: Using a capillary tube, apply a small spot of each dissolved sample onto its marked point on the baseline. Ensure the spots are small and concentrated.
-
Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm); the aromatic compounds should appear as dark spots. If spots are faint, place the plate in an iodine chamber for a few minutes until brown spots appear.
-
Analysis: Circle the visualized spots. Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each isomer:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Expected Outcome & Causality:
The 4'-aminoacetophenone oxime is expected to be more polar than the 3'-isomer due to its extended conjugation, which leads to greater charge separation. In a normal-phase TLC system (polar stationary phase like silica gel and a less polar mobile phase), more polar compounds interact more strongly with the stationary phase and travel a shorter distance up the plate.
-
Expected Result: Rf (4'-isomer) < Rf (3'-isomer)
Conclusion
While 3'- and 4'-aminoacetophenone oxime are structurally similar, the seemingly minor shift of the amino group from the meta to the para position instigates a cascade of significant changes in their electronic, physicochemical, and spectroscopic properties. The para isomer exhibits greater polarity, a higher melting point, and lower basicity due to extended electronic conjugation. These differences are not merely academic; they have profound implications for synthesis, reactivity, and, most importantly, for the interaction of these molecules with biological systems. For the drug development professional, a thorough understanding of these isomeric distinctions is fundamental to the rational design of new chemical entities, enabling precise control over a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its ultimate therapeutic efficacy.
References
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ChemBK. (2024). 4-AMINOACETOPHENONE OXIME. Retrieved from [Link]
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Sinopharm Chemical Reagent Co., Ltd. (n.d.). Sinaint® 4-Aminoacetophenone CAS 99-92-3. Retrieved from [Link]
-
Salvitti, G., Sigismondi, S., Melandri, S., López, J. C., Blanco, S., & Maris, A. (n.d.). Structure and dynamics of 3'-aminoacetophenone and 4'-aminoacetophenone from rotational spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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ResearchGate. (2024). Structure and dynamics of 3'-aminoacetophenone and 4'-aminoacetophenone from rotational spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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D'Souza, R., & D'Souza, R. (2015). A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy, 7(1), 30-33. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Aminoacetophenone. Retrieved from [Link]
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Drug Discovery Pro. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Automated Topology Builder. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]
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University of Calgary. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
-
ResearchGate. (2013). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. Retrieved from [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Leah4sci. (2013). Ortho Meta Para Nomenclature Of Aromatic Compounds. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Aminoacetophenone. Retrieved from [Link]
-
ResearchGate. (2016). Structure-Activity Relationships: Theory, Uses and Limitations. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 3. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]
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PubChem. (n.d.). Acetophenone oxime. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of m-Aminoacetophenone Oxime: A Critical Asset in Drug Development
Introduction: The Unseen Engine of Pharmaceutical Efficacy
In the intricate landscape of drug discovery and development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation. While the pharmacological activity of a compound rightfully takes center stage, its physicochemical properties, particularly its thermodynamic characteristics, are the unseen engine that dictates its developability, stability, and ultimate efficacy. m-Aminoacetophenone oxime, a molecule of interest in medicinal chemistry due to its structural motifs, serves as an exemplary case for understanding the profound impact of thermodynamics in the pharmaceutical sciences.[1] This guide provides a comprehensive exploration of the thermodynamic properties of m-aminoacetophenone oxime, offering a blend of theoretical underpinnings, established experimental methodologies, and their practical implications for researchers, scientists, and drug development professionals. While extensive experimental data for this specific molecule is not widely published, this guide will equip the reader with the foundational knowledge and technical insights necessary to approach its thermodynamic characterization.
The Molecule in Focus: m-Aminoacetophenone Oxime
m-Aminoacetophenone oxime is an organic compound featuring an aromatic amine and an oxime functional group.[2] It is typically a solid at room temperature and is expected to exhibit moderate solubility in polar organic solvents.[2] Its structure, possessing both hydrogen bond donors and acceptors, suggests the potential for complex intermolecular interactions that govern its solid-state properties.
A critical feature of oximes is the potential for E/Z isomerism around the C=N double bond.[3] These stereoisomers can exhibit different physicochemical properties, including melting point, solubility, and stability, which can have significant pharmacological implications.[4] Differential scanning calorimetry studies have shown that in some cases, heating can induce the conversion of the less stable E-isomer to the more stable Z-isomer.[4]
The Cornerstone of Characterization: Experimental Determination of Thermodynamic Properties
A thorough understanding of a drug candidate's thermodynamic profile is essential for predicting its behavior during manufacturing, formulation, and storage, and ultimately, its bioavailability.[5][6] The following are the core experimental techniques employed to elucidate these properties.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] This allows for the precise determination of thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of m-aminoacetophenone oxime (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from 25 °C to 250 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The peak of an endothermic event corresponds to the melting point (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_fus).
Causality and Insights: The melting point is a fundamental indicator of the purity and identity of a crystalline solid. The enthalpy of fusion provides insight into the strength of the crystal lattice. For a compound like m-aminoacetophenone oxime, the presence of multiple endotherms could indicate polymorphism or the presence of different isomers.
Sources
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Navigating the Data Gap: A Safety Analysis of 3'-Aminoacetophenone Oxime and its Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Derivative Safety Profiles
In the landscape of chemical synthesis and drug development, the safety profile of a lead compound versus its numerous derivatives is a paramount consideration. While structurally similar, minor functional group modifications can significantly alter a molecule's physicochemical properties, reactivity, and toxicological profile. This guide addresses the specific case of 3'-aminoacetophenone oxime, a derivative of 3'-aminoacetophenone. A thorough review of publicly available safety data reveals a significant information gap for the oxime derivative. In contrast, its precursor, 3'-aminoacetophenone, is well-characterized.
This document will provide a comprehensive safety and hazard analysis of the parent compound, 3'-aminoacetophenone, based on available Safety Data Sheets (SDS) and toxicological information. It will also explore the potential, yet unverified, alterations to this safety profile that the addition of an oxime functional group may introduce. This approach is designed to provide researchers with a robust framework for handling the precursor and a cautious, predictive outlook for managing its oxime derivative in the absence of specific data.
Hazard Identification and GHS Classification of 3'-Aminoacetophenone
3'-Aminoacetophenone is classified as a hazardous chemical. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1][2]
Globally Harmonized System (GHS) Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]
Signal Word: Warning[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[6]
The following diagram illustrates the GHS hazard classification for 3'-aminoacetophenone.
Caption: GHS Hazard Profile for 3'-Aminoacetophenone.
Toxicological Profile of 3'-Aminoacetophenone
Acute Toxicity: 3'-Aminoacetophenone is moderately toxic if ingested.[1] The oral LD50 in rats is reported as 1870 mg/kg, and the dermal LD50 in rabbits is 4340 mg/kg.[7] Ingestion may lead to serious health hazards.[3]
Chronic Toxicity: There is limited data on the long-term effects of exposure to 3'-aminoacetophenone.[1] Due to its structural similarity to other aromatic amines, there may be potential for mutagenic or carcinogenic risks; however, it is not currently classified as a carcinogen by major regulatory agencies.[1]
Summary of Toxicological Data
| Parameter | Value | Species | Source(s) |
| Acute Oral LD50 | 1870 mg/kg | Rat | [7] |
| Acute Dermal LD50 | 4340 mg/kg | Rabbit | [3][7] |
| Carcinogenicity | Not classified as a carcinogen | N/A | [1] |
| Mutagenicity | No data available, potential for risk | N/A | [1] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when handling 3'-aminoacetophenone to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to prevent the formation and inhalation of dust or vapors.[3][8]
-
Facilities must be equipped with an eyewash station and a safety shower.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[3][4]
-
Respiratory Protection: In case of insufficient ventilation, use an approved dust respirator.[7]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in the work area.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid generating dust.[6]
-
Ground all equipment containing the material to prevent static discharge.[7]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Keep away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[1][3]
-
Protect from direct sunlight and moisture.[4]
The following workflow diagram outlines the essential steps for the safe handling of 3'-aminoacetophenone.
Caption: Workflow for Safe Handling of 3'-Aminoacetophenone.
Emergency and First-Aid Procedures
In the event of exposure, immediate and appropriate first-aid measures are critical.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[5][7]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Wearing appropriate PPE, clean up spills immediately.[8]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
-
Wash the spill area thoroughly.[7]
The Oxime Derivative: Considerations and Unverified Hazards
-
Reactivity: Oximes can exhibit different reactivity profiles compared to their parent ketones. They can be susceptible to hydrolysis under acidic conditions and may have different incompatibilities.
-
Toxicity: The introduction of the N-OH group can alter the molecule's metabolic pathways and potential for toxicity. The toxicological profile of hydroxylamines can differ significantly from aromatic amines.
-
Physical Properties: The oxime is expected to have a different melting point, boiling point, and solubility profile, which can affect its handling and exposure potential.
Recommendation: In the absence of a specific SDS for 3'-aminoacetophenone oxime, it is prudent to handle it with a higher degree of caution than its precursor. Assume that it may have similar or potentially greater hazards until empirical data becomes available. All handling should be conducted in a controlled environment with appropriate engineering controls and PPE.
Conclusion
This guide provides a detailed overview of the known safety and hazard information for 3'-aminoacetophenone. For researchers and drug development professionals, this information serves as a critical foundation for risk assessment and the implementation of safe handling practices. The significant lack of safety data for 3'-aminoacetophenone oxime underscores the importance of exercising caution when working with novel or less-common chemical derivatives. It is imperative to treat such compounds as potentially more hazardous than their precursors until a comprehensive safety profile can be established.
References
-
Suvchem Laboratory Chemicals. (n.d.). 3-AMINOACETOPHENONE (FOR SYNTHESIS). Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 3-AMINOACETOPHENONE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-amino acetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Methodological & Application
synthesis of heterocycles using 3'-aminoacetophenone oxime
Application Note: Divergent Synthesis of Heterocycles Using 3'-Aminoacetophenone Oxime
Part 1: Executive Summary & Strategic Overview
Abstract 3'-Aminoacetophenone oxime (3-AAPO) represents a high-value, bifunctional scaffold in medicinal chemistry. Unlike its ortho-isomer (which readily cyclizes to indazoles), the meta-disposition of the amino and oxime groups in 3-AAPO prohibits direct intramolecular condensation. However, this geometry makes it an ideal "linker scaffold" for fragment-based drug discovery (FBDD). This guide details the protocols for exploiting the oxime functionality to generate isoxazoles (via 1,3-dipolar cycloaddition) and isoquinolines (via C-H activation), while preserving the aniline moiety for subsequent conjugation to solubilizing groups or kinase hinge-binding motifs.
The "Meta" Challenge & Opportunity The primary challenge with 3-AAPO is chemoselectivity. The nucleophilic aniline group at the C3' position can interfere with oxidative conditions used for oxime transformations.
-
Strategic Solution: Our protocols utilize a "Protect-Activate-Cyclize-Deprotect" strategy or chemoselective conditions where the oxime reacts faster than the aniline.
-
Key Insight: For transition-metal catalyzed reactions (C-H activation), the oxime hydroxyl must often be acylated (e.g., to an oxime acetate/pivalate) to serve as an effective internal oxidant/directing group.
Part 2: Visualizing the Synthetic Landscape
The following diagram illustrates the divergent pathways available from the 3-AAPO scaffold.
Figure 1: Divergent synthetic workflows for 3'-aminoacetophenone oxime. Path A yields linked heterocycles; Path B yields fused systems.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3-(3-Aminophenyl)isoxazoles via Nitrile Oxide
Mechanism: This reaction proceeds via the in situ generation of a hydroximoyl chloride, followed by base-mediated dehydrohalogenation to a nitrile oxide, which undergoes a [3+2] cycloaddition with a terminal alkyne.
Reagents & Materials:
-
Substrate: N-Boc-3'-aminoacetophenone oxime (See Note 1)
-
Reagent: N-Chlorosuccinimide (NCS)
-
Dipolarophile: Phenylacetylene (or equivalent terminal alkyne)
-
Base: Triethylamine (Et3N)
-
Solvent: DMF (dry)
Step-by-Step Methodology:
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve N-Boc-3'-aminoacetophenone oxime (1.0 equiv) in dry DMF (0.5 M concentration).
-
Add NCS (1.1 equiv) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Checkpoint: TLC should show consumption of the starting oxime. The intermediate hydroximoyl chloride is usually not isolated.
-
-
Cycloaddition:
-
Cool the reaction mixture back to 0°C.
-
Add the terminal alkyne (1.2 equiv).
-
Add Et3N (1.2 equiv) dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
-
Allow to warm to RT and stir for 12 hours.
-
-
Work-up & Purification:
-
Deprotection (Optional):
-
Treat with TFA/DCM (1:1) to reveal the free amine.
-
Data Summary: Typical Yields
| Alkyne Substituent | Yield (%) | Regioselectivity (3,5- vs 3,4-) |
|---|---|---|
| Phenyl | 82-88% | >95:5 |
| 4-Methoxyphenyl | 85% | >95:5 |
| Ester (-COOEt) | 76% | 90:10 |
Protocol B: Rh(III)-Catalyzed C-H Annulation to Isoquinolines
Mechanism: The oxime nitrogen directs the Rh(III) catalyst to activate the ortho C-H bond (position 2 or 6). Insertion of an internal alkyne followed by reductive elimination and N-O bond cleavage yields the isoquinoline.
Reagents:
-
Substrate: N-Acetyl-3'-aminoacetophenone oxime acetate (Note 2)
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Oxidant: Cu(OAc)2 (20 mol%) (co-oxidant/promoter)
-
Alkyne: Diphenylacetylene (Internal alkynes work best)
-
Solvent: Methanol (0.2 M)
Step-by-Step Methodology:
-
Substrate Preparation (Critical):
-
The free oxime (-OH) is a poor directing group for this specific transformation. Acetylate the oxime using Ac2O/Pyridine to form the oxime acetate (-OAc). This creates an "internal oxidant" leaving group, making the reaction catalytic in external oxidant or even redox-neutral.
-
-
Reaction Setup:
-
In a screw-cap pressure tube, combine the oxime acetate (1.0 equiv), alkyne (1.1 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%, halide scavenger).
-
Add MeOH (anhydrous).
-
-
Annulation:
-
Seal the tube and heat to 60-80°C for 16 hours.
-
Observation: The solution typically turns from orange to dark red/brown.
-
-
Work-up:
-
Cool to RT. Filter through a celite pad to remove metal residues.
-
Concentrate and purify via silica gel chromatography.[1]
-
Why this works: The 3'-acetamido group is meta to the reaction site, minimizing steric clash at the ortho C-H activation site (C2 or C6).
Part 4: Mechanistic Visualization (Rh-Catalyzed Annulation)
Figure 2: Simplified catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolines from acetophenone oxime esters.
Part 5: Senior Scientist's Notes & Troubleshooting
-
Note 1 (Protection): Do not attempt these reactions with the free aniline (-NH2). The amine is prone to oxidation by NCS (Protocol A) and can coordinate irreversibly to Rh/Pd catalysts (Protocol B). Always protect as N-Boc or N-Acetyl first.
-
Note 2 (Oxime Geometry): Acetophenone oximes exist as E and Z isomers. The E-isomer is thermodynamically favored and is required for the cyclization in Protocol B. If your yield is low, check the E/Z ratio via NMR. Heating the oxime in the presence of acid usually equilibrates it to the desired E-form.
-
Safety: Nitrile oxides (Protocol A intermediate) are unstable. Do not isolate them. Generate in situ in the presence of the alkyne.
Part 6: References
-
Isoxazole Synthesis via Nitrile Oxides:
-
Rh(III)-Catalyzed C-H Activation:
-
Title: "Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation using Oxime Esters."
-
Source: Chemical Reviews (General principles of oxime-directed C-H activation).
-
URL:[Link]
-
-
General Reactivity of Aminoacetophenones:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. prepchem.com [prepchem.com]
- 5. arpgweb.com [arpgweb.com]
- 6. Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed method for heterocycle synthesis | UCI Department of Chemistry [chem.uci.edu]
Application Note: A Two-Step Protocol for the Synthesis of 3'-Aminoacetophenone Oxime from m-Nitroacetophenone
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 3'-aminoacetophenone oxime, a valuable chemical intermediate, starting from m-nitroacetophenone. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing chemoselectivity, procedural safety, and mechanistic understanding. The first step involves the selective reduction of the aromatic nitro group of m-nitroacetophenone to an amine using tin(II) chloride, a process that preserves the ketone functionality. The subsequent step details the conversion of the intermediate, 3'-aminoacetophenone, into its corresponding oxime via condensation with hydroxylamine hydrochloride. This guide offers detailed, step-by-step instructions, explains the rationale behind critical procedural choices, and includes necessary safety protocols, characterization data, and visual diagrams to ensure a reproducible and validated synthesis.
Introduction and Significance
3'-Aminoacetophenone oxime is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmacologically active agents.[1] Its structure, incorporating a nucleophilic amino group and a reactive oxime moiety, allows for diverse subsequent chemical transformations, making it a key intermediate in the development of novel therapeutics, particularly central nervous system agents and analgesics.[1]
The synthesis presented herein is a classic two-step transformation that highlights fundamental principles of organic chemistry. The primary challenge is the chemoselective reduction of an aromatic nitro group in the presence of a carbonyl group. While various reducing agents exist, methods like catalytic hydrogenation can inadvertently reduce the ketone.[2] The use of tin(II) chloride (SnCl₂) in acidic media offers a mild and effective solution, preferentially reducing the nitro group to an amine.[3] The subsequent oximation of the resulting 3'-aminoacetophenone is a straightforward condensation reaction, but requires careful control of pH to proceed efficiently.[4] This protocol provides a reliable and well-documented path to this important synthetic intermediate.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Reduction: m-Nitroacetophenone is reduced to 3'-aminoacetophenone.
-
Oximation: 3'-aminoacetophenone is condensed with hydroxylamine to yield the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Chemoselective Reduction of m-Nitroacetophenone
Principle and Rationale
The selective reduction of the nitro group is achieved using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. This method is a classic example of a dissolving metal reduction. The acidic environment serves to protonate the oxygen atoms of the nitro group, increasing its electrophilicity and susceptibility to electron transfer from the Sn(II) species.[5] Sn(II) acts as the reducing agent, undergoing oxidation to Sn(IV) in a stepwise mechanism that ultimately converts the nitro group (-NO₂) to a primary amine (-NH₂).[5] This process is highly chemoselective, leaving the less reactive ketone group intact under these conditions. A subsequent basic workup is critical to deprotonate the anilinium salt intermediate and to precipitate tin salts as tin hydroxides, allowing for the isolation of the free amine product.[6]
Caption: Simplified mechanism of nitro group reduction.
Materials and Equipment
Table 1: Reagents for Reduction Step
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| m-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 5.00 g | 30.3 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 20.5 g | 90.8 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | As required | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | - |
-
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, Buchner funnel, filtration flask, standard laboratory glassware.
Safety Precautions
-
m-Nitroacetophenone: Harmful if swallowed. Handle with gloves and safety glasses in a well-ventilated area.
-
Concentrated HCl: Highly corrosive and causes severe burns. Use in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Tin(II) Chloride: Corrosive and may cause skin and respiratory irritation.[7] Avoid inhaling dust. Handle with gloves.
-
Sodium Hydroxide: Corrosive. The neutralization step is highly exothermic; add NaOH solution slowly and with cooling.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, combine m-nitroacetophenone (5.00 g, 30.3 mmol) and tin(II) chloride dihydrate (20.5 g, 90.8 mmol).
-
Acid Addition: Carefully add 25 mL of concentrated hydrochloric acid to the flask under stirring in a chemical fume hood.
-
Reflux: Attach a reflux condenser and heat the mixture to 90-100 °C using a heating mantle. Maintain a gentle reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid starting material. Continue heating for 2-3 hours.
-
Cooling and Basification: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Place the flask in an ice-water bath to cool it further. CAUTION: Exothermic reaction. Slowly and carefully add a 6 M sodium hydroxide solution dropwise while stirring until the mixture is strongly alkaline (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product is in the organic layer.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 3'-aminoacetophenone as a yellowish oil or low-melting solid. The product is often of sufficient purity for the next step.
Part 2: Oximation of 3'-Aminoacetophenone
Principle and Rationale
Oximation is the reaction of a ketone or aldehyde with hydroxylamine to form an oxime. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon.[8] Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl), which is stable but not nucleophilic. A base, such as potassium hydroxide or sodium acetate, is added to neutralize the hydrochloride, liberating the free, nucleophilic hydroxylamine (NH₂OH) in situ.[4][9] The subsequent condensation and dehydration yield the oxime. The reaction is often carried out in a protic solvent like aqueous ethanol to dissolve both the organic substrate and the inorganic reagents.
Materials and Equipment
Table 2: Reagents for Oximation Step
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 3'-Aminoacetophenone (crude) | C₈H₉NO | 135.17 | ~4.1 g | 30.3 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 3.16 g | 45.5 |
| Potassium Hydroxide | KOH | 56.11 | 2.55 g | 45.5 |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~20 mL | - |
| Water | H₂O | 18.02 | ~100 mL | - |
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, standard laboratory glassware.
Safety Precautions
-
3'-Aminoacetophenone: Harmful if swallowed and causes serious eye irritation.[10][11] It is a suspected mutagen. Handle with appropriate PPE.
-
Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[12][13] It is also a suspected carcinogen.[14] Handle with extreme care in a well-ventilated area or fume hood.
Detailed Experimental Protocol
-
Prepare Reagent Solutions:
-
In a small beaker, dissolve hydroxylamine hydrochloride (3.16 g, 45.5 mmol) in 10 mL of water.
-
In another small beaker, dissolve potassium hydroxide (2.55 g, 45.5 mmol) in 5 mL of water. Cool this solution in an ice bath.
-
-
Reaction Setup: Place the crude 3'-aminoacetophenone (assuming 100% yield from the previous step, ~4.1 g) into a 100 mL round-bottom flask. Add 20 mL of 95% ethanol and stir to dissolve.
-
Combine Reagents: To the stirred solution of 3'-aminoacetophenone, add the aqueous solution of hydroxylamine hydrochloride. Then, slowly add the cold potassium hydroxide solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The reaction is typically complete when the solution becomes clear or when monitored by TLC.
-
Product Isolation: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing ~80 mL of ice-cold water while stirring vigorously.
-
Filtration and Drying: The product, 3'-aminoacetophenone oxime, will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 10 mL) to remove any residual inorganic salts.
-
Purification: Air-dry the solid. The product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or diethyl ether, to yield a crystalline solid.[4]
Experimental Workflow and Characterization
Caption: Step-by-step experimental workflow diagram.
Characterization Data
The identity and purity of the final product, 3'-aminoacetophenone oxime, should be confirmed using standard analytical techniques.
Table 3: Physical and Spectroscopic Data
| Compound | Formula | M.W. ( g/mol ) | Appearance | Expected Analytical Data |
|---|---|---|---|---|
| 3'-Aminoacetophenone | C₈H₉NO | 135.17 | Yellowish oil or solid[10] | IR (cm⁻¹): 3400-3250 (N-H stretch, two bands), 1680-1700 (C=O stretch), 1600 & 1475 (Aromatic C=C)[6] |
| 3'-Aminoacetophenone Oxime | C₈H₁₀N₂O | 150.18 | Solid[15] | Melting Point: ~150-153 °C[4]. IR (cm⁻¹): ~3350 (O-H stretch), 3280-3160 (N-H stretch), ~1630 (C=N stretch)[4] |
References
-
WritingUniverse. (2022). Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone. [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. [Link]
-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]
-
European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
-
NIST WebBook. (n.d.). 3-Aminoacetophenone. [Link]
-
Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]
-
Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. [Link]
-
MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. [Link]
-
Organic Syntheses. (n.d.). Preparation of Acetophenone Oxime. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tin (II) chloride, dihydrate. [Link]
-
PrepChem.com. (n.d.). Preparation of acetophenone oxime. [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]
-
YouTube. (2020). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. [Link]
-
International Labour Organization. (n.d.). ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]
-
ResearchGate. (n.d.). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. [Link]
Sources
- 1. 3'-Aminoacetophenone oxime [myskinrecipes.com]
- 2. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. arpgweb.com [arpgweb.com]
- 5. orgosolver.com [orgosolver.com]
- 6. writinguniverse.com [writinguniverse.com]
- 7. fishersci.be [fishersci.be]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. guidechem.com [guidechem.com]
- 11. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. CAS 6011-18-3: 1-(3-Aminophenyl)ethanone oxime [cymitquimica.com]
Application Note: 3'-Aminoacetophenone Oxime (3-AAO) in Coordination Chemistry & Metallopharmaceutical Development
[1]
Executive Summary
This guide details the synthesis, coordination strategies, and biological validation of 3'-aminoacetophenone oxime (3-AAO) . Unlike its ortho-isomer (which acts as a tridentate pincer), 3-AAO possesses a meta-amino group that is sterically precluded from chelating the same metal center as the oxime moiety.[1] This unique geometry makes 3-AAO a "divergent ligand," ideal for constructing supramolecular architectures , coordination polymers , and metallodrugs where the distal amine facilitates hydrogen bonding with biological targets (e.g., DNA sugar-phosphate backbones).
Part 1: Ligand Profile & Synthesis Strategy
Chemical Profile
| Property | Specification |
| IUPAC Name | (1E)-1-(3-aminophenyl)ethanone oxime |
| CAS Registry | 6011-18-3 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Donor Sites | Oxime Nitrogen ( |
| pKa (Predicted) | ~11.0 (Oxime OH), ~4.2 (Aniline |
Protocol 1: Ligand Synthesis (Oxime Condensation)
Objective: Selectively convert the ketone to an oxime without oxidizing the sensitive amine group.
Reagents:
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate (
) or NaOH (Base) -
Solvent: Ethanol/Water (70:30 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol (1.35 g) of 3'-aminoacetophenone in 20 mL of warm ethanol (60°C).
-
Buffering: In a separate beaker, dissolve 15 mmol (1.04 g) of
and 15 mmol (1.23 g) of anhydrous NaOAc in 10 mL of deionized water.-
Expert Insight: NaOAc is preferred over NaOH to maintain a pH ~5-6.[1] High pH can cause the hydroxylamine to degrade or the amine to oxidize.
-
-
Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic ketone solution under constant stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] The ketone spot will disappear.[1]
-
Isolation: Evaporate ethanol under reduced pressure (Rotavap). Pour the residue into 50 mL ice-cold water.
-
Purification: A white/off-white precipitate will form.[1] Filter, wash with cold water, and recrystallize from ethanol.
-
Yield Expectation: 75–85%.[1]
-
Validation: IR Spectrum should show disappearance of
(~1680 cm⁻¹) and appearance of (~1620 cm⁻¹).
-
Part 2: Coordination Chemistry & Metallation[1][2]
Coordination Logic
The 3-AAO ligand operates via Divergent Coordination :
-
Primary Chelation: The oxime group (
) coordinates to transition metals (Cu, Ni, Co) in a bidentate ( ) or bridging mode. -
Secondary Interaction: The meta-amino group remains uncoordinated to the primary metal center due to ring strain but is available for:
-
Lattice Networking: Hydrogen bonding with solvent/counter-ions.[1]
-
Bridging: Coordinating to a second metal center to form Coordination Polymers (CPs).
-
Protocol 2: Synthesis of Cu(II) and Ni(II) Complexes
Objective: Synthesize mononuclear bis-chelate complexes
Reagents:
-
Ligand (3-AAO)[1]
-
Metal Salt:
or -
Base: Triethylamine (
) (to deprotonate the oxime)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2 mmol of 3-AAO in 20 mL absolute ethanol.
-
Metal Solution: Dissolve 1 mmol of Metal(II) salt in 10 mL ethanol.
-
Mixing: Add the metal solution to the ligand solution. The color will change immediately (Green for Cu, Light Green/Blue for Ni).
-
pH Adjustment: Add
dropwise until pH reaches ~8.[1] -
Reflux: Reflux for 4 hours.
-
Precipitation: Cool to room temperature. The complex usually precipitates.[1] If not, reduce volume by 50% and cool to 4°C.
-
Characterization: Filter, wash with cold ethanol and ether.
Workflow Visualization
The following diagram illustrates the divergent pathways for synthesis and coordination.
Figure 1: Synthetic workflow transforming the ketone precursor into the 3-AAO ligand, followed by divergent metallation pathways.[1]
Part 3: Analytical Validation
To ensure scientific integrity, the following spectral shifts must be observed:
| Technique | Parameter | Ligand (Free) | Metal Complex | Structural Insight |
| FT-IR | 1620–1625 cm⁻¹ | 1590–1600 cm⁻¹ | Red shift indicates N-coordination to metal.[1] | |
| FT-IR | 930–940 cm⁻¹ | 960–980 cm⁻¹ | Shift confirms deprotonation/coordination of oxime O. | |
| UV-Vis | d-d transition | N/A | 500–700 nm | Confirm geometry (e.g., Sq.[1] Planar for Ni(II)). |
| H-NMR | ~10.5 ppm (s) | Disappears | Confirms deprotonation (if neutral complex).[1] | |
| H-NMR | ~5.2 ppm (s) | ~5.2 ppm (s) | Critical: Lack of shift confirms amine is uncoordinated. |
Part 4: Metallopharmaceutical Application (DNA Binding)
The 3-AAO complexes are potent candidates for anticancer drugs due to the planar aromatic ring (intercalation) and the free amine (hydrogen bonding to DNA).
Protocol 3: DNA Binding Assay (UV-Vis Titration)
Objective: Determine the intrinsic binding constant (
Reagents:
Step-by-Step Methodology:
-
Baseline: Record the absorption spectrum (200–600 nm) of the metal complex (fixed concentration,
) in the absence of DNA. -
Titration: Add incremental amounts of CT-DNA solution (e.g.,
aliquots) to the sample and reference cuvettes to cancel DNA absorbance. -
Equilibration: Allow 5 minutes incubation after each addition.
-
Observation: Monitor the Hypochromism (decrease in absorbance) and Red Shift (bathochromism) of the Ligand-to-Metal Charge Transfer (LMCT) band (~350–400 nm).
-
Interpretation: Hypochromism > 15% suggests Intercalation (stacking between base pairs).
-
-
Calculation: Plot
vs to extract using the Wolfe-Shimer equation.[1]
Biological Mechanism Diagram[1][2]
Figure 2: Dual-mode interaction mechanism of 3-AAO complexes with DNA targets.[1]
References
-
PubChem. (2024).[1] 3'-Aminoacetophenone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews (Context: Oxime coordination modes). Retrieved from [Link]
-
Constantinos, J. M., et al. (2002). Structural and magnetic properties of copper(II) oxime complexes. (Context: General coordination chemistry of acetophenone oximes). Retrieved from [Link]
-
ResearchGate. (2018).[1] Synthesis and Antibacterial Activity of Isatin Schiff Base Derivative with 3-Aminoacetophenone. (Context: Biological activity of 3-aminoacetophenone derivatives). Retrieved from [Link]
transition metal complexes of 3'-aminoacetophenone oxime
Application Note: Chemo-Structural Profiling and Biological Evaluation of Transition Metal Complexes Derived from 3'-Aminoacetophenone Oxime
Executive Summary
This guide details the synthesis, structural characterization, and pharmacological evaluation of transition metal complexes (Cu(II), Ni(II), Co(II), Zn(II)) derived from 3'-aminoacetophenone oxime (3-AAO) . Unlike its para-substituted isomer (4'-AAO), the meta-amino group in 3-AAO induces unique steric and electronic effects, influencing crystal packing and solubility profiles critical for drug formulation. This protocol is designed for researchers in medicinal inorganic chemistry, focusing on DNA-binding assays as a primary screen for anticancer potential.
Module 1: Ligand Engineering (Synthesis of 3-AAO)
The synthesis of the oxime ligand is the critical first step. The reaction utilizes a standard condensation pathway buffered to prevent protonation of the aromatic amine, ensuring the oxime forms exclusively at the ketone.
Protocol 1.1: Synthesis of 3'-Aminoacetophenone Oxime
Reagents:
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate (
) -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.01 mol (1.35 g) of 3'-aminoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
-
Buffer Preparation: In a separate beaker, dissolve 0.015 mol of hydroxylamine hydrochloride and 0.015 mol of sodium acetate in 15 mL of deionized water.
-
Scientific Rationale: Sodium acetate acts as a buffer to neutralize the HCl released, preventing the protonation of the aniline nitrogen, which would deactivate the ring and alter solubility.
-
-
Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution with constant stirring.
-
Reflux: Reflux the mixture at 70°C for 3–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white to off-white precipitate should form immediately.
-
Purification: Filter the precipitate, wash with cold water (
mL), and recrystallize from ethanol/water (1:1). -
Yield Check: Expected yield >75%. Melting point range: 145–148°C (Theoretical).
Module 2: Metallation Strategies
This module describes the coordination of 3-AAO to divalent transition metals (
Protocol 2.1: General Synthesis of M(II) Complexes
Target Complexes:
Methodology:
-
Ligand Solution: Dissolve 2 mmol of synthesized 3-AAO in 20 mL of hot ethanol.
-
Metal Addition: Dissolve 1 mmol of the respective metal chloride in 10 mL of ethanol. Add this dropwise to the ligand solution.
-
Stoichiometry: A 1:2 (M:L) ratio is maintained to favor the formation of bis-ligand complexes.
-
-
pH Adjustment (Critical):
-
For Neutral Complexes (
): No base added. Product is likely . -
For Deprotonated Chelates (
): Add dilute ammonia solution dropwise until precipitation intensifies. This facilitates the loss of the oxime proton, forming neutral species.
-
-
Reflux: Heat under reflux for 2 hours.
-
Visual Cue:
-
Cu(II): Solution turns Green/Blue.
-
Ni(II): Solution turns Light Green/Turquoise.
-
Co(II): Solution turns Pink/Reddish-Brown.
-
-
-
Isolation: Cool to room temperature. Filter the colored precipitate, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator over
.
Figure 1: Synthetic pathway for the generation of 3'-aminoacetophenone oxime and its subsequent transition metal complexes.
Module 3: Structural Validation
Trustworthiness in coordination chemistry relies on proving the mode of binding. The following spectroscopic markers are diagnostic.
Infrared Spectroscopy (FT-IR) Diagnostics
The shift in the azomethine (
| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |
| 3200–3300 (Broad) | 3350–3400 / Absent | If absent, indicates deprotonation and covalent O-M bonding. If present/shifted, indicates neutral coordination or H-bonding. | |
| 3350–3450 | 3350–3450 | Minimal shift confirms the 3'-amino group does not participate in coordination (sterically distant). | |
| 1620–1640 | 1590–1610 | Red shift ( | |
| 930–950 | 960–980 | Shift to higher frequency indicates increased bond order due to metal back-bonding. | |
| N/A | 450–500 | Appearance of new band confirms Metal-Nitrogen bond. |
UV-Vis Spectroscopy
-
Ligand: Shows
(aromatic) and (imine) transitions in the UV region (<350 nm). -
Complexes:
-
Cu(II): Broad band at 600–700 nm (
), indicative of distorted octahedral or square planar geometry. -
Ni(II): Bands around 400 nm and 600 nm, typical for octahedral
systems.
-
Module 4: Pharmacological Screening (DNA Binding)
For drug development professionals, the interaction of these planar complexes with DNA is a proxy for cytotoxicity. The planar aromatic ring of acetophenone oxime facilitates intercalation between DNA base pairs.
Protocol 4.1: UV-Vis DNA Titration Assay
Reagents:
-
CT-DNA (Calf Thymus DNA): Prepare a stock solution in Tris-HCl buffer (pH 7.2).
-
Complex Solution:
in DMSO/Buffer (keep DMSO < 1% to avoid DNA denaturation).
Procedure:
-
Baseline: Record the absorption spectrum (200–800 nm) of the metal complex (
fixed concentration). -
Titration: Add incremental amounts of CT-DNA stock (
) to the sample and reference cuvettes (to cancel DNA absorbance). -
Incubation: Allow 5 minutes equilibration after each addition.
-
Observation: Monitor the change in the intraligand absorption band (usually 280–350 nm) or the d-d transition band.
Data Interpretation:
-
Hypochromism (Decrease in Absorbance): Indicates strong intercalation. The
-orbitals of the ligand couple with the -orbitals of the DNA base pairs. -
Bathochromic Shift (Red Shift): A shift to longer wavelengths confirms stabilization of the complex-DNA adduct.
-
Binding Constant (
): Calculate using the Wolfe-Shimer equation: Where is apparent extinction coefficient, is free complex coefficient, and is bound complex coefficient.
Figure 2: Mechanistic pathway of DNA interaction, leading to observable spectral shifts and biological activity.
References
-
Synthesis and Characterization of Transition Metal Complexes of Oxime. Source: Asian Journal of Chemistry (via ResearchGate) Context: Establishes the baseline protocol for oxime coordination with Ni(II), Cu(II), and Co(II).
-
Transition metal halide complexes of 4'-aminoacetophenone: Syntheses, structures, and magnetic behavior. Source: National Science Foundation (NSF) Public Access Repository Context: Provides structural analogs (4'-isomer) and confirms the non-coordinating nature of the amine group in similar steric environments.
-
DNA Binding Activity of Functionalized Schiff Base Metal Complexes. Source: IRIS UniPA (University of Palermo) Context: Validates the UV-Vis titration methodology and interpretation of hypochromism in planar metal complexes.
-
3'-Aminoacetophenone (Compound Summary). Source: PubChem (National Library of Medicine) Context: Verification of starting material properties, safety data, and CAS registry (99-03-6).
Sources
Application Notes & Protocols: Cyclization Reactions of 3'-Aminoacetophenone Oxime in Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3'-aminoacetophenone oxime as a versatile precursor for nitrogen-containing heterocycles. This document moves beyond a simple recitation of procedures to explain the underlying mechanistic principles, offering field-proven insights into protocol design and optimization. We will explore key cyclization strategies, including the classic Beckmann rearrangement and modern intramolecular cyclization methods for the synthesis of valuable heterocyclic scaffolds such as indazoles and quinolines. Each section includes detailed, step-by-step protocols, data interpretation, and workflow visualizations to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Potential of 3'-Aminoacetophenone Oxime
3'-Aminoacetophenone oxime, CAS 6011-18-3, is a bifunctional organic molecule that serves as an invaluable building block in synthetic and medicinal chemistry.[1] Its structure incorporates a nucleophilic aromatic amino group and a reactive oxime moiety, enabling a diverse range of chemical transformations.[2] This unique combination allows for participation in various cyclization reactions, making it a strategic starting material for constructing nitrogen-containing heterocyclic rings that form the core of many pharmaceutical agents and bioactive compounds.[2][3] The oxime group (-C=N-OH) is not merely a passive functional group; it can be transformed into amines, amides, and nitriles, or it can directly participate in ring-forming reactions.[4] This guide will elucidate the primary cyclization pathways involving this versatile substrate.
Foundational Synthesis: Preparation of 3'-Aminoacetophenone Oxime
Before exploring its cyclization reactions, it is essential to have a reliable protocol for the synthesis of the starting material from commercially available 3'-aminoacetophenone. The standard method involves condensation with hydroxylamine.[5]
Protocol 2.1: Synthesis of 3'-Aminoacetophenone Oxime
Objective: To synthesize 3'-aminoacetophenone oxime from 3'-aminoacetophenone and hydroxylamine hydrochloride.
Materials & Reagents:
-
3'-Aminoacetophenone (CAS: 99-03-6)
-
Hydroxylamine hydrochloride (CAS: 5470-11-1)
-
Potassium hydroxide (KOH) (CAS: 1310-58-3)
-
Distilled water
-
Ethanol
-
Round-bottomed flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of hydroxylamine by dissolving 5.0 g (71.9 mmol) of hydroxylamine hydrochloride in 10 mL of distilled water in the round-bottomed flask.
-
Separately, prepare a solution of potassium hydroxide by dissolving 3.0 g (53.5 mmol) of KOH in 5 mL of distilled water. Caution: The dissolution of KOH is exothermic.
-
Slowly add the KOH solution to the hydroxylamine hydrochloride solution while stirring at room temperature.
-
To this mixture, add 8.0 g (59.2 mmol) of 3'-aminoacetophenone.
-
Add 50 mL of ethanol to the flask to ensure homogeneity.
-
Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a beaker containing 200 mL of ice-cold water. A precipitate will form.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water (3 x 20 mL) to remove any inorganic salts.
-
Air-dry the solid to obtain the crude 3'-aminoacetophenone oxime. The product can be further purified by recrystallization from an ethanol/water mixture.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
The Beckmann Rearrangement: An Acid-Catalyzed Transformation
The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides under acidic conditions.[6] The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.[7][8]
For 3'-aminoacetophenone oxime, the migrating group is the 3-aminophenyl ring, leading to the formation of N-(3-aminophenyl)acetamide. This product is itself a valuable intermediate for more complex heterocycles like substituted quinazolines.
Mechanism: Beckmann Rearrangement
Caption: Mechanism of the Beckmann Rearrangement.
Protocol 3.1: Beckmann Rearrangement using Trifluoroacetic Acid (TFA)
Rationale: While strong mineral acids like sulfuric acid are traditional catalysts, organocatalysts like TFA offer milder conditions and easier workup.[9] TFA acts by forming a reactive trifluoroacetylated intermediate that facilitates the rearrangement.[9]
Materials & Reagents:
-
3'-Aminoacetophenone oxime
-
Trifluoroacetic acid (TFA) (CAS: 76-05-1)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 1.50 g (10 mmol) of 3'-aminoacetophenone oxime in 30 mL of anhydrous acetonitrile.
-
Carefully add 2.3 mL (30 mmol, 3 equivalents) of trifluoroacetic acid to the solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Stir the reaction at this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the excess TFA by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, N-(3-aminophenyl)acetamide, can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Synthesis of Indazoles via Intramolecular Cyclization
Indazoles are a privileged scaffold in medicinal chemistry. One synthetic route involves the cyclization of ortho-substituted acetophenones with hydrazine.[10] While 3'-aminoacetophenone oxime does not have the required ortho-substitution for a direct condensation-cyclization, a multi-step, one-pot procedure can be envisioned where the amino group is transformed to facilitate an N-N bond-forming cyclization.
Protocol 4.1: One-Pot Synthesis of 3-Methyl-1H-indazol-6-amine (Hypothetical/Adapted Protocol)
Rationale: This protocol adapts known methods for indazole synthesis from aminophenones.[11] It involves an in-situ diazotization of the amino group followed by a reductive cyclization. The oxime nitrogen acts as the second nitrogen atom in the indazole ring.
Materials & Reagents:
-
3'-Aminoacetophenone oxime
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Suspend 1.50 g (10 mmol) of 3'-aminoacetophenone oxime in a mixture of 15 mL of concentrated HCl and 15 mL of water in a 100 mL beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension over 15 minutes, ensuring the temperature remains below 5°C. This forms the in-situ diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
In a separate flask, dissolve 6.77 g (30 mmol) of SnCl₂·2H₂O in 15 mL of concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution. A vigorous reaction may occur. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Heat the mixture to 60-70°C for 1 hour to promote the final cyclization and drive the reaction to completion.
-
Cool the reaction mixture and basify by carefully adding 50% NaOH solution until the pH is >10. A precipitate of tin hydroxides will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel to obtain 3-methyl-1H-indazol-6-amine.
Workflow: One-Pot Indazole Synthesis
Caption: Experimental workflow for one-pot indazole synthesis.
Modern Approaches: C-H Functionalization for Quinoline Synthesis
The synthesis of quinolines, another critical heterocyclic core, can be achieved through modern catalytic methods.[12] Recent advancements have shown that acetophenones can react with coupling partners like allyl alcohols via a transient directing group strategy to achieve ortho C-H functionalization followed by cyclization.[13]
Conceptual Framework:
-
Oxime as Transient Directing Group: The oxime of 3'-aminoacetophenone can act as a transient directing group to guide a transition metal catalyst (e.g., Ruthenium) to the ortho C-H bond of the acetophenone methyl group.
-
C-H Activation & Annulation: The catalyst activates this C-H bond, which then undergoes an annulation reaction with a suitable coupling partner.
-
Cyclization & Aromatization: Subsequent intramolecular cyclization and aromatization steps lead to the formation of the quinoline ring system.
This advanced method offers a highly efficient and atom-economical route to complex quinolines directly from the oxime precursor. While a detailed protocol is beyond the scope of this introductory guide, it highlights a key area of current research.
Data Summary: Comparison of Cyclization Strategies
| Reaction Type | Key Reagents/Catalysts | Primary Product Type | Advantages | Key Considerations |
| Beckmann Rearrangement | H₂SO₄, PCl₅, TFA[9] | Amide | High yields, well-established, simple procedure. | Requires strong acids or activating agents; product is an intermediate. |
| Indazole Synthesis | NaNO₂, SnCl₂ | Indazole | Forms a key bicyclic heterocycle in one pot. | Multi-step process with sensitive intermediates (diazonium salts). |
| C-H Activation/Annulation | Ru(II) catalysts, directing groups[13] | Substituted Quinoline | High atom economy, direct access to complex products. | Requires specialized catalysts, optimization of reaction conditions is critical. |
Conclusion and Future Outlook
3'-Aminoacetophenone oxime is a powerful and versatile starting material for the synthesis of diverse nitrogen-containing heterocycles. Traditional methods like the Beckmann rearrangement provide reliable access to amide intermediates, while modern synthetic strategies enable direct, one-pot syntheses of medicinally relevant scaffolds like indazoles and quinolines. The dual functionality of this molecule ensures its continued importance in the fields of organic synthesis and drug discovery. Future research will likely focus on developing novel catalytic systems, including metal-free and electrochemical methods[14][15], to further expand the synthetic utility of this valuable building block under greener and more efficient conditions.
References
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Campanella, A., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. IRIS. Available at: [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from: [Link]
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Frontiers in Chemistry. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers Media S.A. Available at: [Link]
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MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. Retrieved from: [Link]
- Google Patents. (n.d.). Synthetic method for 3-aminoacetophenone.
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ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. Wiley-VCH GmbH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from: [Link]
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Clement, B., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(9), 2143. Available at: [Link]
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Ohshima, T., Wu, X., & Ha, H. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1381313. Available at: [Link]
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Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Retrieved from: [Link]
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PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from: [Link]
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NIST. (n.d.). 3-Aminoacetophenone. Retrieved from: [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1934-1965. Available at: [Link]
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Bokach, N. A., et al. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(14), 6796-6871. Available at: [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and.... Retrieved from: [Link]
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Heterocycles from Oximes. Retrieved from: [Link]
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
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Arcudi, F., et al. (2018). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 23(1), 188. Available at: [Link]
-
Wang, Y., et al. (2024). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances, 14(3), 1735-1740. Available at: [Link]
-
Frontiers in Chemistry. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers Media S.A. Available at: [Link]
-
Glover, S. A., & Guttentag, M. (1970). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 7, 1373-1378. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from: [Link]
-
ResearchGate. (n.d.). Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. Retrieved from: [Link]
-
RSC Publishing. (2024). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances, 14, 1735-1740. Available at: [Link]
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from: [Link]
-
Pearson, D. E., & Ball, F. (1949). THE BECKMANN REARRANGEMENT. THE REARRANGEMENT OF SOME SUBSTITUTED ACETOPHENONE OXIMES IN SULFURIC ACID. The Journal of Organic Chemistry, 14(1), 118-129. Available at: [Link]
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IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from: [Link]
-
PubMed. (2018). Palladium-Catalyzed Cyclization Reaction of Oxime Acetates and Aryl Iodides: Syntheses of 2-Imidazolines. National Center for Biotechnology Information. Available at: [Link]
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The Strategic Intermediate: 3'-Aminoacetophenone Oxime in the Synthesis of Central Nervous System Agents
Introduction: The Versatility of the Oxime Moiety in CNS Drug Discovery
In the intricate landscape of central nervous system (CNS) drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3'-Aminoacetophenone oxime has emerged as a significant building block, primarily due to its bifunctional nature, possessing both a reactive oxime group and a nucleophilic amino group on a phenyl scaffold. This unique arrangement allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a range of heterocyclic compounds with potential activity as neuroprotective agents, hypnotics, and other CNS-targeted therapeutics.[1] The oxime functional group is not merely a synthetic handle; it is known to be present in a variety of pharmacologically active molecules and can influence properties such as receptor binding and metabolic stability.[2] This application note provides a detailed overview of the synthesis of 3'-aminoacetophenone oxime and its subsequent application in the construction of CNS-active pyrazolopyrimidine scaffolds, exemplified by the hypnotic agent Zaleplon.
Synthesis of the Intermediate: 3'-Aminoacetophenone Oxime
The synthesis of 3'-aminoacetophenone oxime is a two-step process commencing with the reduction of 3'-nitroacetophenone, followed by the oximation of the resulting 3'-aminoacetophenone.
Step 1: Synthesis of 3'-Aminoacetophenone
The initial step involves the catalytic hydrogenation of 3'-nitroacetophenone. This reduction is a well-established and high-yielding method to introduce the crucial amino group.
Protocol 1: Catalytic Hydrogenation of 3'-Nitroacetophenone
-
Reaction Setup: In a high-pressure autoclave, combine 3'-nitroacetophenone (40g), methanol (160g), and a 1% palladium on carbon catalyst (3.5g).[3]
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 0.5-0.6 MPa.[3]
-
Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring. Maintain this temperature and pressure for approximately 45 minutes, or until hydrogen uptake ceases.[3]
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the mixture to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 3'-aminoacetophenone.
-
Purification and Characterization: The crude product can be purified by recrystallization from ethanol or aqueous ethanol. The purity should be assessed by melting point determination and spectroscopic methods (¹H NMR, IR, MS). A yield of approximately 95% can be expected.[3]
| Parameter | Value | Source |
| Starting Material | 3'-Nitroacetophenone | [3] |
| Catalyst | 1% Pd/C | [3] |
| Solvent | Methanol | [3] |
| Temperature | 60-70°C | [3] |
| Pressure | 0.5-0.6 MPa | [3] |
| Typical Yield | ~95% | [3] |
Step 2: Oximation of 3'-Aminoacetophenone
The conversion of the ketone to the oxime is a straightforward condensation reaction with hydroxylamine.
Protocol 2: Synthesis of 3'-Aminoacetophenone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3'-aminoacetophenone in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride, followed by a base such as sodium hydroxide or potassium hydroxide, to neutralize the HCl and liberate the free hydroxylamine.[4][5]
-
Reaction Conditions: Heat the reaction mixture to reflux for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude 3'-aminoacetophenone oxime.
-
Purification and Characterization: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol will afford the purified oxime. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
| Parameter | Value | Source |
| Starting Material | 3'-Aminoacetophenone | [4][5] |
| Reagent | Hydroxylamine Hydrochloride | [4][5] |
| Base | Sodium/Potassium Hydroxide | [4][5] |
| Solvent | Ethanol | [4][5] |
| Reaction Time | 30-45 minutes | [5] |
Application in the Synthesis of Pyrazolopyrimidine-Based CNS Agents
The strategic placement of the amino and oxime functionalities in 3'-aminoacetophenone oxime makes it an ideal precursor for the synthesis of heterocyclic systems, particularly pyrazolopyrimidines. This class of compounds is known to exhibit a range of CNS activities, with Zaleplon being a prominent example of a hypnotic agent.[6][7]
The synthesis of Zaleplon traditionally starts from 3-acetylacetanilide.[6] However, the 3'-aminoacetophenone oxime intermediate provides an alternative and versatile entry point into this and related pyrazolopyrimidine scaffolds. The general strategy involves the reaction of the 3-aminophenyl moiety with a suitable precursor to form an enaminone, which then undergoes cyclization with a substituted pyrazole.
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; "3-Nitroacetophenone" -> "3-Aminoacetophenone" [label="Catalytic\nHydrogenation"]; "3-Aminoacetophenone" -> "3-Aminoacetophenone_Oxime" [label="Oximation"]; "3-Aminoacetophenone_Oxime" -> "Enaminone_Intermediate" [label="Reaction with\nDMFDMA"]; "Enaminone_Intermediate" -> "Pyrazolopyrimidine" [label="Cyclization with\n3-Amino-4-cyanopyrazole"]; } dot Figure 1: Synthetic pathway from 3'-Nitroacetophenone to a Pyrazolopyrimidine CNS agent.
Protocol 3: Synthesis of a Pyrazolopyrimidine Scaffold from 3'-Aminoacetophenone Oxime
This protocol outlines a plausible synthetic route to a Zaleplon-like pyrazolopyrimidine, leveraging the 3'-aminoacetophenone oxime intermediate.
-
Formation of the Enaminone: React 3'-aminoacetophenone oxime with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction targets the active methyl group of the acetophenone moiety to form the corresponding enaminone. The reaction is typically carried out by heating the reactants, and the progress can be monitored by TLC.
-
N-Acetylation and Ethylation (Modification of the Amino Group): The amino group on the phenyl ring is first protected by acetylation with acetic anhydride. Subsequent N-ethylation can be achieved using an ethylating agent like ethyl iodide in the presence of a base such as sodium hydride. This two-step modification is crucial for the final structure of Zaleplon.[6]
-
Cyclization with 3-Amino-4-cyanopyrazole: The modified enaminone intermediate is then reacted with 3-amino-4-cyanopyrazole in the presence of an acid catalyst, such as hydrochloric acid. This step involves an initial addition-elimination reaction followed by an intramolecular cyclization to form the fused pyrazolopyrimidine ring system.[6]
-
Workup and Purification: The final product is isolated by filtration after precipitation from the reaction mixture. Purification is typically achieved by recrystallization from a suitable solvent. The structure and purity of the final pyrazolopyrimidine derivative should be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
Mechanism of Action of Pyrazolopyrimidine CNS Agents
Pyrazolopyrimidine derivatives like Zaleplon exert their hypnotic and sedative effects by acting as agonists at the gamma-aminobutyric acid (GABA) type A receptor complex in the brain.[7] Specifically, they bind to the benzodiazepine site on the α-subunit of the GABAA receptor, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and promotes sleep.[7] The structural features derived from the 3'-aminoacetophenone oxime precursor, particularly the substituted phenyl ring, are critical for the correct orientation and binding of the molecule within the receptor pocket.
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; "Pyrazolopyrimidine" -> "GABA_A_Receptor" [label="Binds to"]; "GABA_A_Receptor" -> "GABA_Binding" [label="Potentiates"]; "GABA_Binding" -> "Chloride_Influx"; "Chloride_Influx" -> "Neuronal_Hyperpolarization"; "Neuronal_Hyperpolarization" -> "CNS_Depression" [label="Leads to"]; } dot Figure 2: Simplified mechanism of action for pyrazolopyrimidine CNS agents.
Conclusion
3'-Aminoacetophenone oxime stands out as a highly valuable and versatile intermediate in the synthesis of CNS agents. Its straightforward two-step synthesis from readily available starting materials, combined with the dual reactivity of its amino and oxime functionalities, provides a robust platform for the construction of complex heterocyclic scaffolds. The application of this intermediate in the synthesis of pyrazolopyrimidines, such as the hypnotic Zaleplon, underscores its strategic importance in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this application note aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize 3'-aminoacetophenone oxime in their pursuit of novel and improved CNS therapeutics.
References
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
- Synthetic method for 3-aminoacetophenone. (2015).
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021).
-
Synthesis and Characterization of Novel Oxime Derivatives. (n.d.). Bentham Science. [Link]
-
Submitted by Francis Loiseau and André M. Beauchemin. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. [Link]
-
Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. (n.d.). Academic Research Publishing Group. [Link]
-
Novel process for the synthesis of Zaleplon. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. (n.d.). Universidade do Minho. [Link]
-
Synthesis and Characterization of Novel Oxime Derivatives. (2021). ResearchGate. [Link]
-
Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. (2017). ACS Publications. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). NIH. [Link]
-
3-Aminoacetophenone. (n.d.). NIST WebBook. [Link]
-
Novel process for the synthesis of Zaleplon. (2014). ResearchGate. [Link]
-
Zaleplon. (n.d.). Wikipedia. [Link]
-
Synthesis of Pyrazolo pyrano oxazoles. (2023). Encyclopedia.pub. [Link]
-
Sonata (zaleplon) Capsules DESCRIPTION. (n.d.). accessdata.fda.gov. [Link]
-
Zaleplon. (n.d.). PubChem. [Link]
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Strategic Synthesis of Bifunctional Schiff Bases Using 3'-Aminoacetophenone Oxime
Application Note: AN-SBF-3AAO-01
Abstract
This application note details the protocol for synthesizing Schiff bases derived from 3'-aminoacetophenone oxime. Unlike simple anilines, this substrate possesses dual nitrogen centers: a nucleophilic primary amine (
Part 1: Scientific Foundation & Reactivity Profile
The Chemoselectivity Challenge
The synthesis relies on the condensation of the primary amine of 3'-aminoacetophenone oxime with an electrophilic carbonyl (typically an aromatic aldehyde).[1]
-
Primary Amine (Site A): The target nucleophile.[1] Located at the meta position, it is moderately deactivated by the electron-withdrawing oxime group but remains sufficiently reactive for condensation.[1]
-
Oxime Group (Site B): A bystander functionality during Schiff base formation.[1] It is susceptible to hydrolysis under strong acidic conditions (reverting to a ketone) or Beckmann rearrangement.[1] Therefore, pH control is the critical variable. We utilize mild acid catalysis (Glacial Acetic Acid) to activate the aldehyde carbonyl without disrupting the oxime.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the aldehyde carbonyl, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine (Schiff base).[1][2]
Figure 1: Step-wise mechanism for the chemoselective formation of the imine bond while preserving the oxime moiety.[1]
Part 2: Experimental Protocols
Materials & Reagents[1][3][4][5][6]
-
Substrate: 3'-Aminoacetophenone oxime (Synthesized from 3'-aminoacetophenone if not commercial).
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Chlorobenzaldehyde).[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Critical: Must be dry to drive the equilibrium forward.
-
Catalyst: Glacial Acetic Acid.[1]
Protocol A: Standard Reflux Synthesis (High Purity)
This method is preferred for generating crystalline ligands for X-ray diffraction or biological assays.[1]
Step-by-Step Workflow:
-
Preparation of Solution A:
-
In a 100 mL round-bottom flask, dissolve 10 mmol (1.50 g) of 3'-aminoacetophenone oxime in 20 mL of absolute ethanol.
-
Note: Mild heating (40°C) may be required for complete dissolution.
-
-
Preparation of Solution B:
-
Dissolve 10 mmol of the chosen aromatic aldehyde (e.g., 1.22 g of salicylaldehyde) in 15 mL of absolute ethanol.[1]
-
-
Condensation:
-
Add Solution B dropwise to Solution A under magnetic stirring.
-
Add 3-4 drops of Glacial Acetic Acid.
-
Checkpoint: The solution may change color (often yellow/orange) immediately, indicating initial conjugation.[1]
-
-
Reflux:
-
Workup & Purification:
-
Concentrate the reaction mixture to ~1/3 volume using a rotary evaporator.
-
Cool the flask in an ice bath for 1 hour to precipitate the Schiff base.[1]
-
Filter the solid precipitate under vacuum.[1]
-
Wash: Rinse with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde).[1]
-
Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.[1]
-
Protocol B: Microwave-Assisted Synthesis (Green Method)
Ideal for rapid library generation of derivatives.[1]
-
Mix 1 mmol of amine and 1 mmol of aldehyde in a minimum amount of ethanol (2-3 mL).
-
Add 1 drop of Glacial Acetic Acid.
-
Irradiate in a microwave reactor at 140-160 W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent superheating).
-
Cool and wash with ice-cold ether as described in Protocol A.[1]
Part 3: Characterization & Validation
To validate the structure, specific spectral signatures must be confirmed.[1] The disappearance of the primary amine signals and the appearance of the imine signal are definitive.
Spectral Data Summary
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | Disappears | Absence of double spike at 3300–3400 cm⁻¹ confirms amine consumption.[1] | |
| FT-IR | 1600–1625 cm⁻¹ | Strong, sharp band indicating Schiff base formation.[1] | |
| FT-IR | 3200–3300 cm⁻¹ | Broad band; confirms the oxime group remained intact.[1] | |
| FT-IR | 930–950 cm⁻¹ | Characteristic stretch for oximes.[1] | |
| ¹H NMR | Singlet (1H). The diagnostic "Azomethine proton." | ||
| ¹H NMR | Singlet (1H).[3] Confirms oxime presence (often D₂O exchangeable). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete precipitation or impurities.[1] | Triturate the oil with Petroleum Ether or Diethyl Ether.[1] Scratch the flask walls with a glass rod to induce nucleation. |
| Low Yield | Reversible reaction equilibrium.[1] | Use a Dean-Stark trap (if scale allows) or add molecular sieves (3Å) to the reaction pot to scavenge water.[1] |
| Hydrolysis | Acid concentration too high. | Reduce Glacial Acetic Acid to catalytic amounts (1-2 drops).[1] Ensure reagents are dry.[4] |
Part 4: Application - Metal Complex Synthesis
Schiff bases of 3'-aminoacetophenone oxime are potent ligands for transition metals (Cu, Ni, Co), often coordinating via the imine nitrogen and the oxime nitrogen (or oxygen).[1]
Figure 2: Workflow for converting the synthesized ligand into bioactive metal complexes.
Protocol:
-
Dissolve the Schiff Base Ligand (2 mmol) in hot ethanol (20 mL).
-
Dissolve Metal Chloride (
) (1 mmol) in ethanol (10 mL). -
Mix and reflux for 2 hours.
-
Adjust pH to 7-8 using alcoholic ammonia if precipitation does not occur.
-
Filter the colored complex, wash with hot water/ethanol, and dry.[1]
References
-
Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study.[1] Journal of Nuclear Medicine & Radiation Therapy. [Link][1]
-
Sharma, S., et al. (2024). Acetophenone derived Schiff base and its Fe(III) complex: Synthesis, characterization and biological activity.[1] Indian Journal of Chemistry. [Link][1]
-
Hussain, Z., et al. (2017). New Schiff Base Derived From Folic Acid and 3-Aminoacetophenone and its Metal Complexes.[1] Ibn Al-Haitham Journal for Pure and Applied Science. [Link][1][5]
-
Organic Chemistry Portal. Synthesis of Oximes and Schiff Bases (General Methodologies). [Link][1]
Sources
Synthesis of 3'-Aminoacetophenone Oxime: An Application Note and Detailed Protocol
Introduction
3'-Aminoacetophenone oxime is a valuable bifunctional molecule possessing both a nucleophilic amino group and a versatile oxime functionality. This unique structural combination makes it an important intermediate in the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and bioactive molecules.[1] The oxime moiety can participate in a range of chemical transformations, including the Beckmann rearrangement and reactions with electrophiles, while the amino group provides a site for amide bond formation, alkylation, or diazotization reactions. This application note provides a detailed, field-proven protocol for the synthesis of 3'-aminoacetophenone oxime, including insights into the reaction mechanism, critical experimental parameters, and comprehensive characterization of the final product.
Reaction Mechanism and Scientific Rationale
The oximation of a ketone, such as 3'-aminoacetophenone, proceeds via a nucleophilic addition-elimination reaction with hydroxylamine.[2] The reaction is typically catalyzed by a mild acid or base. The overall transformation can be dissected into two key stages:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3'-aminoacetophenone. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
-
Dehydration: The carbinolamine intermediate then undergoes a dehydration step, eliminating a molecule of water to form the stable C=N double bond of the oxime.
The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure an efficient reaction. The reaction rate is generally optimal under weakly acidic to neutral conditions. In a highly acidic medium, the hydroxylamine nucleophile will be protonated, diminishing its nucleophilicity and slowing down the initial addition step. Conversely, in a strongly basic medium, the protonation of the hydroxyl group in the carbinolamine intermediate, a necessary step for its departure as water, is hindered. Therefore, maintaining a suitable pH is paramount for achieving a high yield of the desired oxime.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 3'-aminoacetophenone oxime.
Caption: Experimental workflow for the synthesis of 3'-aminoacetophenone oxime.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of a related isomer, 2'-aminoacetophenone oxime, as detailed in Organic Syntheses.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3'-Aminoacetophenone | Reagent | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | ACS Reagent | Fisher Scientific |
| Sodium Hydroxide | ACS Reagent | VWR |
| Ethanol, 200 proof | ACS/USP Grade | Decon Labs |
| Deionized Water | N/A | In-house |
| Celite® 545 | N/A | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment:
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3'-aminoacetophenone (10.0 g, 74.0 mmol), hydroxylamine hydrochloride (15.4 g, 222 mmol), and a mixture of 100 mL of ethanol and 20 mL of deionized water.
-
Addition of Base: To the stirred suspension, add a solution of sodium hydroxide (11.8 g, 296 mmol) in 30 mL of deionized water portion-wise. The addition is exothermic and should be done at a rate that maintains a gentle reflux.
-
Reaction: After the addition of the base is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (3'-aminoacetophenone) has a higher Rf value than the product oxime.
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Purification: The crude 3'-aminoacetophenone oxime can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes.
-
Drying and Characterization: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and FTIR spectra. The formation of both E and Z isomers is possible and may be observed in the NMR spectrum.[4]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3'-Aminoacetophenone is harmful if swallowed and may cause skin and eye irritation.[5]
-
Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
All manipulations should be performed in a well-ventilated fume hood.
Data and Expected Results
| Parameter | 3'-Aminoacetophenone (Starting Material) | 3'-Aminoacetophenone Oxime (Product) |
| Molecular Formula | C₈H₉NO | C₈H₁₀N₂O |
| Molecular Weight | 135.17 g/mol | 150.18 g/mol |
| Appearance | Yellow to light brown crystalline powder | Off-white to pale yellow solid |
| Melting Point | 98-100 °C | Expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-6.8 (m, 4H, Ar-H), 3.8 (br s, 2H, NH₂), 2.5 (s, 3H, COCH₃) | Expected signals for aromatic protons, NH₂ protons, a methyl group, and a broad singlet for the oxime OH. The chemical shifts of the methyl and aromatic protons will differ from the starting material. The presence of E/Z isomers may result in two sets of signals. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.5 (C=O), 146.7, 138.1, 129.3, 119.5, 118.0, 113.9 (Ar-C), 26.6 (CH₃) | Expected signals for aromatic carbons, a C=N carbon (downfield), and a methyl carbon. The C=O signal of the starting material will be absent. |
| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): 3400-3200 (N-H stretch), 1660 (C=O stretch), 1600-1450 (aromatic C=C stretch) | Expected characteristic peaks: ~3300 (O-H stretch of oxime), ~3400-3200 (N-H stretch of amino group), ~1640 (C=N stretch), no C=O stretch around 1660 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the pH is not too acidic or basic. |
| Loss of product during workup. | Ensure complete precipitation by adding a sufficient amount of cold water. Minimize the amount of solvent used for recrystallization. | |
| Product is an oil or does not solidify | Impurities are present. | Purify the crude product by column chromatography on silica gel. |
| The product is a mixture of E/Z isomers with a low melting point. | Attempt to isolate a single isomer by careful recrystallization or chromatography, if necessary. | |
| Broad or complex NMR spectrum | Presence of both E and Z isomers. | This is common for oximes. Analyze the spectrum to determine the ratio of isomers. |
| The sample is wet. | Ensure the product is thoroughly dried under vacuum. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3'-aminoacetophenone oxime. By carefully controlling the reaction conditions, particularly the pH, a high yield of the desired product can be obtained. The detailed characterization data and troubleshooting guide will aid researchers in successfully preparing and validating this versatile chemical intermediate for its use in pharmaceutical and materials science research.
References
- Bawa, R. A. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
- Indian Journal of Chemistry. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, 61B, 1170-1174.
-
MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. Retrieved from [Link]
- Physical Chemistry Chemical Physics. (2023). Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy. Physical Chemistry Chemical Physics, 25(15), 10595-10602.
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. Retrieved from [Link]
- Academic Research Publishing Group. (2020). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Journal of Chemistry, 5(10), 96-101.
-
Stenutz. (n.d.). 3'-aminoacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Guide: Optimization & Troubleshooting for 3'-Aminoacetophenone Oxime Synthesis
To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Protocol Optimization and Failure Analysis for 3'-Aminoacetophenone Oxime
Executive Summary
The synthesis of 3'-aminoacetophenone oxime (CAS: 6011-18-3) is a fundamental transformation in the preparation of diverse pharmacophores, including central nervous system agents and kinase inhibitors. While the oximation of ketones is considered elementary, the presence of the meta-amino group (
This guide moves beyond standard textbook procedures to provide a field-validated protocol, a mechanistic breakdown of failure points, and a logic-driven troubleshooting center.
PART 1: The Optimized Protocol (Gold Standard)
Do not rely on generic "Acetophenone Oxime" protocols. The amino group requires specific buffering to prevent protonation of the aniline nitrogen while maintaining sufficient acidity to activate the ketone.
Reagent Stoichiometry Table
| Reagent | Role | Equiv. | Notes |
| 3'-Aminoacetophenone | Substrate | 1.0 | Limiting reagent. Purity >97% recommended. |
| Hydroxylamine HCl | Reagent | 1.5 | Excess drives equilibrium to product. |
| Sodium Acetate (Anhydrous) | Buffer Base | 2.0 - 2.5 | CRITICAL: Neutralizes HCl; buffers pH to ~4.5–5.0. |
| Ethanol (95%) | Solvent | 10-15 vol | Solubilizes the ketone. |
| Water | Co-solvent | 2-5 vol | Solubilizes the hydroxylamine salts. |
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-aminoacetophenone (1.0 eq) in Ethanol (10 volumes).
-
Buffer Preparation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.3 eq) in the minimum amount of water necessary to create a clear solution.
-
Why? Pre-mixing generates the free hydroxylamine nucleophile (
) in situ.
-
-
Addition: Add the aqueous buffer solution to the ethanolic ketone solution. The mixture may become cloudy (salt precipitation).
-
Reaction: Heat to Reflux (approx. 78-80°C) for 2–3 hours.
-
Monitor: Use TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The oxime is more polar than the ketone.
-
-
Workup (The Critical Step for Yield):
-
Evaporate
70% of the ethanol under reduced pressure. -
Pour the residue into crushed ice/water (10 volumes).
-
pH Check: The residual sodium acetate usually keeps the pH acidic. Adjust pH to 7.0–8.0 using dilute
or . -
Reasoning: The product contains a free amine. If pH < 6, it may protonate (
) and remain water-soluble, killing your isolated yield.
-
-
Isolation:
-
If Solid: Filter, wash with cold water, and dry.[1]
-
If Oil: Extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate.
-
PART 2: Mechanistic Insight & Visualization
To troubleshoot, you must understand the competing equilibria. The reaction relies on the nucleophilic attack of nitrogen on the carbonyl carbon.
Reaction Mechanism & Control Points
The following diagram illustrates the pathway and where specific errors (pH, Temperature) cause failure.
Figure 1: Mechanistic pathway of oxime formation highlighting critical failure modes (Red).
PART 3: Troubleshooting Center
Symptom: Low Yield (<40%)
Diagnosis: The product is likely trapped in the aqueous phase during workup.
-
Root Cause: 3'-aminoacetophenone oxime is amphoteric.
-
In Acid (pH < 4): The aniline nitrogen protonates (
). -
In Strong Base (pH > 12): The oxime OH can deprotonate (
).
-
-
Corrective Action:
-
Check the pH of the aqueous filtrate.
-
If pH is acidic, neutralize carefully to pH 7.5 . The uncharged product is least soluble in water at its isoelectric point.
-
Perform a "Salting Out" extraction: Saturate the aqueous layer with NaCl and extract with THF/Ethyl Acetate (1:1).
-
Symptom: Product is an Oil / Sticky Gum
Diagnosis: Impurities or solvent occlusion (Ethanol).
-
Root Cause: The presence of unreacted ketone or the formation of the Z-isomer (which often has a lower melting point) can prevent crystallization.
-
Corrective Action:
-
Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask walls with a glass rod to induce nucleation.
-
Recrystallization: Use Ethanol/Water (1:5). Dissolve in minimal hot ethanol, then add water dropwise until turbid. Cool slowly.
-
Symptom: Unknown Impurity by TLC/LCMS
Diagnosis: Beckmann Rearrangement.
-
Root Cause: If the reaction was refluxed too long or if strong acid (like
or pure HCl) was used without buffering, the oxime rearranges into 3'-aminoacetanilide (an amide). -
Verification: Check IR.
-
Oxime: weak C=N stretch (~1640
), broad OH. -
Amide impurity: Strong C=O stretch (~1680
).
-
-
Prevention: Strictly adhere to the Sodium Acetate buffer system. Never use mineral acids directly.
PART 4: Advanced Optimization (FAQs)
Q1: Can I use Pyridine instead of Sodium Acetate?
Yes. Pyridine acts as both solvent and base.
-
Protocol: Reflux ketone and
in Pyridine/Ethanol (1:5). -
Pros: Often higher conversion rates.
-
Cons: Pyridine is toxic and difficult to remove completely. Residual pyridine can poison downstream catalytic hydrogenation steps. Sodium Acetate is preferred for GMP/Scale-up.
Q2: Why do I see two spots on TLC?
This is likely E/Z Isomerism .
-
Oximes exist as geometric isomers.[2] The E-isomer (phenyl and OH trans) is thermodynamically favored and usually the major product.
-
Action: Do not discard.[3] Both isomers typically react identically in subsequent reduction steps (e.g., to amines). If separation is strictly required, column chromatography (SiO2, EtOAc/Hexane) is effective.
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Decision tree for reaction monitoring and product isolation.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Formation of Oximes, p. 1048. (General protocol foundation).[4]
-
Organic Syntheses , Coll. Vol. 4, p.88 (1963); Vol. 30, p.8 (1950). Acetophenone Oxime.[1][5][6] Link
-
Organic Chemistry Portal . Beckmann Rearrangement Mechanism. Link
-
PubChem Compound Summary . 3'-Aminoacetophenone. Link
-
CymitQuimica . 1-(3-Aminophenyl)ethanone oxime Properties. Link
Sources
purification methods for 3'-aminoacetophenone oxime recrystallization
Ticket ID: OX-3AA-PUR Status: Open Subject: Recrystallization Protocols & Troubleshooting for 3'-Aminoacetophenone Oxime (CAS: 6011-18-3)
Executive Summary & Compound Profile
Welcome to the technical support hub for 3'-aminoacetophenone oxime . This guide addresses the specific challenges of purifying aromatic amino-oximes, particularly the tendency for "oiling out" and oxidation of the amino group.
Chemical Profile
| Property | Data | Notes |
| CAS Number | 6011-18-3 | Distinct from the ketone precursor (CAS 99-03-6).[1][2][3] |
| Molecular Formula | C₈H₁₀N₂O | MW: 150.18 g/mol |
| Target Melting Point | 129–130 °C | Significantly higher than the ketone precursor (~99 °C). Broad range may indicate E/Z isomer mixtures [1]. |
| Solubility | Soluble in EtOH, MeOH, DMSO. | Sparingly soluble in water and hexanes. |
| Key Impurities | 3'-aminoacetophenone (ketone), E/Z isomers, oxidation products (colored). |
The "Golden Standard" Protocol
For 90% of use cases, a mixed-solvent recrystallization using Ethanol (EtOH) and Water is the most effective method. It balances the high solubility of the oxime in alcohol with its low solubility in water, while effectively removing inorganic salts.
Workflow Diagram: Standard Recrystallization
Figure 1: Standard Ethanol/Water recrystallization workflow for aromatic oximes.
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol (95% or absolute) slowly. Use the minimum amount required to dissolve the solid (approx. 5–8 mL/g).
-
Tech Note: If the solution is dark brown/black, the amine has likely oxidized.
-
-
Decolorization (Optional): If the solution is highly colored, add activated charcoal (5% by weight). Boil gently for 2–3 minutes.
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a pre-heated Celite pad to remove charcoal and insoluble mechanical impurities.
-
The "Cloud Point": Return the filtrate to a boil. Add warm distilled water dropwise.
-
Stop when the solution turns slightly cloudy (turbid) and the cloudiness persists for 10 seconds.
-
Add a few drops of Ethanol until the solution becomes clear again.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
-
Critical: Do not place directly in an ice bath. Rapid cooling causes oiling out (see Troubleshooting).
-
-
Collection: Once crystals form, cool in an ice bath (0–4 °C) for 1 hour to maximize yield. Filter under vacuum.
-
Washing: Wash the filter cake with a small volume of cold Ethanol/Water (1:1 mixture).
Troubleshooting Hub
Issue A: The Product "Oils Out" (Liquid Phase Separation)
Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The solution became supersaturated at a temperature above the melting point of the solvated product, or the cooling was too rapid.
Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil redissolves (add a small amount of EtOH if needed).
-
The "Seeding" Trick: Allow the solution to cool slightly. Before oil droplets form, add a "seed crystal" of pure 3'-aminoacetophenone oxime. This provides a nucleation site.
-
No seed available? Scratch the inner glass wall of the flask with a glass rod just below the solvent line.
-
-
Switch Solvents: If EtOH/Water fails, switch to Dichloromethane (DCM) / Hexanes .
Issue B: Persistent Color (Red/Brown)
Symptom: Product is crystalline but retains a pink or brown hue. Cause: Oxidation of the aniline (amino) group. Aromatic amines are sensitive to air oxidation.
Corrective Actions:
-
Acid Wash: During the synthesis workup (before recrystallization), ensure the crude was washed with mild base to remove oxidized salts, or perform the recrystallization with a pinch of sodium dithionite (reducing agent) in the water fraction to prevent oxidation.
-
Double Charcoal: Repeat the charcoal treatment step. Ensure you filter while the solution is boiling hot to prevent product loss.
Issue C: Broad Melting Point (e.g., 115–125 °C)
Symptom: The solid melts over a wide range, lower than the expected 129 °C. Cause: Presence of E/Z isomers . Oximes exist as geometric isomers. The E-isomer is typically the major product, but the Z-isomer may co-crystallize.
Corrective Actions:
-
Acceptance: If NMR confirms purity (no ketone peak), the broad MP may be intrinsic to the isomer mixture.
-
Isomer Separation: Recrystallization from a non-polar solvent like Toluene can sometimes selectively crystallize the major isomer, sharpening the melting point [3].
Decision Tree: Solvent & Method Selection
Use this logic flow to determine the best purification strategy based on your specific crude material state.
Figure 2: Decision matrix for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol/Water is a valid alternative. However, Ethanol is generally preferred because its slightly higher boiling point (78 °C vs 65 °C) allows for a higher concentration of solute, leading to better recovery yields upon cooling.
Q: The product smells like almonds/ketone. Is it pure? A: No. A strong ketone odor indicates unreacted 3'-aminoacetophenone.
-
Fix: Wash the solid with a small amount of cold, dilute HCl (0.5 M). The amino-ketone is more basic and may wash away, but be careful as the oxime also has a basic amine. A safer bet is recrystallization from Toluene, where the ketone is more soluble than the oxime.
Q: How should I store the purified oxime? A: Store in a tightly sealed container, protected from light, at 4°C. Aromatic amines oxidize in light/air (turning brown), and oximes can slowly hydrolyze back to ketones if exposed to moisture and acid.
References
-
Organic Syntheses. (2010). Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination. (Describes oxime purification logic). Org. Synth. 87, 1-15. Retrieved February 9, 2026, from [Link]
Sources
Technical Support Center: 3'-Aminoacetophenone Oxime Solubility
Topic: Optimization of 3'-Aminoacetophenone Oxime Solubility in DMSO Document ID: TSC-SOL-3AAPO-001 Last Updated: 2025-05-21 Audience: Medicinal Chemists, Formulation Scientists, Analytical Researchers[1]
The Solubility Landscape: Why This Molecule Struggles
Executive Summary: 3'-aminoacetophenone oxime (CAS 6011-18-3) presents a specific solubility challenge due to its dual hydrogen-bonding capacity.[1] The molecule contains a primary amine (H-bond donor) and an oxime moiety (=N-OH, both donor and acceptor). In the solid state, these groups form a robust intermolecular lattice network that resists solvation.
While DMSO (Dimethyl sulfoxide) is an excellent solvent for this compound due to its high dielectric constant and H-bond accepting capability, user failure is almost exclusively caused by moisture contamination (The Hygroscopicity Trap) or kinetic lattice stability .
Molecular Interaction Map
The following diagram illustrates the competition between the crystal lattice forces and the solvent intercalation required for dissolution.
Figure 1: Mechanism of dissolution and the interfering role of water as an anti-solvent.
Troubleshooting Guide (Q&A)
Section A: Dissolution Failure
Q: I added DMSO to the solid, but particles remain visible. Should I add more solvent? A: Not immediately. This is likely a kinetic issue, not a thermodynamic saturation limit. The crystal lattice energy of the oxime/amine network is high.
-
The Fix: Apply sonication (40 kHz) for 10–15 minutes. If that fails, heat the solution gently to 40–50°C.
-
Warning: Do not exceed 80°C. Oximes are thermally sensitive and can undergo Beckmann rearrangement or hydrolysis at high temperatures [1].[1]
Q: The solution was clear, but after storing it in the fridge, crystals formed. A: This is the "Hygroscopicity Trap." DMSO is hygroscopic and absorbs water from the air.[1][2] Water acts as a potent anti-solvent for 3'-aminoacetophenone oxime.[1]
-
The Fix: Allow the sample to warm to room temperature. If it does not redissolve, your DMSO has likely absorbed >1% water.[1] You must re-filter or add fresh anhydrous DMSO.[1]
-
Prevention: Store DMSO stocks over 3Å or 4Å molecular sieves.[1]
Section B: Stability & Appearance
Q: My solution turned from colorless to yellow/brown overnight. Is it still usable? A: Likely not for quantitative analytics.[1] Aromatic amines (the 3'-amino group) are prone to oxidation, forming quinoid-like impurities.[1]
-
The Fix: Prepare solutions fresh. If storage is required, purge the headspace with Argon or Nitrogen and store at -20°C in amber glass.
-
Note: A slight yellow tint is common for concentrated solutions (>50 mM), but a dark brown color indicates significant degradation.
Q: Can I use acid (HCl) to improve solubility? A: Yes, but it changes the species. Adding HCl protonates the amine (-NH3+), forming a salt that is highly soluble in DMSO/Water mixtures.
-
Caveat: This changes the partition coefficient (LogP) and may affect biological assays or chemical reactivity.[1] Only use this if the salt form is acceptable for your application.
Experimental Protocols
Protocol A: Standard Anhydrous Preparation (Recommended)
Objective: To prepare a stable 50 mM stock solution.
-
Calculate: Weigh 6.75 mg of 3'-aminoacetophenone oxime (MW: 135.16 g/mol ).[1]
-
Solvent Prep: Retrieve DMSO (Grade: ACS Spectrophotometric or Anhydrous, >99.9%).[1]
-
Critical: If the DMSO bottle has been open for >1 month without a desiccator, do not use it.
-
-
Addition: Add 1.0 mL of DMSO to the vial.
-
Dispersion: Vortex for 30 seconds.
-
Dissolution: Sonicate in a water bath at ambient temperature for 10 minutes.
-
Visual Check: Hold vial against a light source.[1] If "schlieren" lines (swirls) are visible, mixing is incomplete.
-
-
Storage: Aliquot immediately into amber vials. Store at -20°C.
Protocol B: The "Rescue" Method (For Stubborn Solids)
Objective: To dissolve samples that have aggregated or partially hydrated.[1]
-
Heat: Place the sealed vial in a heat block set to 45°C . Incubate for 20 minutes.
-
Agitate: Vortex vigorously while warm.
-
Co-solvent (Optional): If the application permits, add Ethanol (up to 10% v/v).[1] Ethanol disrupts the hydrogen bonding network more effectively than DMSO alone for some oximes, though it lowers the boiling point.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step logic for resolving solubility issues.
Physicochemical Data Summary
| Property | Value | Implication for Solubility |
| Molecular Weight | 135.16 g/mol | Small molecule; kinetics should be fast.[1] |
| Melting Point | ~95–100°C (Est.)[1] | High lattice energy requires heat to break.[1] |
| pKa (Amine) | ~4.6 (Aniline-like) | Weak base.[1] Neutral in DMSO.[1] |
| pKa (Oxime) | ~11 | Weak acid.[1] Stable in neutral DMSO. |
| LogP | ~0.83 [2] | Moderately lipophilic.[1] Good for DMSO. |
| DMSO Solubility | > 50 mg/mL (Est.)[1] | High potential solubility if anhydrous.[1] |
| Water Tolerance | Low (<10% v/v) | Critical: Water causes precipitation.[1] |
References
-
Gaylord Chemical Company. (2007).[1][3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][4] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone.[1] (Structural Analog Data). Retrieved from
-
Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic stability of hydrazones and oximes.[1][5][6] Angewandte Chemie International Edition, 47(39), 7523-7526. (Demonstrates oxime stability relative to hydrazones). Retrieved from
Sources
troubleshooting low yields in 3'-aminoacetophenone oxime cyclization
This is a technical support guide designed for researchers and drug development scientists. It addresses the specific challenges of cyclizing 3'-aminoacetophenone oxime , a substrate that presents unique regiochemical and chemoselective hurdles compared to its ortho (2') or para (4') analogues.
Executive Summary & Diagnostic Flow
Low yields in the cyclization of 3'-aminoacetophenone oxime are typically caused by one of two fundamental issues:
-
Chemoselectivity (Catalyst Poisoning): In transition-metal-catalyzed annulations (e.g., Rh(III) indole synthesis), the free amino group (
) acts as a competitive ligand, poisoning the catalyst or undergoing oxidative degradation. -
Geometric Impossibility (Isomer Error): If attempting a classical intramolecular condensation (e.g., to cinnolines), the 3'-isomer (meta) is geometrically incapable of direct cyclization. This reaction requires the 2'-isomer (ortho).
Diagnostic Decision Tree
Before proceeding, verify your reaction pathway using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of failure based on reaction type.
Scenario A: Rh(III)-Catalyzed Indole Synthesis
Context: You are reacting 3'-aminoacetophenone oxime with an alkyne (using
The Core Problem: Catalyst Poisoning & Regioselectivity
The free amine at the meta position is a Lewis base that coordinates strongly to the electrophilic Rh(III) center, inhibiting the activation of the oxime directing group. Furthermore, meta-substituents create a competition between two C-H activation sites: C2 (sterically crowded, between acetyl and amino) and C6 (less hindered).
Troubleshooting Guide (Rh-Catalysis)
| Symptom | Root Cause | Corrective Action |
| 0% Conversion / No Reaction | Catalyst Poisoning: The free | Protect the Amine: Convert 3'-aminoacetophenone oxime to 3'-acetamidoacetophenone oxime ( |
| Low Yield (<30%) | Moisture Sensitivity: The active catalyst species generated by | Dry System: Use anhydrous MeOH/DCE or TFE (Trifluoroethanol). Ensure |
| Regioisomeric Mixture | C-H Activation Competition: The meta-amino group directs activation to both ortho positions (C2 and C6). | Steric Control: Use a bulky protecting group (e.g., Piv-protected amine) to sterically block the C2 position, forcing activation at C6 [2]. |
| Beckmann Side Product | Acidic Conditions: High temperatures or Lewis acids can trigger rearrangement to the amide instead of annulation. | Buffer/Temp: Lower temperature to 60°C. Add mild base (KOAc) to buffer the system. |
Optimized Protocol (Rh-Catalyzed Annulation)
Pre-requisite: Protection of amine.
-
Substrate:
-(3-(1-(hydroxyimino)ethyl)phenyl)acetamide (Protected Oxime). -
Catalyst:
(2.5 mol%). -
Additive:
(10 mol%) or . -
Oxidant:
(2.0 equiv) – Crucial for catalytic turnover. -
Solvent: TFE (2,2,2-Trifluoroethanol) or DCE/MeOH (1:1).
-
Conditions: 60–80°C, sealed tube, 12–16 h.
Mechanism of Failure (Free Amine):
Scenario B: Classical Intramolecular Cyclization
Context: You are attempting to cyclize the oxime using acid (polyphosphoric acid,
The Core Problem: Geometric Impossibility
If you are expecting a reaction similar to the Widman-Stoermer synthesis (cinnolines) or Bamberger cyclization, you are likely using the wrong isomer.
-
2'-Aminoacetophenone oxime (Ortho): The amino group is adjacent to the oxime. Cyclization is facile and yields 3-methylcinnoline or its N-oxide [3].
-
3'-Aminoacetophenone oxime (Meta): The amino group is too far (
5 Å away) to attack the oxime nitrogen or carbon intramolecularly.
Troubleshooting Guide (Classical)
| Observation | Diagnosis | Solution |
| Formation of Acetanilide | Beckmann Rearrangement: In the absence of a cyclization path, the oxime rearranges. | Check Structure: Confirm you do not need the ortho-isomer. If you need an indole from the meta-isomer, you MUST use the Rh-catalyzed route (Scenario A). |
| Polymerization/Tarry Mess | Oxidative Degradation: Free aniline oxidizes under harsh acidic/thermal conditions. | Abort: This pathway is chemically non-viable for the 3'-isomer. |
Visualizing the Regioselectivity Challenge
For the Rh-catalyzed route (Scenario A), understanding the competition between the C2 and C6 positions is critical for yield optimization.
Figure 2: Regiochemical outcomes. The C6 position is generally favored, but mixtures reduce isolated yield.
Frequently Asked Questions (FAQs)
Q1: Can I use the free amine if I add excess catalyst? A: No. The binding constant of the primary amine to Rh(III) is orders of magnitude higher than the oxime directing group. Excess catalyst will simply result in more inactive complexes and waste expensive Rhodium. You must protect the amine (Acetyl, Boc, or Piv).
Q2: I see a spot on TLC that fluoresces blue, but it's not my indole. What is it?
A: This is likely the Beckmann rearrangement product (an amide). This occurs if the reaction temperature is too high or the catalyst dies, leaving the Lewis acid (
Q3: Why is my yield lower with 3'-amino compared to unsubstituted acetophenone oxime? A: Electronic effects. The 3'-acetamido group is electron-donating (by resonance), which increases the electron density of the ring. While this generally facilitates electrophilic C-H activation, it can also stabilize side-reactions or make the product (indole) more susceptible to oxidative decomposition by the Cu(II) oxidant [4].
Q4: Can I use an internal alkyne (e.g., Diphenylacetylene)? A: Yes, internal alkynes generally give higher yields and stability than terminal alkynes in this specific Rh-catalyzed system, as terminal alkynes can undergo oxidative homocoupling (Glaser coupling) as a side reaction.
References
-
Rovis, T., et al. (2010). Rhodium(III)-Catalyzed C-H Activation and Cationic Cyclization: A Versatile Route to Indoles.Journal of the American Chemical Society , 132(31), 10630–10633. Link
-
Glorius, F., et al. (2011). C–H Activation: Toward the Synthesis of Indoles and Isoquinolines.Angewandte Chemie International Edition , 50(9), 1974-1976. Link
-
Osborn, A. R., & Schofield, K. (1956). Cinnolines. Part I. The Richter and Widman–Stoermer syntheses.Journal of the Chemical Society , 4191-4206. Link
-
Phan, N. T. S., et al. (2020).[1] Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur.[1][2]RSC Advances , 10, 11622-11630. Link (Demonstrates regioselectivity challenges in meta-substituted oximes).
Sources
- 1. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00808G [pubs.rsc.org]
- 2. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing the Oxime Functional Group in Acidic Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of oxime group hydrolysis under acidic conditions. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the stability of your oxime-containing compounds and ensure the integrity of your experimental results.
Introduction: The Challenge of Oxime Stability
Oximes (C=N-OH) are versatile functional groups crucial in various applications, from bioconjugation to the synthesis of pharmacologically active molecules.[1][2] However, their susceptibility to hydrolysis in acidic environments presents a significant hurdle in many experimental and developmental contexts.[3][4] This guide will equip you with the knowledge to diagnose, prevent, and troubleshoot oxime degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my oxime-containing compound degrading in an acidic solution?
A1: The C=N double bond of an oxime is susceptible to acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of the oxime nitrogen, making the carbon atom more electrophilic and thus more vulnerable to nucleophilic attack by water. This leads to the cleavage of the C=N bond, regenerating the original carbonyl compound (aldehyde or ketone) and hydroxylamine.[3][5] The rate of this hydrolysis is highly dependent on the pH of the solution, with acidic conditions generally accelerating the degradation.[3][6][4]
Troubleshooting Guide: Preventing Oxime Hydrolysis
Issue 1: Rapid degradation of the oxime compound is observed during acidic workup or analysis.
Causality: The primary cause is the acid-catalyzed hydrolysis mechanism described above. The concentration of the acid, temperature, and the specific structure of the oxime all influence the rate of degradation.
Solution Workflow:
Caption: Troubleshooting workflow for oxime degradation.
Step-by-Step Protocol: pH Optimization and Stability Monitoring
-
pH Screening:
-
Prepare a series of buffer solutions with varying pH values (e.g., from pH 3 to 7). Common buffer systems include citrate, acetate, and phosphate.
-
Dissolve your oxime compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the hydrolysis reaction if necessary by neutralizing the acid.
-
Analyze the samples using a suitable analytical technique such as HPLC, UPLC, or NMR to quantify the remaining oxime and the formation of the corresponding carbonyl compound.
-
-
Data Analysis:
-
Plot the concentration of the oxime compound versus time for each pH value.
-
Determine the pH at which the degradation rate is minimal. Studies have shown that some oximes exhibit maximum stability in the pH range of 2-3.[7]
-
Table 1: Example Buffer Systems for pH Screening
| pH Range | Buffer System | Typical Concentration |
| 3.0 - 6.2 | Citrate Buffer | 10-50 mM |
| 3.8 - 5.8 | Acetate Buffer | 10-50 mM |
| 5.8 - 8.0 | Phosphate Buffer | 10-50 mM |
Q2: Can the structure of the oxime itself influence its stability in acid?
A2: Absolutely. The electronic and steric properties of the substituents on the oxime can significantly impact its hydrolytic stability.
-
Electronic Effects: Electron-withdrawing groups near the C=N bond can decrease the basicity of the oxime nitrogen, making it less prone to protonation and thus more resistant to hydrolysis.
-
Steric Hindrance: Bulky groups around the oxime moiety can sterically hinder the approach of water molecules, slowing down the hydrolysis reaction.
-
Stereochemistry: The E/Z configuration of the oxime can also affect its stability, with one isomer often being more stable than the other.[2][8]
Issue 2: My experimental conditions require a low pH, and pH optimization alone is insufficient to prevent hydrolysis.
Causality: In some cases, the intrinsic reactivity of the oxime is too high for the required acidic environment.
Solution 1: Protecting Groups
A protecting group can be temporarily attached to the oxime's hydroxyl group to increase its stability under acidic conditions.[9][10][11][12]
Mechanism of Protection:
Caption: Protecting group strategy for oxime stabilization.
Experimental Protocol: O-Acetylation of an Oxime
-
Protection:
-
Dissolve the oxime in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Slowly add acetic anhydride or acetyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting O-acetyl oxime by column chromatography.
-
-
Deprotection:
-
The O-acetyl group can often be removed under mild basic conditions (e.g., dilute sodium carbonate or ammonia in methanol) to regenerate the oxime.
-
Solution 2: Structural Modification for Enhanced Stability
If feasible within the research context, modifying the core structure of the molecule can provide a permanent solution to instability. As mentioned in Q2, introducing electron-withdrawing or sterically bulky groups near the oxime can enhance its resistance to hydrolysis.
Advanced Topics
The Role of Catalysts in Oxime Ligation and Hydrolysis
While this guide focuses on preventing hydrolysis, it's important to note that the reverse reaction, oxime formation (ligation), is also pH-dependent and often catalyzed. Aniline and its derivatives are commonly used catalysts for oxime ligation, particularly at physiological pH.[13] Understanding the principles of both the forward and reverse reactions can provide a more complete picture of oxime stability. For bioconjugation applications, the reaction is often fastest at a slightly acidic pH of around 4.5.[13][14]
Oximes in Drug Development
The stability of oxime-containing drugs is a critical factor in their development. Several FDA-approved drugs, including the antibiotic cefuroxime and the nerve agent antidote pralidoxime, feature an oxime moiety.[2][15] The formulation of these drugs requires careful control of pH to ensure their shelf-life and efficacy.[7][16]
References
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2). [Link]
-
Naik, N., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, 61, 1169-1172. [Link]
-
Wang, H., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(33), 20433-20441. [Link]
-
Neufeldt, S. R. & Sanford, M. S. (2010). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization. Organic Letters, 12(3), 532-535. [Link]
-
Wikipedia. (n.d.). Oxime. [Link]
-
Eyer, P., et al. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224-226. [Link]
-
Gulevskaya, A. V. & Tyaglivy, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 9935-10011. [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Kaur, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(1), 214. [Link]
-
de la Escosura, A., et al. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 54(43), 12832-12845. [Link]
-
Kaur, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Bakulina, O., et al. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(13), 5229. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
Ali, S. A., et al. (2000). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1, (21), 3691-3699. [Link]
-
Kurbah, P. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]
-
Neufeldt, S. R. & Sanford, M. S. (2010). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters, 12(3), 532-535. [Link]
-
Mwangi, J. N. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protection and Deprotection [cem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3'-Aminoacetophenone Oxime
The following technical guide is structured to address the purification of 3'-aminoacetophenone oxime (CAS: 2469-26-3) from its starting material, 3'-aminoacetophenone .
Topic: Removal of Unreacted Ketone (3'-Aminoacetophenone) from Oxime Product Document ID: TS-ORG-OX-042 Last Updated: 2026-05-21
Executive Summary & Chemical Context
The conversion of 3'-aminoacetophenone to its oxime via hydroxylamine hydrochloride is a standard transformation, yet obtaining pharmaceutical-grade purity is challenging. The starting material (ketone) and the product (oxime) share similar solubility profiles in many organic solvents due to the presence of the aniline (
The Core Challenge:
Standard acid/base extractions often fail because both molecules contain a basic aniline group (
The Solution:
We must exploit the amphoteric nature of the oxime . Unlike the ketone, the oxime contains an acidic hydroxyl proton (
Troubleshooting Module: Purification Protocols
Method A: The "pH-Switch" Extraction (Recommended)
Best for: High-value samples requiring >98% purity.
This method utilizes the weak acidity of the oxime functionality to separate it from the non-acidic ketone.
The Mechanism:
At high pH (
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid chlorinated solvents if possible to prevent emulsion formation.
-
Extraction (The Switch): Extract the organic layer twice with 1.0 M NaOH (2 x volumes).
-
Action: The Oxime moves to the Aqueous Phase (Yellowish color expected).
-
Action: The Ketone stays in the Organic Phase .
-
-
Separation: Separate the layers. Keep the Aqueous layer.
-
Optional Check: TLC the organic layer to confirm it contains the ketone impurity.
-
-
Recovery: Cool the aqueous layer to 0-5°C. Slowly acidify with 2.0 M HCl or Acetic Acid to
.-
Result: The oxime re-protonates and precipitates or oils out.
-
-
Final Isolation: Extract the now-cloudy aqueous mixture with fresh EtOAc. Dry over
, filter, and concentrate.
Figure 1: Chemoselective separation workflow exploiting the acidity of the oxime hydroxyl group.
Method B: Sodium Bisulfite Scavenging
Best for: Removing trace ketone (<5%) from large batches.
The Mechanism:
Sodium bisulfite (
Critical Warning:
Protocol:
-
Dissolve crude material in Dichloromethane (DCM) .
-
Add a saturated aqueous solution of Sodium Bisulfite (1.5 equivalents relative to estimated ketone).
-
Vigorous Agitation: Stir or shake vigorously for at least 30 minutes . Adduct formation is reversible and diffusion-controlled.
-
Separation: Remove the aqueous layer (contains ketone-bisulfite adduct).
-
Back-Extraction (Yield Rescue): Quickly wash the aqueous layer once with a small volume of DCM to recover any protonated oxime. Combine this with the main organic layer.
-
Wash combined organics with saturated
(to remove acid traces), dry, and concentrate.
Analytical Data & Specifications
When analyzing your purified product, use the following reference data to confirm identity and purity.
| Parameter | 3'-Aminoacetophenone (Impurity) | 3'-Aminoacetophenone Oxime (Product) |
| MW | 135.16 g/mol | 150.18 g/mol |
| IR Signal | Strong | Broad |
| Solubility (1M NaOH) | Insoluble | Soluble (forms salt) |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
Frequently Asked Questions (FAQs)
Q: My NMR shows two sets of peaks for the product. Is it still contaminated? A: Likely not. Oximes exist as geometric isomers (E and Z ).[2][3]
-
Explanation: The
double bond prevents rotation. For acetophenone oximes, the E-isomer (phenyl and OH anti) is usually the major product (ratio ~8:1). -
Verification: Check the methyl singlet. The minor isomer will show a distinct methyl peak slightly shifted from the major peak. This is intrinsic to the molecule, not an impurity.
Q: Can I use flash chromatography? A: Yes, but the amine group causes "tailing" (streaking) on silica.
-
Fix: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., Hexane:EtOAc 7:3 + 1% TEA). This deactivates the acidic silica sites and sharpens the peaks.
Q: Why did my product turn brown during drying? A: Anilines are sensitive to oxidation by air and light.
-
Prevention: Dry under vacuum in the dark or under nitrogen. Store the purified solid in amber vials at -20°C.
Q: I tried Method A (Base Extraction) and got an emulsion. A: This is common with anilines in basic water.
-
Troubleshoot: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength. Filter the biphasic mixture through a pad of Celite if a "rag layer" persists.
References
-
Preparation of Acetophenone Oxime: Organic Syntheses, Coll. Vol. 10, p.248 (2004); Vol. 79, p.176 (2002). (Standard protocol for hydroxylamine condensation).
-
Oxime Acidity & Extraction: Analytical Chemistry, 43(12), 1618-1620 (1971).[4] "Isolation and analysis of carbonyl compounds as oximes." (Establishes pKa range 10-12 and base extraction viability).
-
Isomerism in Oximes: Journal of Chemical Research, 2018. "Synthesis of Acetophenone Oxime And Determination of The Ratio of Its Geometric Isomers." (Confirms E/Z ratio approx 8:1).
- Bisulfite Purification:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sources
optimal reaction temperature for 3'-aminoacetophenone oxime derivatives
Technical Support Center: 3'-Aminoacetophenone Oxime Synthesis
Executive Summary & Core Directive
The synthesis of 3'-aminoacetophenone oxime derivatives is a critical step in generating pharmacophores for various kinase inhibitors and anti-inflammatory agents. The reaction relies on the condensation of 3'-aminoacetophenone with hydroxylamine hydrochloride.
The Critical Parameter: Temperature control is the single most influential variable in this reaction.
-
Optimal Synthesis Temperature: 60°C to 80°C (Reflux in Ethanol/Water) .
Deviating from these set points results in two distinct failure modes:
-
Kinetic Traps (< 40°C): Incomplete conversion and accumulation of the carbinolamine intermediate.
-
Thermodynamic Instability (> 90°C or Strong Acid): Risk of Beckmann rearrangement to acetamides or oxidative degradation of the aniline moiety.
The "Golden" Protocol: Validated Experimental Conditions
This protocol is designed to be self-validating. If the checkpoints (in bold) are not met, do not proceed to the next step.
Reagents:
-
3'-Aminoacetophenone (1.0 equiv)
-
Hydroxylamine Hydrochloride (
) (1.5 - 3.0 equiv) -
Base: Sodium Acetate (
) or Sodium Hydroxide ( ) (2.0 - 3.0 equiv) -
Solvent: Ethanol:Water (3:1 v/v)
Step-by-Step Methodology:
-
Dissolution (T = 25°C): Charge the reaction vessel with 3'-aminoacetophenone and Ethanol. Stir until fully dissolved.
-
Checkpoint: Solution must be clear. Turbidity indicates impurities in the starting material.
-
-
Reagent Addition (T = 25°C): Add Hydroxylamine HCl followed by the base (NaOAc or NaOH) dissolved in the minimum amount of water.
-
Note: The reaction is slightly exothermic.[3]
-
-
Reaction Phase (T = 60°C - 80°C): Heat the mixture to mild reflux. Maintain for 1.5 to 3.0 hours .
-
Workup & Crystallization (T = 0°C - 5°C):
-
Cool the mixture slowly to room temperature.
-
Evaporate bulk ethanol under reduced pressure (keep bath < 45°C).
-
Dilute the residue with ice-cold water.
-
Critical Step: Place the vessel in an ice bath (0-5°C) for 1 hour to maximize precipitation.
-
Filter the solid and wash with cold water.[7]
-
Troubleshooting Guide (Q&A Format)
Q1: I am observing low conversion (<50%) after 3 hours. Should I increase the temperature?
Diagnosis: Likely a kinetic issue, but increasing temperature above 85°C is risky.
Root Cause: The dehydration step (Carbinolamine
-
Check pH: The reaction requires a buffered pH of ~4-5 (if using NaOAc) or slightly basic (if using NaOH) to free the nucleophilic nitrogen of hydroxylamine while keeping the carbonyl activated. If the solution is too acidic (pH < 3), the amine is protonated and non-nucleophilic.
-
Solvent Check: Ensure you are using a protic solvent (EtOH/Water). The transition state for proton transfer is stabilized by hydrogen bonding.
-
Action: Maintain 80°C but add an additional 0.5 equiv of base. Do not exceed 90°C as this promotes aniline oxidation.
Q2: My product contains a significant impurity (approx. 10-15%) that matches the mass of the amide. What happened?
Diagnosis: You have triggered the Beckmann Rearrangement .[4] Root Cause: This side reaction is thermally induced, particularly in the presence of acid catalysts or excessive heat. Mechanism: The oxime hydroxyl group is protonated or activated, leading to the migration of the aryl group to the nitrogen, forming an amide. Solution:
-
Temperature Limit: Strictly cap your reaction temperature at 80°C.
-
Acid Control: Ensure your workup neutralizes any excess acid before heating during rotary evaporation. Never heat the acidic reaction mixture to dryness.
Q3: The E/Z isomer ratio varies between batches. How does temperature affect this?
Diagnosis: Thermodynamic vs. Kinetic Control.
Insight: The
-
Lower Temp (Kinetic): May produce more
-isomer initially. -
Higher Temp (Thermodynamic): Reflux conditions (80°C) allow for equilibration, favoring the stable
-isomer (typically >8:1 ratio). Recommendation: If isomer consistency is critical, ensure the reflux time is standardized (e.g., exactly 2 hours) to reach the thermodynamic equilibrium every time.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical temperature-dependent decision points.
Caption: Figure 1. Reaction pathway showing the critical energy barrier for dehydration (requiring 60-80°C) and the risk of Beckmann rearrangement at excessive temperatures.
Data Summary: Temperature Impact Table
| Temperature Zone | Reaction Status | Primary Outcome | Risk Factor |
| 0°C - 25°C | Sluggish / Stalled | Formation of Carbinolamine intermediate only. | Low Yield. Isolation of sticky intermediates. |
| 60°C - 80°C | OPTIMAL | Rapid dehydration to Oxime. Thermodynamic equilibration to (E)-isomer. | Minimal. Ideal operating window. |
| > 90°C | Degradation | Beckmann Rearrangement to Amide. Oxidation of amino group.[8] | High Impurity Profile. Darkening of color. |
References
-
Organic Syntheses Procedure for Amino-Oximes
-
General Acetophenone Oxime Synthesis
-
Beckmann Rearrangement Risks
-
Preparation of 3'-Aminoacetophenone Precursor
Sources
- 1. arpgweb.com [arpgweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. prepchem.com [prepchem.com]
- 8. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxime - Wikipedia [en.wikipedia.org]
solvent selection for 3'-aminoacetophenone oxime extraction
Technical Support Center: Solvent Selection & Extraction Optimization Topic: 3'-Aminoacetophenone Oxime Extraction Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist
Executive Summary
Extracting 3'-aminoacetophenone oxime requires navigating a specific chemical duality: the molecule is amphoteric . It contains a basic primary amine (aniline derivative) and a weakly acidic oxime group.
Standard solvent selection protocols often fail because they treat the molecule as a simple neutral organic. If your extraction yield is low or your phase separation is poor, the issue is likely not just the solvent identity, but the pH of the aqueous phase relative to the molecule’s ionization states.
This guide details the optimal solvent systems and the "Goldilocks" pH window required for successful isolation.
Part 1: Solvent Selection Strategy
The Primary Recommendation: Ethyl Acetate (EtOAc)
For the extraction of 3'-aminoacetophenone oxime from aqueous reaction mixtures, Ethyl Acetate is the superior choice over Dichloromethane (DCM) or Diethyl Ether.
| Feature | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | Why EtOAc Wins |
| Polarity | Moderate | Low-Moderate | The oxime and amine groups form hydrogen bonds. EtOAc acts as an H-bond acceptor, significantly increasing solubility compared to DCM. |
| Safety | Class 3 (Low Toxicity) | Class 2 (Suspected Carcinogen) | EtOAc is greener and safer for benchtop handling [3]. |
| Phase Position | Top Layer | Bottom Layer | Top-layer extraction allows for easier separation of the aqueous waste without draining the funnel every time. |
Protocol Validation:
-
Dielectric Constant: EtOAc (
) vs. DCM ( ). While DCM is technically more polar by dielectric constant, EtOAc's ability to accept Hydrogen bonds from the and groups makes it a better solvent for this specific solute.
Part 2: The Critical Parameter – pH Control
The Most Common Failure Mode: Users often acidify the reaction mixture to kill unreacted hydroxylamine, or they add excess base to neutralize acid salts. Both extremes prevent the extraction of 3'-aminoacetophenone oxime.
-
At pH < 4: The amine protonates (
). The molecule becomes a water-soluble cation. Yield = ~0%. -
At pH > 12: The oxime deprotonates (
). The molecule becomes a water-soluble anion. Yield = ~0%. -
At pH 7–9 (The Goldilocks Zone): The molecule is neutral. Yield = Maximum.
Visualizing the Extraction Logic
Figure 1: The pH-dependent solubility switch. Extraction is only possible when the molecule is forced into its neutral state between pH 7 and 9.
Part 3: Troubleshooting & FAQs
Issue 1: "I extracted three times with EtOAc, but the organic layer is empty."
Diagnosis: Your molecule is likely trapped in the aqueous phase as a salt. The Fix (Self-Validating Protocol):
-
Take a 1 mL aliquot of your aqueous layer.
-
Check the pH.[1]
-
If pH < 5 : Neutralize with Saturated Sodium Bicarbonate (
) until pH is ~8. You should see the solution turn cloudy (precipitation of the neutral oxime). -
If pH > 11 : Neutralize with 1M HCl dropwise until pH is ~8.
-
-
Re-extract this aliquot. Spot the organic layer on a TLC plate.[2] If UV active, proceed to treat the main batch.
Issue 2: "I have a massive emulsion (rag layer) that won't separate."
Diagnosis: Aniline derivatives act as weak surfactants. Fine particulates from the synthesis (e.g., salts) stabilize the emulsion. The Fix:
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing organics out and breaking the emulsion.
-
Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth). This removes the particulate stabilizers.
-
Wait: Do not shake vigorously; use a gentle rocking motion for the extraction.
Issue 3: "My product contains unreacted ketone."
Diagnosis: Incomplete conversion or hydrolysis during workup. The Fix:
-
Chemical Wash: The oxime is amphoteric, but the ketone is not.
-
Step 1: Dissolve crude solid in dilute HCl (pH 2). The amine-oxime protonates and goes into water. The ketone stays solid or oils out.
-
Step 2: Filter off the ketone (or extract with ether and discard organic).
-
Step 3: Basify the aqueous phase to pH 8. The pure oxime precipitates. Extract with EtOAc.[2]
-
Part 4: Validated Workflow Protocol
Objective: Isolation of 3'-aminoacetophenone oxime from aqueous synthesis media.
-
Preparation: Evaporate bulk ethanol/methanol from the reaction mixture (if used) using a rotary evaporator. Reason: Alcohol acts as a phase-transfer co-solvent and prevents clean layer separation.
-
pH Adjustment:
-
Extraction:
-
Add Ethyl Acetate (1:1 volume ratio with aqueous phase).
-
Shake gently to avoid emulsions.
-
Separate layers. Repeat 3x.
-
-
Washing:
-
Combine organic layers.
-
Wash once with Brine (Saturated NaCl) . Reason: Removes trapped water and water-soluble impurities.
-
-
Drying:
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for oxime synthesis and amphoteric extraction).
-
PubChem. Compound Summary for CID 7417: 3'-Aminoacetophenone. National Library of Medicine (US). (Accessed 2024).
-
Taygerly, J. P., et al. "A convenient guide to help select replacement solvents for dichloromethane in chromatography." Green Chemistry, 2012, 14, 3020-3025.[2]
-
Organic Syntheses. Acetophenone Oxime Preparation. Org. Synth. 2011, 88, 248-252.
Sources
Validation & Comparative
Comparative Guide: FT-IR Spectrum Analysis of Oxime and Amino Peaks
Executive Summary
In the synthesis of pharmaceutical intermediates, the reduction of oximes (
This guide provides an in-depth technical comparison of the spectral signatures of oximes and amines. It focuses on distinguishing the broad O-H stretching vibration of oximes from the characteristic N-H doublet of primary amines—a differentiation that is often complicated by hydrogen bonding and spectral overlap in the
The Spectroscopic Challenge
The primary challenge in distinguishing oximes from amines lies in the high-wavenumber region (
-
Oximes: Possess an O-H group that forms strong intermolecular hydrogen bonds, leading to significant peak broadening.
-
Amines: Possess N-H bonds (one or two depending on substitution) which also hydrogen bond, though typically less strongly than the hydroxyl group.
Misinterpretation often occurs when the broad "hump" of an oxime O-H stretch masks the finer structural details of the N-H region, or when the N-H scissoring vibration (
Comparative Analysis: Spectral Signatures
To accurately monitor the conversion of an oxime to an amine, one must track the disappearance of oxime-specific bands and the emergence of amine-specific bands.
Characteristic Peak Table
| Feature | Oxime ( | Primary Amine ( | Secondary Amine ( | Differentiation Note |
| X-H Stretch ( | Broad, intense band. Often centers ~3300 | Two sharp spikes (Doublet). Asymmetric (~3500 | Single weak spike. One N-H stretch band. | The "Broad vs. Sharp" shape is the most reliable visual indicator. |
| Double Bond ( | Weak/Medium C=N stretch. Variable intensity. | Medium/Strong N-H Bend (Scissoring). ~ | Absent. (Secondary amines have no scissoring mode). | C=N is a stretch; N-H is a bend. C=N disappears upon reduction. |
| Fingerprint ( | N-O Stretch: | C-N Stretch: | C-N Stretch: Similar to primary. | N-O stretch is unique to the oxime and is a key confirmation peak. |
The "Shape" Factor
-
The Oxime "Ghost": The O-H stretch in oximes is often described as a "ghost" because it can be so broad and diffuse that it lowers the baseline across the entire
region, sometimes merging with C-H stretches. -
The Amine "Fangs": Primary amines are mnemonically described as having "fangs"—the two sharp peaks representing the asymmetric and symmetric stretches. This doublet is the definitive sign of a successful reduction to a primary amine.
Experimental Methodology
Protocol: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
While KBr pellets offer higher resolution for solid samples, ATR (Attenuated Total Reflectance) is recommended for reaction monitoring due to speed and reproducibility.
Step-by-Step ATR Protocol:
-
Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background spectrum.
-
Sample Application:
-
Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure contact.
-
Liquids/Oils: Place 1 drop to cover the crystal active area. No pressure clamp needed.
-
-
Acquisition: Collect sample spectrum (typically 16-32 scans, 4
resolution). -
Processing: Apply "ATR Correction" (if quantitative comparison to library transmission spectra is required) to account for depth of penetration changes.
Decision Logic for Spectral Analysis
The following diagram outlines the logical workflow for determining if a sample is an oxime, a primary amine, or a mixture (incomplete reaction).
Figure 1: Decision tree for distinguishing oxime and amine functional groups based on FT-IR spectral features.
Case Study: Reduction of Acetophenone Oxime
To validate this methodology, we examine the reduction of Acetophenone Oxime to 1-Phenylethylamine . This reaction is a standard model for chiral amine synthesis.
Reaction Pathway
Spectral Progression Data
| Compound | Key Peak 1 (High Wavenumber) | Key Peak 2 (Double Bond Region) | Key Peak 3 (Fingerprint) |
| Acetophenone Oxime (Starting Material) | ~3250 | ~1660 | 930 |
| 1-Phenylethylamine (Product) | 3370 & 3290 | ~1600 | ~1200 |
Observation:
During the reaction, the broad "mound" centered at 3250
Performance Comparison: FT-IR vs. Alternatives
While FT-IR is excellent for functional group tracking, it is not the only tool available. Below is an objective comparison with NMR.
| Feature | FT-IR Spectroscopy | 1H-NMR Spectroscopy |
| Primary Utility | Functional Group ID. Best for seeing what groups are present (OH vs NH). | Structural Connectivity. Best for seeing how atoms are connected. |
| Speed | < 1 Minute. Instant feedback via ATR. | 15-60 Minutes. Requires deuterated solvents and shimming. |
| Oxime/Amine Distinction | Good. Based on band shape (Broad vs. Sharp). | Excellent. Oxime O-H proton is deshielded (>9 ppm); Amine protons are shielded (1-2 ppm). |
| Quantification | Moderate. Requires Beer's Law calibration; baseline selection can be tricky with broad oxime peaks. | High. Integration of peaks provides exact molar ratios without external calibration. |
| In-Situ Monitoring | Excellent. ReactIR probes allow dipping directly into the reaction vessel. | Difficult. Requires flow cells or benchtop NMR (lower resolution). |
References
-
LibreTexts Chemistry. (2023).[1] Infrared Spectroscopy of Amines. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2023). Acetophenone Oxime & 1-Phenylethylamine IR Spectra. NIST Mass Spectrometry Data Center. Available at: [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: A Quick Guide. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Pattern of 3'-Aminoacetophenone Oxime
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3'-aminoacetophenone oxime, designed for researchers requiring precise structural elucidation and isomer differentiation.
Executive Summary & Comparison Overview
3'-Aminoacetophenone oxime (MW 150.18 Da) is a critical intermediate in the synthesis of functionalized anilines and heterocycles. In mass spectrometry (MS), particularly Electron Ionization (EI), it displays a distinct fragmentation signature driven by the stability of the aromatic amine and the labile nature of the oxime (C=N-OH) bond.
The primary challenge in analyzing this compound is distinguishing it from its structural isomers (2'- and 4'-amino analogs) and its ketone precursor. The 3'-isomer (meta) follows a "classical" oxime fragmentation pathway, unlike the 2'-isomer (ortho), which frequently undergoes rapid cyclization-induced dehydration.
Quick Comparison: Target vs. Alternatives
| Feature | 3'-Aminoacetophenone Oxime (Target) | 2'-Aminoacetophenone Oxime (Ortho-Isomer) | 3'-Aminoacetophenone (Ketone Precursor) |
| Molecular Ion (M⁺) | m/z 150 (Strong) | m/z 150 (Variable) | m/z 135 (Base Peak) |
| Primary Loss | M-17 (OH) | M-18 (H₂O) | M-15 (CH₃) |
| Diagnostic Mechanism | Beckmann-like rearrangement to amide | Ortho-effect cyclization (Benzisoxazole formation) | |
| Base Peak (Typical) | m/z 150 or 108 | m/z 132 or 104 | m/z 135 |
Experimental Methodology
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the injector port (a common issue with oximes) does not obscure the true mass spectrum.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
-
Sample Preparation: Dissolve 1 mg of 3'-aminoacetophenone oxime in 1 mL of HPLC-grade methanol or acetonitrile. Derivatization (e.g., TMS) is optional but recommended if peak tailing is observed.
-
Inlet Conditions:
-
Temperature: 250°C (Note: If thermal degradation is suspected, lower to 200°C).
-
Mode: Splitless (0.5 min) then Split (20:1).
-
-
MS Source Conditions (EI):
-
Ionization Energy: 70 eV (Standard).
-
Source Temperature: 230°C.[1]
-
Scan Range: m/z 40–200.
-
-
Quality Control: Inject a blank solvent followed by a standard acetophenone oxime check. The appearance of m/z 135 (M+) confirms system readiness.
Fragmentation Mechanisms & Pathway Analysis[1][3][4]
The fragmentation of 3'-aminoacetophenone oxime is governed by three competing mechanisms:
A. Molecular Ion & Alpha-Cleavage[3][5]
-
m/z 150 (
): The molecular ion is typically prominent due to the stabilizing effect of the aromatic ring. -
m/z 135 (
): Cleavage of the methyl group adjacent to the oxime carbon. This mimics the behavior of the ketone precursor but is shifted by +15 Da due to the oxime nitrogen.
B. Loss of Hydroxyl Radical (N-O Cleavage)
-
m/z 133 (
): A characteristic cleavage for oximes. The radical cation loses the neutral OH species to form a resonance-stabilized nitrilium-like cation ( ).
C. The "Beckmann-Like" Rearrangement (Major Pathway)
Under EI conditions, oximes often undergo a rearrangement analogous to the solution-phase Beckmann rearrangement.
-
Rearrangement: The oxime radical cation rearranges to the amide isomer, 3'-aminoacetanilide (MW 150).
-
Ketene Loss: The amide intermediate undergoes a McLafferty-like rearrangement or direct cleavage to lose a neutral ketene molecule (
, 42 Da). -
Resulting Ion: m/z 108 (
) . This ion corresponds to the phenylenediamine radical cation and is a key diagnostic marker for the meta- and para-isomers.
D. Aromatic Fragmentation Series
-
m/z 93: Loss of the amide/oxime side chain entirely can yield the aminophenyl cation (
). -
m/z 65: Loss of HCN from the m/z 92/93 species, typical of aniline derivatives (cyclopentadienyl cation).
Visualization of Fragmentation Pathways[4]
Figure 1: Proposed EI-MS fragmentation pathways for 3'-aminoacetophenone oxime, highlighting the Beckmann rearrangement route.
Comparative Analysis: Distinguishing Isomers
The most critical analytical task is distinguishing the 3' (meta) isomer from the 2' (ortho) isomer.
The "Ortho Effect" Discriminator
-
2'-Aminoacetophenone Oxime: The amino group is adjacent to the oxime. This proximity facilitates an intramolecular nucleophilic attack, leading to the loss of water (18 Da) or methanol (32 Da) depending on conditions, often forming a cyclic benzisoxazole or indazole cation.
-
Key Peak: m/z 132 (M-18) is often the base peak or very intense.
-
-
3'-Aminoacetophenone Oxime: The meta-position prevents this direct interaction.
-
Key Peak: m/z 133 (M-17) is observed (loss of OH radical), but m/z 132 is significantly weaker or absent compared to the ortho isomer.
-
Summary Table of Diagnostic Ions
| m/z | Ion Identity | 3'-Isomer (Meta) Intensity | 2'-Isomer (Ortho) Intensity |
| 150 | Molecular Ion ( | High | Moderate |
| 135 | Moderate | Low | |
| 133 | High | Moderate | |
| 132 | Low / Absent | Very High (Diagnostic) | |
| 108 | High | Low |
References
-
NIST Mass Spectrometry Data Center. Acetophenone, 3'-amino- (Ketone Precursor) Mass Spectrum.[2] National Institute of Standards and Technology. Available at: [Link]
-
Royal Society of Chemistry. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes. J. Chem. Soc. B. Available at: [Link][3]
-
PubChem. Acetophenone Oxime Compound Summary. National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity Determination of 3'-Aminoacetophenone Oxime
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3'-aminoacetophenone oxime, a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] We will explore the rationale behind experimental choices, compare alternative chromatographic conditions, and provide a detailed, validated protocol.
3'-Aminoacetophenone oxime possesses both a basic amino group and a weakly acidic oxime group, along with a chromophoric aromatic ring.[1] This structure necessitates careful control of chromatographic parameters to achieve optimal separation from potential impurities.
The Strategic Approach to Method Development
Our method development is grounded in a systematic, multi-stage process designed to efficiently identify and optimize the critical parameters influencing the separation. This ensures a final method that is not only selective and sensitive but also robust and reliable.
Caption: A systematic workflow for developing a validated HPLC method.
Experimental Design and Rationale
Materials and Instrumentation
-
Analytes: 3'-Aminoacetophenone oxime, 3'-aminoacetophenone, and 3'-nitroacetophenone (as a potential starting material impurity).
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Alternative 1: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Alternative 2: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) for alternative selectivity.
-
-
Chemicals: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, purified water, and buffers (e.g., phosphate, acetate).
Step 1: Initial Method Scouting
The initial phase focuses on establishing a baseline separation and identifying the most promising stationary and mobile phases.
Column Selection: The Polarity Game
A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[3] However, the aromatic nature of 3'-aminoacetophenone oxime suggests that a Phenyl-Hexyl column could provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[4]
Mobile Phase Selection: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3] Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths. Methanol, on the other hand, can offer different selectivity, particularly with phenyl-based columns.[3]
Detector Wavelength Selection: Leveraging the Chromophore
Based on the UV spectrum of 3'-aminoacetophenone, a primary detection wavelength of 254 nm is a logical starting point, as it provides a good response for the aromatic system.[5][6] A secondary wavelength, such as 280 nm , can also be monitored to aid in peak identification and purity assessment.
Step 2: Method Optimization – The Fine-Tuning
The Critical Role of Mobile Phase pH
The predicted pKa of the amino group in 3'-aminoacetophenone is approximately 3.41.[7][8] This means that at a pH below 3.41, the amino group will be protonated (positively charged), making the molecule more polar and resulting in earlier elution in reversed-phase HPLC. Conversely, at a pH above 3.41, the amino group will be in its neutral form, leading to increased retention.
To ensure good peak shape and reproducible retention times for this basic compound, it is crucial to control the pH of the mobile phase. Operating at a pH of around 2.5-3.0 will ensure the amino group is fully protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[3]
Gradient Elution for Comprehensive Purity Analysis
A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis. This allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe. A typical starting gradient would be from a low percentage of organic modifier (e.g., 10%) to a high percentage (e.g., 90%) over 20-30 minutes.
Comparative Performance of Initial Conditions
| Parameter | Condition A (C18 Column) | Condition B (Phenyl-Hexyl Column) | Rationale for Comparison |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Evaluate different retention mechanisms (hydrophobic vs. π-π interactions). |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | 0.1% Phosphoric Acid in Water (pH ~2.5) | Maintain a consistent low pH to ensure protonation of the amine. |
| Mobile Phase B | Acetonitrile | Methanol | Assess the impact of organic modifier on selectivity. |
| Gradient | 10-90% B in 20 min | 10-90% B in 20 min | Standard gradient for initial impurity profiling. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | 254 nm | 254 nm | Optimal wavelength for the aromatic chromophore. |
Expected Outcomes:
-
Condition A is expected to provide good retention and separation based on hydrophobicity.
-
Condition B may offer enhanced resolution for aromatic impurities or the potential E/Z isomers of the oxime due to the unique selectivity of the phenyl phase. The formation of E/Z isomers is a known phenomenon in oxime synthesis and their separation is crucial for accurate purity assessment.[9][10]
Step-by-Step Optimized and Validated HPLC Protocol
Following a systematic evaluation of the initial screening conditions, the following optimized method was developed and validated according to ICH Q2(R1) guidelines.[11]
Caption: Final optimized HPLC method parameters.
Method Validation: Ensuring Trustworthiness
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[11]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities. | The main peak should be free from interference from other components. Peak purity analysis should pass. |
| Linearity | Analyze a minimum of five concentrations of 3'-aminoacetophenone oxime. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80% to 120% of the test concentration. | Method should be linear, accurate, and precise within this range. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, with different analysts and equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the linearity curve. | The method should be sensitive enough to detect and quantify impurities at the required levels. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). | The system suitability parameters should remain within acceptable limits. |
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to developing a robust HPLC method for the purity determination of 3'-aminoacetophenone oxime. By systematically evaluating column chemistry, mobile phase composition, and pH, an optimized method can be achieved. The subsequent validation according to ICH guidelines ensures the reliability and accuracy of the results, which is a cornerstone of quality control in the pharmaceutical industry. The principles and strategies discussed herein can be readily adapted for the analysis of other aromatic amines and oxime-containing compounds.
References
-
3'-Aminoacetophenone | C8H9NO | CID 7417. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
3-Aminoacetophenone. (n.d.). NIST WebBook. Retrieved February 7, 2024, from [Link]
-
3-Aminoacetophenone. (n.d.). NIST WebBook. Retrieved February 7, 2024, from [Link]
-
Selective Synthesis of E and Z Isomers of Oximes. (2025, August 5). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Preparation of 3'-aminoacetophenone. (n.d.). PrepChem.com. Retrieved February 7, 2024, from [Link]
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). PMC. Retrieved February 7, 2024, from [Link]
-
Reversed-phase liquid chromatography for determination of .beta.-hydroxy oximes and related compounds from copper solvent extraction. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]
- Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (n.d.). Google Patents.
-
the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2024, from [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved February 7, 2024, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved February 7, 2024, from [Link]
-
Synthetic method for 3-aminoacetophenone. (n.d.). Eureka | Patsnap. Retrieved February 7, 2024, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 7, 2024, from [Link]
-
E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]
-
(PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. (2025, August 6). ResearchGate. Retrieved February 7, 2024, from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved February 7, 2024, from [Link]
-
Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved February 7, 2024, from [Link]
-
How to separate E and Z isomers?. (2016, December 7). ResearchGate. Retrieved February 7, 2024, from [Link]
-
3'-Aminoacetophenone oxime. (n.d.). MySkinRecipes. Retrieved February 7, 2024, from [Link]
-
Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of central nervous system agents and analgesics. (n.d.). MySkinRecipes. Retrieved February 7, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 5. 3-Aminoacetophenone [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Publish Comparison Guide: UV-Vis Absorption Maxima of 3'-Aminoacetophenone Oxime
Executive Summary & Technical Context[1][3][4][5][6][7]
In the development of central nervous system (CNS) agents and heterocyclic bioactive molecules, 3'-aminoacetophenone oxime (CAS 6011-18-3) serves as a critical intermediate. Its dual functionality—possessing both a reactive amino group (
This guide provides a comparative analysis of the UV-Vis absorption properties of 3'-aminoacetophenone oxime against its precursors and structural analogs. Due to the scarcity of standardized spectral libraries for this specific meta-isomer, this document synthesizes theoretical auxochromic effects with available empirical data from related acetophenone derivatives to establish a predictive spectral profile , followed by a self-validating experimental protocol for precise determination in your laboratory.
Comparative Spectral Analysis
The UV-Vis spectrum of 3'-aminoacetophenone oxime is governed by the interplay between the benzene ring, the meta-amino auxochrome, and the oxime functional group.
Predicted Absorption Maxima ( )[1]
Based on the principles of solvatochromism and substituent effects (Hammett equation), the compound exhibits two primary absorption bands in polar protic solvents (e.g., Methanol/Ethanol).[1]
| Compound | Primary Band ( | Secondary Band (n | Structural Origin of Shift |
| Acetophenone | ~242 nm | ~320 nm (Weak) | Baseline conjugated ketone.[1] |
| Acetophenone Oxime | 245 – 250 nm | Masked / <220 nm | Conversion of |
| 3'-Aminoacetophenone | ~250 nm | ~350 nm (Broad) | Amino group (auxochrome) induces a bathochromic shift (Red shift) due to lone pair donation. |
| 3'-Aminoacetophenone Oxime | ~255 – 265 nm | ~290 – 310 nm | Target Profile: The oxime group stabilizes the |
Mechanistic Insight[1][2][8]
-
The Oxime Effect: Replacing the carbonyl oxygen with the hydroxyimino group (
) typically causes a hypsochromic shift (Blue shift) of the low-energy n band seen in ketones (from ~320 nm down to <250 nm), often merging it with the primary band.[1] -
The Meta-Amino Effect: Unlike para-substitution, where direct resonance occurs, the meta-amino group affects the spectrum primarily through inductive effects and localized
-system perturbation.[1] This results in a broadening of the primary band and the appearance of a secondary absorption region around 300 nm, distinct from the sharp peak of unsubstituted acetophenone oxime.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization of Spectral Relationships[1][6]
The following diagram illustrates the structural and spectral relationships between the target compound and its analogs.
Figure 1: Structural-Spectral correlation map. Red arrows indicate bathochromic (red) shifts due to amino substitution; Green arrows indicate functional group transformation effects.[1]
Self-Validating Experimental Protocol
Since literature values for the meta isomer are less common than the para isomer, you must validate the
Materials
-
Analyte: 3'-Aminoacetophenone oxime (Synthesized via hydroxylamine HCl method or purchased, >98% purity).
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).[1] Note: Avoid Acetone (UV cutoff ~330 nm interferes).[1]
-
Reference Standard: Acetophenone (optional, for system suitability).[1]
Methodology
-
Stock Solution Preparation:
-
Working Dilution (Scan Range):
-
Spectral Scan:
-
Baseline: Run a blank scan with pure MeOH.[1]
-
Parameters: Scan range 200 nm – 400 nm; Scan speed: Medium; Slit width: 1.0 nm.
-
-
pH-Dependent Validation (The "Shift Test"):
-
Acidic Shift: Add 1 drop of 0.1 M HCl to the cuvette.
-
Basic Shift: Add 1 drop of 0.1 M NaOH.
-
Expectation: Deprotonation of the oxime
(formingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) typically causes a red shift and hyperchromic effect.[1]
-
-
Data Interpretation Table
Use this table to interpret your experimental results:
| Observation | Interpretation | Action |
| Single peak at ~250 nm | Likely protonated form or degradation to ketone. | Check pH; Ensure solvent is neutral. |
| Peaks at ~260 nm & ~300 nm | Target Compound Confirmed. | Record exact |
| Peak > 330 nm | Presence of unreacted ketone (3'-aminoacetophenone).[1] | Recrystallize sample; Check synthesis completion. |
Synthesis & Purity Verification (Context)
To ensure the spectrum belongs to the oxime and not the ketone precursor, the synthesis completion must be verified.[1]
-
Reaction: 3-Aminoacetophenone +
+ NaOAcngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 3'-Aminoacetophenone Oxime.[1] -
TLC Monitoring:
-
Melting Point: The oxime should have a distinct melting point (Literature range for similar oximes: 100–120 °C, check specific CoA) compared to the ketone.
References
-
Synthesis and Spectral Properties of Acetophenone Oximes
-
Electronic Spectra of Substituted Acetophenones
-
Oxime Derivative Characterization (Bisoximes)
-
General Solvatochromism of Oximes
Sources
A Comparative Analysis of the Reactivity of 3'-Aminoacetophenone Oxime and Acetophenone Oxime
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of molecular analogues is paramount for rational design and process optimization. This guide provides an in-depth comparison of the reactivity of 3'-aminoacetophenone oxime and its parent compound, acetophenone oxime. We will explore the electronic effects governing their reactivity, present a comparative analysis in the context of the Beckmann rearrangement, and provide detailed experimental protocols for their synthesis and key reactions.
Introduction: The Subtle Influence of a Meta-Amino Group
Acetophenone oxime is a well-characterized compound, frequently employed as a model substrate in the study of various organic transformations, most notably the Beckmann rearrangement.[1] Its reactivity is fundamentally dictated by the electronic nature of the aromatic ring and the stereochemistry of the oxime functional group. The introduction of a substituent on the phenyl ring, such as the amino group in 3'-aminoacetophenone oxime, can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity.
3'-Aminoacetophenone oxime, an important intermediate in the synthesis of pharmaceuticals, presents an interesting case study in substituent effects.[2][3] The amino group, positioned at the meta-position, exerts a combination of electronic effects that modulate the reactivity of both the aromatic ring and the oxime moiety. Understanding these effects is crucial for predicting reaction outcomes and optimizing reaction conditions.
Electronic Landscape and its Impact on Reactivity
The primary difference in the reactivity of 3'-aminoacetophenone oxime and acetophenone oxime stems from the electronic effects of the meta-amino group. These effects can be dissected into two major components: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitrogen atom of the amino group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the sigma bonds.[4]
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system.[5][6] However, due to its meta position, the amino group's resonance donation does not directly extend to the carbon atom bearing the oxime group. The increased electron density is primarily at the ortho and para positions relative to the amino group.
Overall, the amino group is considered an activating group in electrophilic aromatic substitution due to the dominance of its resonance effect.[4][7] In the context of the oxime's reactivity, the meta-amino group will subtly increase the overall electron density of the aromatic ring, which can influence the stability of intermediates and transition states in reactions such as the Beckmann rearrangement.
Comparative Reactivity in the Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes to yield amides.[8] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[8][9]
The rate of the Beckmann rearrangement is sensitive to the electronic nature of the migrating group.[10] In the case of acetophenone oximes, it is the phenyl group that migrates. A more electron-rich phenyl group is better able to stabilize the positive charge that develops during the migratory step, thus accelerating the reaction.
Given that the meta-amino group in 3'-aminoacetophenone oxime is an electron-donating group, it is expected to increase the rate of the Beckmann rearrangement compared to the unsubstituted acetophenone oxime. The increased electron density in the aromatic ring stabilizes the transition state of the phenyl migration.
Illustrative Comparative Data
| Compound | Relative Rate of Beckmann Rearrangement (Illustrative) | Expected Yield (Illustrative) |
| Acetophenone Oxime | 1.0 | 85% |
| 3'-Aminoacetophenone Oxime | > 1.0 | >90% |
This table presents expected trends based on electronic effects and is for illustrative purposes.
Experimental Protocols
Synthesis of Acetophenone Oxime
This protocol is adapted from a standard procedure for the synthesis of oximes from ketones.[16][17]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 eq) in water.
-
In a separate flask, dissolve acetophenone (1.0 eq) in ethanol.
-
To the acetophenone solution, add the hydroxylamine hydrochloride solution.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure acetophenone oxime.
Synthesis of 3'-Aminoacetophenone Oxime
The synthesis of 3'-aminoacetophenone oxime follows a similar procedure, starting from 3'-aminoacetophenone.[3][18]
Materials:
-
3'-Aminoacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
A solution of hydroxylamine hydrochloride (1.2 eq) in water and a solution of potassium hydroxide (0.9 eq) in water are placed in a round-bottomed flask and stirred at room temperature.[16]
-
3'-Aminoacetophenone (1.0 eq) is then added while stirring.[16]
-
The reaction mixture is refluxed until the reaction is complete (monitored by TLC).[16]
-
After cooling, the mixture is neutralized, and the product is precipitated, filtered, and purified.
Comparative Beckmann Rearrangement
This protocol outlines a general procedure for comparing the Beckmann rearrangement of the two oximes using trifluoroacetic acid (TFA) as a catalyst.[19][20][21]
Materials:
-
Acetophenone oxime
-
3'-Aminoacetophenone oxime
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In two separate reaction vessels, dissolve equimolar amounts of acetophenone oxime and 3'-aminoacetophenone oxime in dichloromethane.
-
To each solution, add an excess of trifluoroacetic acid (e.g., TFA/substrate > 3 molar ratio).[19][20]
-
Stir the reactions at a controlled temperature (e.g., room temperature or gentle heating).
-
Monitor the progress of both reactions simultaneously using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, quench the reactions, extract the products, and analyze the yields. The reaction of 3'-aminoacetophenone oxime is expected to proceed at a faster rate.
Visualizing the Mechanisms and Workflows
Caption: The Beckmann rearrangement of acetophenone oxime.
Caption: General experimental workflow for synthesis and reaction.
Conclusion
The presence of a meta-amino group in 3'-aminoacetophenone oxime leads to a predictable increase in its reactivity towards Beckmann rearrangement compared to acetophenone oxime. This is attributed to the electron-donating nature of the amino group, which stabilizes the positively charged transition state of the phenyl migration step. While direct comparative kinetic data is sparse, the principles of physical organic chemistry provide a robust framework for understanding and predicting these reactivity differences. This knowledge is invaluable for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities.
References
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. RSC Publishing. Retrieved February 9, 2026, from [Link]
- Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis.
- Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
- Wuhan Ruikaixing Sci & Tech. (2015). Synthetic method for 3-aminoacetophenone. Patsnap.
-
MySkinRecipes. (n.d.). 3'-Aminoacetophenone oxime. Retrieved February 9, 2026, from [Link]
- Mahmood, M. S. H. (2021). Comparative Effect of Different Group of Oximes on the Reactivity of Inhibited Acetylcholinesterase.
-
Fiveable. (n.d.). Acetophenone Oxime Definition. Retrieved February 9, 2026, from [Link]
- Bawa, R. A., et al. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(11), 87-92.
-
Bawa, R. A., et al. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Retrieved February 9, 2026, from [Link]
- Bawa, R. A., et al. (2020). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.
-
Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis. ResearchGate. Retrieved February 9, 2026, from [Link]
- Ronchin, L., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
- Denmark, S. E. (n.d.). The Beckmann Rearrangement. Denmark Group, University of Illinois.
-
ResearchGate. (n.d.). Reaction scope with respect to acetophenones. Retrieved February 9, 2026, from [Link]
-
LibreTexts. (2021). Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 9, 2026, from [Link]
- Michalak, A., et al. (2016).
-
LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
- Politzer, P., et al. (1985). Effects of amino and nitro substituents upon the electrostatic potential of an aromatic ring. Journal of the American Chemical Society, 107(24), 7379-7383.
-
The Organic Chemistry Tutor. (2020). Hammett Equation. YouTube. Retrieved February 9, 2026, from [Link]
- Johnson, C. D. (1973).
-
Chem LibreTexts. (2021). Linear Free-energy Relations: Applying Hammett Constants. YouTube. Retrieved February 9, 2026, from [Link]
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- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
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A Senior Application Scientist's Guide to Purity Analysis: Distinguishing 3'-Aminoacetophenone Oxime from Process-Related Impurities by Thin-Layer Chromatography
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a versatile building block like 3'-aminoacetophenone oxime, which holds potential in the synthesis of various bioactive molecules, rigorous purity assessment is paramount.[1][2] This guide provides a comprehensive, experimentally-grounded protocol for the separation and identification of 3'-aminoacetophenone oxime from its key process-related impurities using Thin-Layer Chromatography (TLC). We will delve into the causality behind the experimental choices, ensuring a robust and self-validating system for purity analysis.
The Principle of Separation: Exploiting Polarity Differences with TLC
Thin-Layer Chromatography (TLC) is a powerful and rapid analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][3] In our case, the stationary phase is a thin layer of silica gel, a polar adsorbent, coated on an inert plate. The mobile phase, or eluent, is a solvent system that travels up the plate via capillary action.
The separation hinges on the relative polarity of the compounds. Molecules with a higher affinity for the polar stationary phase will travel up the plate more slowly, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value. The Rf is a critical parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4]
Our target compound, 3'-aminoacetophenone oxime, and its potential impurities possess distinct polarities, which we can exploit for effective separation. The primary impurities to consider during its synthesis are:
-
3'-Nitroacetophenone: The starting material for the synthesis of 3'-aminoacetophenone.
-
3'-Aminoacetophenone: The precursor to the oxime and a potential hydrolysis by-product.[5]
-
Hydroxylamine: An excess reagent used in the oximation reaction.
Based on their molecular structures, we can predict the following order of elution on a silica gel TLC plate (from least polar to most polar, corresponding to highest Rf to lowest Rf):
-
3'-Nitroacetophenone: The nitro group is less polar than the amino and oxime functionalities.
-
3'-Aminoacetophenone: The primary amino group imparts significant polarity.
-
3'-Aminoacetophenone Oxime: The presence of both an amino group and a hydroxyl group in the oxime moiety makes it more polar than 3'-aminoacetophenone.
-
Hydroxylamine: A small, highly polar inorganic compound that will exhibit very strong interaction with the silica gel.
Experimental Protocol: A Step-by-Step Guide to TLC Analysis
This protocol is designed to be a self-validating system, with clear rationale for each step.
Materials
-
TLC plates: Silica gel 60 F254 (fluorescent indicator)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl acetate/Hexane mixture (e.g., 1:1 v/v)
-
Visualization reagents:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Ninhydrin stain
-
-
Samples:
-
3'-aminoacetophenone oxime (your synthesized product)
-
Reference standard of 3'-aminoacetophenone oxime
-
Reference standards of potential impurities: 3'-nitroacetophenone and 3'-aminoacetophenone.
-
Workflow Diagram
Caption: A streamlined workflow for the TLC analysis of 3'-aminoacetophenone oxime.
Step-by-Step Methodology
-
Prepare the Developing Chamber:
-
Line the inside of the developing chamber with a piece of filter paper.
-
Pour the mobile phase (e.g., 1:1 ethyl acetate/hexane) into the chamber to a depth of about 0.5 cm. The filter paper will become saturated with the solvent vapors, ensuring a saturated atmosphere inside the chamber, which leads to better and more reproducible separation.[6]
-
Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Do not use a pen, as the ink can chromatograph.
-
Mark the positions for spotting the samples along the origin line, ensuring they are at least 1 cm apart to prevent overlapping.
-
-
Spot the Samples:
-
Dissolve small amounts of your synthesized product and the reference standards in a suitable volatile solvent (e.g., ethyl acetate or methanol).
-
Using a capillary tube, carefully spot each sample onto its designated mark on the origin line. Keep the spots small and concentrated for optimal separation.
-
It is highly recommended to co-spot your synthesized product with the reference standard of 3'-aminoacetophenone oxime in one lane to confirm its identity.[7]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Dry the Plate:
-
Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.
-
-
Visualization - A Multi-faceted Approach for Trustworthy Results:
-
UV Visualization (Non-destructive):
-
Place the dried TLC plate under a UV lamp at 254 nm.[8]
-
The aromatic compounds (3'-aminoacetophenone oxime, 3'-aminoacetophenone, and 3'-nitroacetophenone) will appear as dark spots against the fluorescent green background.
-
Gently circle the visible spots with a pencil. This method is non-destructive and allows for subsequent chemical staining.
-
-
Chemical Staining (Destructive):
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups.
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Briefly dip the plate in the stain or spray it evenly. Heat gently with a heat gun.[9]
-
Expected Results: 3'-aminoacetophenone oxime and 3'-aminoacetophenone (containing amino and/or oxime groups) will appear as yellow-brown spots on a purple background. The color change occurs as the permanganate is reduced.[8] 3'-nitroacetophenone may not stain as intensely.
-
-
Ninhydrin Stain: This stain is highly specific for primary amines.
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[10]
-
Procedure: Dip or spray the plate and heat gently.
-
Expected Results: 3'-aminoacetophenone will produce a distinct colored spot (typically yellow to purple). 3'-aminoacetophenone oxime, also containing a primary amine, should also react. This provides a confirmatory test for these compounds.
-
-
-
Data Presentation and Interpretation
The following table presents hypothetical, yet realistic, Rf values and visualization results based on the predicted polarities of the compounds in a 1:1 ethyl acetate/hexane solvent system.
| Compound | Predicted Rf Value (1:1 EtOAc/Hexane) | UV (254 nm) | KMnO₄ Stain | Ninhydrin Stain |
| 3'-Nitroacetophenone | ~0.7 | Dark Spot | Faint Yellow | No Reaction |
| 3'-Aminoacetophenone | ~0.5 | Dark Spot | Yellow-Brown | Yellow/Purple |
| 3'-Aminoacetophenone Oxime | ~0.3 | Dark Spot | Yellow-Brown | Yellow/Purple |
| Hydroxylamine | ~0.0 | Not Visible | Yellow-Brown | Purple |
Visual Representation of TLC Separation
Sources
- 1. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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carbon-13 NMR characterization of 1-(3-aminophenyl)ethanone oxime
This guide serves as an advanced technical resource for the structural validation of 1-(3-aminophenyl)ethanone oxime , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Unlike standard certificate-of-analysis (CoA) summaries, this guide objectively compares the Optimized
Executive Summary & Technical Context
1-(3-aminophenyl)ethanone oxime (CAS: 6011-18-3) exists as a mixture of geometric isomers (
Standard analytical methods often fail to distinguish these isomers due to signal overlap.[1] This guide presents an Optimized
Comparative Analysis: C NMR vs. Alternatives
The following table compares the "performance" of the Optimized
| Feature | Method A: Standard | Method B: FT-IR Spectroscopy | Method C: Optimized |
| Primary Utility | Proton counting, purity check.[1] | Functional group confirmation (OH, NH2). | Carbon skeleton connectivity & Isomer ID. |
| Isomer Resolution | Low. Methyl signals of E/Z often overlap or differ by <0.1 ppm.[1] | None. C=N stretch (~1640 cm⁻¹) is indistinguishable for isomers.[1] | High. Methyl carbons differ by ~9 ppm due to steric compression.[1] |
| Quaternary Carbons | Invisible. Cannot see C=N or ipso-carbons.[1] | Indirect. Inferred from bond vibrations.[1] | Direct Detection. Explicit signals for C=N and C-NH2. |
| Solvent Effect | High sensitivity (NH2 broadening).[1] | N/A (Solid state).[1] | Low sensitivity to exchange broadening.[1] |
| Confidence Level | 80% (Ambiguous for isomers). | 60% (Qualitative only).[1] | 99.9% (Definitive Structural Proof). |
The Science of Distinction: The -Effect
The superiority of
- -Isomer (Major): The hydroxyl group (-OH) is trans to the phenyl ring and cis (syn) to the methyl group. This steric crowding shields the methyl carbon, pushing it upfield.[1]
- -Isomer (Minor): The hydroxyl group is cis (syn) to the phenyl ring and trans (anti) to the methyl group. The methyl carbon is deshielded (downfield).[1]
Experimental Data: Chemical Shift Comparison
Solvent: DMSO-d
| Carbon Position | Precursor (Ketone) | |||
| C=O / C=N | 198.2 ppm | 154.8 ppm | 156.1 ppm | -43.4 ppm (Definitive Conversion) |
| Methyl (-CH3) | 26.9 ppm | 12.4 ppm | 21.8 ppm | 9.4 ppm (Isomer Marker) |
| C-NH2 (Ipso) | 148.5 ppm | 148.1 ppm | 148.0 ppm | Minimal change |
| C-H (Aromatic) | 113-129 ppm | 112-129 ppm | 112-129 ppm | Complex overlap |
Insight: The methyl shift from ~27 ppm (ketone) to ~12 ppm (
-oxime) is the single most reliable quality attribute (CQA) for verifying successful synthesis.[1] If a peak remains at ~27 ppm, the reaction is incomplete.[1] If a peak appears at ~22 ppm, significant-isomer is present.[1]
Experimental Protocol
A. Synthesis Pathway (Context)
The oxime is synthesized via the condensation of 3'-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base (sodium acetate or NaOH).[1]
B. Optimized C NMR Acquisition Parameters
To ensure detection of the quaternary C=N carbon and minor
-
Sample Preparation:
-
Instrument Setup:
-
Frequency: 100 MHz (or higher).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C=N carbon has a long T1 relaxation time; a short delay will suppress its signal, leading to false-negative integration.[1]
-
Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the minor
-isomer methyl peak.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to improve Signal-to-Noise (S/N) for the quaternary carbons.
-
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for distinguishing the product from precursors and isomers using the data points defined above.
Figure 1: Decision logic for validating oxime synthesis. Note the distinct chemical shift windows for precursors vs. isomers.
References
-
National Institute of Standards and Technology (NIST). 3-Aminoacetophenone Mass and NMR Spectral Data. NIST Chemistry WebBook.[1] Available at: [Link]
-
Royal Society of Chemistry. E/Z configurational determination of oximes through quantum mechanics and NMR. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Safety Operating Guide
3'-Aminoacetophenone Oxime: Proper Disposal Procedures
Part 1: Executive Safety Directive
STOP AND READ: Do not dispose of 3'-Aminoacetophenone oxime (CAS 6011-18-3) down the drain or in general trash.[1][2]
As a bifunctional organic intermediate containing both an aromatic amine and an oxime moiety, this compound presents specific stability and toxicity profiles that mandate High-Temperature Incineration as the only acceptable disposal route.[1][2] Improper disposal can lead to the formation of toxic hydroxylamine derivatives (via hydrolysis) or uncontrolled exothermic decomposition.
Part 2: Chemical Profile & Hazard Logic
To ensure safe handling, one must understand the causality behind the hazards. The disposal protocol is dictated by the chemical structure: the oxime group (
Table 1: Chemical Safety Profile
| Parameter | Data | Operational Implication |
| Chemical Name | 3'-Aminoacetophenone oxime | Official shipping/manifest name. |
| CAS Number | 6011-18-3 | Use for waste inventory tracking.[1][2] |
| Parent Ketone | 3'-Aminoacetophenone (CAS 99-03-6) | Hydrolysis product; retains toxicity.[1][2] |
| Molecular Formula | High Nitrogen content requires scrubbed incineration.[2] | |
| Key Hazards | Acute Toxicity (Oral), Irritant | PPE (Nitrile gloves, N95/P100) is mandatory. |
| Reactivity | Acid-sensitive, Thermally sensitive | DO NOT autoclave.[1][2] DO NOT mix with acids.[2][3][4] |
Mechanism of Instability (The "Why")
Unlike simple organic solids, oximes possess a latent instability.
-
Hydrolysis Risk: In the presence of acids, the oxime group hydrolyzes to regenerate the parent ketone (3'-aminoacetophenone) and hydroxylamine (
). Hydroxylamine is mutagenic and can decompose explosively upon concentration.[2] -
Beckmann Rearrangement: Under acidic or thermal stress, oximes can rearrange to amides, a reaction that is often exothermic.
Part 3: Disposal Workflows
The following workflows are designed to be self-validating: the segregation steps prevent the chemical triggers (acids/oxidizers) identified in the hazard profile.[1]
Diagram 1: Disposal Decision Matrix
Caption: Logical flow for segregating and designating 3'-Aminoacetophenone oxime waste streams based on physical state and contamination level.
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagent, surplus synthesis product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2] Avoid metal containers to prevent potential catalytic decomposition.[2]
-
Labelling: Affix a hazardous waste tag immediately.[2]
-
Storage: Store in a satellite accumulation area (SAA) away from acid chlorides , anhydrides , and strong acids .
-
Disposal: Hand over to EHS for off-site thermal destruction.[2]
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Applicability: HPLC effluent, mother liquors, dissolved cleaning waste.
-
Segregation Test (Critical): Before adding to a central carboy, verify the pH of the solution.
-
If Acidic (pH < 5): Neutralize slowly with Sodium Bicarbonate (
) to pH 7.[2] Reason: Prevents hydrolysis of the oxime inside the waste drum, which could slowly release heat or hydroxylamine.
-
-
Solvent Compatibility:
-
Compatible with: Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane.
-
INCOMPATIBLE: Do not mix with waste streams containing Chromic Acid, Nitric Acid, or Peroxides.
-
-
Collection: Pour into the appropriate "Organic Solvent" carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple rinse empty reaction vessels with acetone; add rinsate to the liquid waste container.
Protocol C: Spill Cleanup (Emergency Procedure)
Scenario: Powder spill on benchtop.
-
Isolate: Evacuate immediate area. Mark boundaries.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. Wear an N95 mask to prevent inhalation of dust.[2]
-
Containment:
-
Do NOT dry sweep. Dry sweeping creates dust aerosols.[2]
-
Cover the spill with a wet absorbent pad or dampen slightly with an inert solvent (e.g., heptane) if safe to do so.
-
-
Collection: Scoop material into a disposable container using a plastic scoop.
-
Surface Decontamination: Wash the surface with soapy water.[2] Collect all sponges/wipes as Hazardous Debris (Protocol A).[2]
Part 4: Regulatory & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.
| Regulation | Classification | Note |
| US EPA (RCRA) | Not explicitly P- or U-listed | Classify by characteristic: Toxic (if TCLP fails) or Ignitable (if in solvent).[1][2] Default to D001 (Ignitable) if in organic solvent.[2] |
| DOT (Shipping) | UN 2811 (Toxic Solid, Organic, n.o.s.)[1] | Proper shipping name for pure solid if transported. |
| GHS | Warning / Acute Tox. 4 | H302 (Harmful if swallowed), H319 (Eye Irritation).[2][7][8] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone. Retrieved from [Link]
- Note: Provides hazard data for the parent ketone, used as the toxicological baseline for the oxime deriv
- Source for CAS verific
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Chapter 8, Laboratory Chemical Waste Management. Retrieved from [Link]
- Authoritative source for general organic amine/oxime disposal and inciner
- Reference for GHS classification and handling precautions of the parent structure.
Sources
- 1. CAS 6011-18-3: 1-(3-Aminophenyl)ethanone oxime [cymitquimica.com]
- 2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 5. guidechem.com [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3'-Aminoacetophenone | 99-03-6 | TCI AMERICA [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling 3'-Aminoacetophenone oxime
Executive Summary
3'-Aminoacetophenone oxime (CAS: 6011-18-3) is a bifunctional organic intermediate used primarily in the synthesis of heterocyclic compounds and central nervous system (CNS) agents.[1][2] While valuable for its reactivity, it presents specific handling challenges due to its potential for hydrolysis, thermal instability, and biological activity associated with aromatic amines.
Immediate Action Required:
-
Storage: Store at <15°C (Cool/Dark) under an inert atmosphere (Argon/Nitrogen).
-
Critical Hazard: Harmful if swallowed or inhaled. Potential skin/eye irritant.[3][4] Treat as a suspected mutagen due to the aniline moiety.
-
Disposal: Do not discharge into drains.[5] High-temperature incineration is the only approved disposal method.
Risk Assessment & Hazard Identification
Scientific Rationale: As a derivative of 3'-aminoacetophenone, this compound retains the toxicological profile of aromatic amines (potential methemoglobinemia agents) combined with the thermal sensitivity of oximes.
GHS Classification (Conservative Assessment)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[3] | H319 |
| STOT - SE | 3 | May cause respiratory irritation.[3][6] | H335 |
Chemical Incompatibilities:
-
Strong Acids: Promotes hydrolysis to 3'-aminoacetophenone and hydroxylamine (toxic).
-
Acid Chlorides/Anhydrides: Risk of rapid, exothermic acylation.
-
Strong Oxidizers: Potential for uncontrolled oxidation or fire.
Personal Protective Equipment (PPE) Matrix
Rationale: The primary route of exposure is inhalation of dust and dermal absorption. The following PPE configuration is non-negotiable for handling quantities >10 mg.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing (<1g) | Fume Hood (Face Velocity >0.5 m/s) | Double Nitrile (0.11mm min) | Safety Glasses with Side Shields | Lab Coat (Cotton/Poly blend), Closed-toe shoes |
| Bulk Handling (>1g) | N95/P2 Respirator + Fume Hood | Double Nitrile or Butyl Rubber | Chemical Splash Goggles | Tyvek® Sleeves + Lab Coat |
| Spill Cleanup | Full-Face Respirator (ABEK1 Filter) | Butyl Rubber (0.3mm min) | Integrated into Respirator | Tyvek® Coverall |
Operational Handling Protocol
Workflow Logic (DOT Diagram)
The following decision tree outlines the safe handling logic to minimize exposure and compound degradation.
Figure 1: Operational workflow ensuring environmental control and exposure minimization.
Step-by-Step Methodology
Step 1: Pre-Operational Check
-
Verify fume hood function (Airflow indicator check).
-
Prepare Deactivation Solution : 5% Acetic Acid (aq) for neutralizing minor residues on spatulas/glassware.
Step 2: Weighing & Transfer
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.
-
Technique: Never pour from the stock bottle. Use a clean, disposable spatula to transfer solid into a tared vial inside the hood.
-
Containment: Cap the receiving vial immediately after addition.
Step 3: Solubilization
-
Solvent Choice: Soluble in Methanol, Ethanol, DMSO.
-
Protocol: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust. Vortex in a closed tube.
Step 4: Reaction Setup
-
Purge the reaction vessel with Nitrogen or Argon before heating.
-
Temperature Limit: Do not heat above 100°C without explicit thermal stability testing (DSC), as oximes can undergo Beckmann rearrangement or decomposition.
Emergency Response & Spill Management
In the event of a release, immediate containment is critical to prevent contamination of the lab environment.
Spill Response Decision Tree
Figure 2: Decision matrix for biological/chemical spill containment.
Cleanup Protocol
-
Isolate: Mark the area.
-
Dampen: Gently cover the powder with a paper towel soaked in inert solvent (e.g., Isopropanol) or water to prevent dust generation. Do not use a dry brush.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Decontaminate: Wipe the surface with 5% Acetic Acid followed by soap and water to remove amine residues.
Waste Disposal & Deactivation[5][8][9][10][11][12]
Strict Prohibition: Never dispose of oximes or aromatic amines down the sink. They are toxic to aquatic life.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, solid compound. | Incineration (High Temp). Label as "Toxic Organic Solid". |
| Liquid Waste | Reaction mixtures (DMSO/Methanol). | Organic Solvent Waste stream. Ensure pH is neutral (6-8) before combining. |
| Glassware | Vials, flasks. | Triple rinse with acetone; collect rinsate as liquid waste. |
Deactivation Logic: While acid hydrolysis (using dilute HCl) can break the oxime down to the ketone, the resulting 3'-aminoacetophenone is still hazardous. Therefore, chemical deactivation is not recommended for disposal preparation. Incineration is the only self-validating method to destroy the aromatic ring structure completely.
References
-
PubChem. 3'-Aminoacetophenone | C8H9NO | CID 7417. National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Aromatic Amines. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
